molecular formula C9H9NO2 B1455538 1-(Pyridin-4-yl)cyclopropanecarboxylic acid CAS No. 920297-29-6

1-(Pyridin-4-yl)cyclopropanecarboxylic acid

Cat. No.: B1455538
CAS No.: 920297-29-6
M. Wt: 163.17 g/mol
InChI Key: UOMKQRSPIYBONY-UHFFFAOYSA-N
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Description

1-(Pyridin-4-yl)cyclopropanecarboxylic acid is a chemical compound of significant interest in pharmaceutical and agrochemical research, serving as a key synthetic intermediate. Its structure combines a rigid, strained cyclopropane ring with a pyridine heterocycle, a motif commonly exploited to modulate the physical and biological properties of larger molecules . While specific biological data for this exact compound is limited in the public domain, its close structural analogs are prominent in drug discovery. For instance, the 2-pyridinyl isomer, 2-(Pyridin-2-yl)cyclopropanecarboxylic acid (2-PCCA), is a well-documented and potent allosteric agonist for the CNS target GPR88, a G-protein coupled receptor . Research into GPR88 agonists is a promising area for developing new treatments for psychiatric and neurodegenerative disorders, including schizophrenia, Parkinson's disease, and alcohol use disorder . The cyclopropane moiety is a privileged structure in medicinal chemistry, often used to restrict conformation, improve metabolic stability, or fine-tune lipophilicity of drug candidates . Similarly, the pyridine ring can act as a bioisostere for benzene, influencing solubility and serving as a coordinating group in metal complexes. This acid functionality allows for straightforward derivatization, most commonly into amides, which are crucial scaffolds in many active pharmaceutical ingredients . As such, this compound is a valuable building block for researchers designing novel bioactive molecules, probing structure-activity relationships, and exploring new chemical spaces in medicinal chemistry and chemical biology. This product is intended for research and development applications only.

Properties

IUPAC Name

1-pyridin-4-ylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-8(12)9(3-4-9)7-1-5-10-6-2-7/h1-2,5-6H,3-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOMKQRSPIYBONY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60717187
Record name 1-(Pyridin-4-yl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920297-29-6
Record name 1-(Pyridin-4-yl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Characterization of 1-(Pyridin-4-yl)cyclopropanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 1-(Pyridin-4-yl)cyclopropanecarboxylic acid (CAS 920297-29-6) represents a class of compounds of significant interest, merging the rigid, strained cyclopropane scaffold with the versatile pyridyl functional group.[1] This unique combination offers a three-dimensional exit vector from the pyridine ring, a feature highly sought after by medicinal chemists for exploring new regions of chemical space.

This document serves as an in-depth technical guide to the spectroscopic characterization of this molecule. As direct experimental spectra are not widely published in peer-reviewed literature, this guide adopts a predictive and methodological approach. It is designed for researchers, scientists, and drug development professionals, providing not just the expected data but also the underlying scientific rationale and field-proven protocols for its acquisition and interpretation. Our focus is on the three core analytical techniques for structural confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Overview

The structural integrity of this compound dictates its spectroscopic signature. The key structural motifs to consider are:

  • The Pyridine Ring: An aromatic heterocycle with distinct electronic properties. The nitrogen atom and the aromatic system will significantly influence the chemical shifts of adjacent protons and carbons.

  • The Cyclopropane Ring: A strained, three-membered aliphatic ring. Its protons and carbons exhibit characteristic upfield shifts in NMR due to shielding effects. The carbon atom attached to both the pyridine ring and the carboxyl group is a quaternary center (Cq).

  • The Carboxylic Acid Group: A functional group with a highly deshielded acidic proton and a characteristic carbonyl carbon.

A multi-technique approach is non-negotiable for unambiguous confirmation. NMR will define the carbon-hydrogen framework and connectivity, IR will confirm the presence of key functional groups, and MS will verify the molecular weight and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of a molecule. For a molecule of this nature, both ¹H and ¹³C NMR are essential.

Expertise in Action: Predicting the NMR Signature

The predictability of NMR shifts allows us to build a hypothesis of the expected spectrum before entering the lab. This is crucial for efficient data analysis and for quickly identifying any unexpected outcomes that might suggest impurities or an incorrect structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show four distinct signals. The choice of a deuterated solvent like DMSO-d₆ is strategic; its ability to hydrogen-bond with the carboxylic acid proton prevents rapid exchange, allowing the -COOH proton to be observed as a broad singlet, typically at a very downfield chemical shift (>12 ppm).

Predicted Shift (δ, ppm)MultiplicityIntegrationAssignment Rationale
~12.5Broad Singlet1HCarboxylic Acid (-COOH): Highly deshielded due to its acidic nature and hydrogen bonding with the solvent.[2]
~8.5Doublet2HPyridine H-2, H-6: Protons alpha to the nitrogen are significantly deshielded by the electronegativity of the nitrogen and the aromatic ring current.
~7.4Doublet2HPyridine H-3, H-5: Protons beta to the nitrogen are less deshielded than the alpha protons.
~1.6Multiplet2HCyclopropane (-CH₂-): Protons on the same carbon of the cyclopropane ring.
~1.4Multiplet2HCyclopropane (-CH₂-): Protons on the other carbon of the cyclopropane ring.

Note: The two sets of cyclopropane protons are diastereotopic and will likely present as two complex multiplets due to geminal and cis/trans coupling.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments. Given the molecule's symmetry, we expect to see 6 distinct signals.

Predicted Shift (δ, ppm)Carbon TypeAssignment Rationale
~175CqCarboxylic Acid (-COOH): The carbonyl carbon is highly deshielded, a characteristic feature of carboxylic acids.[2]
~150CqPyridine C-4: The carbon atom directly attached to the cyclopropane ring.
~149CHPyridine C-2, C-6: Carbons alpha to the nitrogen are significantly deshielded.
~122CHPyridine C-3, C-5: Carbons beta to the nitrogen are more shielded than the alpha carbons.
~35CqCyclopropane C-1: The quaternary carbon of the cyclopropane ring, deshielded by two electron-withdrawing groups.
~18CH₂Cyclopropane C-2, C-3: The methylene carbons of the cyclopropane ring are highly shielded, a hallmark of this strained ring system.
Protocol: Acquiring High-Fidelity NMR Data

A self-validating protocol ensures reproducibility and quality.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical for observing the carboxylic acid proton.

    • Vortex the solution until the sample is fully dissolved.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve high homogeneity, aiming for a narrow peak width on the solvent signal.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H spectrum.

    • Use a spectral width of approximately 16 ppm.

    • Set the number of scans to 16 or 32 for a good signal-to-noise ratio.

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C channel.

    • Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program).

    • Use a spectral width of approximately 220 ppm.

    • Set the number of scans to 1024 or higher, as ¹³C has a low natural abundance. A longer relaxation delay (d1) of 2-5 seconds is recommended for accurate integration of quaternary carbons.

    • Process the data similarly to the ¹H spectrum, and calibrate the chemical shift by setting the DMSO-d₆ carbon septet center peak to 39.52 ppm.

Visualization: NMR Data Interpretation Workflow

NMR_Workflow cluster_H1 ¹H NMR Analysis cluster_C13 ¹³C NMR Analysis H_Spec Acquire ¹H Spectrum H_Integrate Integrate Peaks (Proton Count) H_Spec->H_Integrate H_Multiplicity Analyze Multiplicity (Neighboring Protons) H_Integrate->H_Multiplicity H_Shift Analyze Chemical Shift (Electronic Environment) H_Multiplicity->H_Shift H_Assign Assign Protons H_Shift->H_Assign Final_Structure Confirm Final Structure H_Assign->Final_Structure C_Spec Acquire ¹³C Spectrum C_Count Count Signals (Unique Carbons) C_Spec->C_Count C_Shift Analyze Chemical Shift (Functional Groups) C_Count->C_Shift C_Assign Assign Carbons C_Shift->C_Assign C_Assign->Final_Structure

Caption: Workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The causality behind its utility lies in the principle that molecular bonds vibrate at specific, quantized frequencies upon absorbing infrared radiation.

Expertise in Action: Predicting the IR Signature

For this compound, the IR spectrum is dominated by the carboxylic acid moiety. Due to strong intermolecular hydrogen bonding in the solid state, the O-H stretching vibration becomes exceptionally broad.

Predicted Frequency (cm⁻¹)IntensityVibration TypeAssignment Rationale
3300 - 2500Broad, StrongO-H stretchCarboxylic Acid: The very broad nature is characteristic of the hydrogen-bonded dimer of a carboxylic acid.[3]
~1710Sharp, StrongC=O stretchCarboxylic Acid: The carbonyl stretch is a reliable and intense peak. Its position indicates a conjugated acid.[2]
~1600, ~1560MediumC=C, C=N stretchPyridine Ring: Aromatic ring stretching vibrations.
~1250MediumC-O stretchCarboxylic Acid: Stretching of the carbon-oxygen single bond.
Protocol: Acquiring a High-Quality IR Spectrum (ATR)

Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its minimal sample preparation and high reproducibility.

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum in air. This is a critical self-validating step, as the background is subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related signals.

  • Sample Application:

    • Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

    • Lower the press arm and apply consistent pressure to ensure good contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

  • Data Acquisition:

    • Scan the sample over the range of 4000 to 400 cm⁻¹.

    • Co-add 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically perform the background subtraction.

    • Label the significant peaks with their wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight, which serves as a powerful confirmation of the elemental formula. High-resolution mass spectrometry (HRMS) is the authoritative standard.

Expertise in Action: Predicting the Mass Spectrum

We will use Electrospray Ionization (ESI), a soft ionization technique ideal for polar molecules like this one, which minimizes fragmentation and preserves the molecular ion.

  • Molecular Formula: C₉H₉NO₂

  • Monoisotopic Mass: 163.0633 Da.

  • Expected Ion (Positive Mode ESI): We predict the formation of the protonated molecule, [M+H]⁺.

  • Predicted m/z: 164.0706

Plausible Fragmentation Pathways:

A key aspect of trustworthiness in MS is understanding how the molecule might break apart. In a tandem MS (MS/MS) experiment, the [M+H]⁺ ion would be isolated and fragmented.

  • Loss of CO₂H radical (45 Da): A common fragmentation for carboxylic acids, leading to a fragment ion.

  • Loss of CO₂ (44 Da): Decarboxylation is a possibility.

  • Cleavage of the cyclopropane ring: Ring-opening followed by fragmentation can lead to a series of smaller ions.

Visualization: Predicted ESI-MS Fragmentation

MS_Fragmentation Parent [M+H]⁺ m/z = 164.0706 Frag1 Loss of H₂O [C₉H₈NO]⁺ m/z = 146.0600 Parent->Frag1 - H₂O Frag2 Loss of COOH [C₈H₈N]⁺ m/z = 118.0651 Parent->Frag2 - •COOH

Caption: Plausible fragmentation pathways in ESI-MS/MS.

Protocol: Acquiring HRMS Data (ESI-TOF)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Further dilute this stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile and water, often with 0.1% formic acid. The acid is crucial as it provides a source of protons to facilitate the formation of [M+H]⁺ ions.

  • Instrument Setup (ESI-TOF):

    • Calibrate the mass analyzer using a known calibration standard immediately before the run. This is a non-negotiable step for achieving high mass accuracy.

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition:

    • Acquire data in positive ion mode over a mass range of m/z 50-500.

    • Set the instrument parameters (e.g., capillary voltage, gas flow, temperature) to optimize the signal for the expected m/z of 164.

  • Data Analysis:

    • Identify the peak corresponding to the [M+H]⁺ ion.

    • Compare the measured accurate mass to the theoretical mass. A mass error of <5 ppm provides high confidence in the assigned elemental formula.

Conclusion

The structural verification of this compound is a clear demonstration of the power of a multi-faceted analytical approach. While this guide is predictive, it is grounded in the fundamental principles of spectroscopy and established methodologies. The outlined protocols are designed to be self-validating, ensuring that any researcher can generate high-quality, trustworthy data. By combining the detailed connectivity information from ¹H and ¹³C NMR, the functional group confirmation from IR, and the unambiguous molecular formula from HRMS, scientists can proceed with confidence in the identity and purity of this valuable chemical building block.

References

Physical and chemical properties of 1-(Pyridin-4-yl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(Pyridin-4-yl)cyclopropanecarboxylic Acid

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. We will delve into its structural attributes, physicochemical parameters, and characteristic reactivity. Furthermore, this document outlines detailed, field-proven experimental protocols for its structural elucidation and purity assessment, offering valuable insights for researchers, medicinal chemists, and process development scientists. The integration of a pyridine moiety, a carboxylic acid functional group, and a strained cyclopropane ring bestows this molecule with a unique combination of properties, making it a valuable scaffold in the design of novel bioactive compounds.

Introduction and Significance

This compound (CAS No. 920297-29-6) is a compound that merges three structurally significant motifs in medicinal chemistry.[1][2] The pyridine ring is a ubiquitous heterocycle in numerous approved drugs, prized for its ability to act as a hydrogen bond acceptor and its role in modulating aqueous solubility and metabolic stability.[3] The cyclopropane ring serves as a rigid, three-dimensional bioisostere for other groups, often improving metabolic stability and binding affinity by locking in a favorable conformation.[4][5] Lastly, the carboxylic acid group is a key functional handle for salt formation and for establishing critical interactions, such as hydrogen bonds or ionic bonds, with biological targets.[6]

The convergence of these features makes this compound a versatile building block for creating libraries of complex molecules aimed at various therapeutic targets.[7] Its derivatives have been explored in the context of developing enzyme inhibitors and other potential therapeutic agents.[7][8] This guide serves to consolidate the known properties of this compound and provide a practical framework for its characterization.

Physicochemical Properties

The fundamental physical and chemical properties of a compound are critical for its handling, formulation, and application in synthesis. The data for this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 920297-29-6[1][2][9]
Molecular Formula C₉H₉NO₂[1]
Molecular Weight 163.17 g/mol [1]
IUPAC Name 1-(pyridin-4-yl)cyclopropane-1-carboxylic acid[10]
Appearance Typically a solid at room temperatureGeneral knowledge
Solubility Soluble in polar organic solvents; solubility in water is pH-dependent.[5][11]
pKa (predicted) ~4.5-5.0 (Carboxylic Acid); ~5.0-5.5 (Pyridinium ion)[12][13]
Storage Store at room temperature in a dry, sealed container.[1]

Note on pKa: The predicted pKa values are based on analogous structures. The carboxylic acid pKa is similar to that of cyclopropanecarboxylic acid (pKa ~4.65)[12], while the pKa of the conjugate acid (pyridinium ion) is similar to that of pyridine itself. The exact values would require experimental determination.

Chemical Structure and Reactivity Profile

The reactivity of this compound is dictated by the interplay of its three primary functional components.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_analysis Data Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in DMSO-d6 (0.7 mL) weigh->dissolve h_nmr ¹H NMR Acquisition (16-32 scans) dissolve->h_nmr c_nmr ¹³C NMR Acquisition (1024-2048 scans) dissolve->c_nmr process Process Spectra (FT, Phasing, Baseline) h_nmr->process c_nmr->process interpret Interpret Shifts, Splitting & Integration process->interpret structure Confirm Structure interpret->structure HPLC_Workflow prep Prepare Sample (0.5-1.0 mg/mL in Mobile Phase) inject Inject onto C18 Column prep->inject separate Gradient Elution (H₂O/ACN w/ 0.1% FA) inject->separate detect UV Detection (λ = 254 nm) separate->detect analyze Integrate Peaks & Calculate Area % detect->analyze result Purity Report analyze->result

References

Unveiling a Novel Axis in Epigenetic Modulation: A Technical Guide to 1-(Pyridin-4-yl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Dawn of Precision Epigenetic Targeting

In the intricate landscape of drug discovery, the ability to selectively modulate the enzymes that govern the epigenetic machinery of a cell represents a frontier of immense therapeutic potential. Among these, the histone lysine demethylases (KDMs) have emerged as critical nodes in the complex network of gene regulation, with their dysregulation being a hallmark of numerous human malignancies. This guide delves into the core properties and scientific rationale behind a promising new chemical entity, 1-(Pyridin-4-yl)cyclopropanecarboxylic acid (CAS Number: 920297-29-6), a molecule poised at the intersection of innovative scaffold design and targeted epigenetic inhibition. We will explore its chemical identity, the strategic impetus for its design, its anticipated mechanism of action as a KDM4 inhibitor, and the experimental pathways to synthesize and evaluate its biological activity.

I. Core Chemical and Physical Identity

This compound is a small molecule characterized by a unique structural amalgamation of a pyridine ring, a cyclopropane moiety, and a carboxylic acid functional group. This distinct architecture is not a random assortment of chemical functionalities but a deliberate design aimed at interacting with the active site of specific metalloenzymes.

PropertyValueSource
CAS Number 920297-29-6N/A
Molecular Formula C₉H₉NO₂[1][2]
Molecular Weight 163.17 g/mol [1][2]
IUPAC Name 1-(pyridin-4-yl)cyclopropane-1-carboxylic acidN/A
Canonical SMILES C1CC1(C2=CC=NC=C2)C(=O)ON/A
Physical Description Solid (predicted)[3]
Solubility Predicted to have some aqueous solubility due to the pyridine and carboxylic acid moietiesN/A

II. The Scientific Imperative: Targeting KDM4 Histone Demethylases in Oncology

The rationale for the development of this compound is deeply rooted in the burgeoning field of cancer epigenetics. The KDM4 family of histone demethylases, which includes isoforms KDM4A-D, are 2-oxoglutarate (2-OG) and Fe(II)-dependent enzymes that play a crucial role in transcriptional regulation by removing methyl groups from histone H3 at lysines 9 and 36 (H3K9me3/me2 and H3K36me3/me2).[4]

Overexpression and dysregulation of KDM4 enzymes have been strongly implicated in the pathogenesis of a wide array of cancers, including those of the breast, prostate, colon, and lung.[4][5] This aberrant activity leads to an altered epigenetic landscape, promoting oncogenic gene expression, genomic instability, and resistance to therapy. Consequently, the development of potent and selective KDM4 inhibitors has become a significant objective in modern oncology drug discovery.[5]

The structural motif of a pyridine-based carboxylic acid has been identified as a promising scaffold for KDM4 inhibition. These compounds are designed to act as competitive inhibitors of the 2-OG co-substrate, chelating the active site Fe(II) ion and thereby blocking the demethylase activity of the enzyme.[3][6]

Signaling Pathway: KDM4 in Transcriptional Regulation

KDM4_Pathway Figure 1: The Role of KDM4 in Gene Regulation cluster_nucleus Cell Nucleus H3K9me3 H3K9me3 (Transcriptional Repression) KDM4 KDM4 Enzyme H3K9me3->KDM4 Substrate H3K9me2 H3K9me2 (Transcriptional Activation) KDM4->H3K9me2 Demethylation Two_OG 2-Oxoglutarate Two_OG->KDM4 Co-substrate FeII Fe(II) FeII->KDM4 Co-factor Gene_Expression Oncogene Expression H3K9me2->Gene_Expression Promotes Inhibitor This compound Inhibitor->KDM4 Inhibition

Caption: KDM4-mediated demethylation of H3K9me3 and its inhibition.

III. Synthesis and Manufacturing: A Proposed Experimental Workflow

Proposed Synthetic Pathway

Synthesis_Workflow Figure 2: Proposed Synthesis of this compound Start Diethyl malonate & 1,2-Dibromoethane Step1 Phase-Transfer Catalysis (e.g., TEBAC, NaOH) Start->Step1 Intermediate1 Diethyl cyclopropane-1,1-dicarboxylate Step1->Intermediate1 Step2 Hydrolysis & Decarboxylation (e.g., HCl, heat) Intermediate1->Step2 Intermediate2 Cyclopropanecarboxylic acid Step2->Intermediate2 Step3 Introduction of Pyridine Ring (Details proprietary/subject to optimization) Intermediate2->Step3 Final_Product This compound Step3->Final_Product

Caption: A potential synthetic route to the target compound.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of Cyclopropane-1,1-dicarboxylic acid [8]

  • To a stirred solution of 50% aqueous sodium hydroxide, add a phase-transfer catalyst such as triethylbenzylammonium chloride.

  • To this vigorously stirred suspension, add a mixture of diethyl malonate and 1,2-dibromoethane.

  • Maintain vigorous stirring for 2 hours at room temperature.

  • Transfer the reaction mixture to a larger flask and cool to 15°C.

  • Carefully acidify with concentrated hydrochloric acid, maintaining the temperature between 15 and 25°C.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate under reduced pressure to yield cyclopropane-1,1-dicarboxylic acid.

Step 2: Mono-decarboxylation to yield Cyclopropanecarboxylic acid [7]

  • Heat the cyclopropane-1,1-dicarboxylic acid at a temperature above its melting point until the evolution of carbon dioxide ceases.

  • The resulting crude cyclopropanecarboxylic acid can be purified by distillation under reduced pressure.

Step 3: Introduction of the Pyridin-4-yl Moiety

The introduction of the pyridin-4-yl group at the 1-position of the cyclopropanecarboxylic acid is a more complex transformation that would require significant process development. Potential strategies could involve:

  • Friedel-Crafts-type acylation of pyridine with a suitable derivative of cyclopropanecarboxylic acid, though this is often challenging with electron-deficient pyridine rings.

  • Cross-coupling reactions , such as a Suzuki or Stille coupling, between a 4-halopyridine and a cyclopropane-1-boronic acid or -stannane derivative.

  • A multi-step sequence involving the synthesis of a 4-pyridylacetonitrile, followed by cyclopropanation and hydrolysis.

Given the proprietary nature of drug discovery, the precise, optimized route would be a significant piece of intellectual property.

IV. Biological Evaluation: A Roadmap to Characterization

The biological activity of this compound would be assessed through a tiered screening cascade designed to confirm its mechanism of action, potency, selectivity, and cellular efficacy.

Biochemical Assays
  • Enzymatic Inhibition Assay: The primary in vitro assay would measure the ability of the compound to inhibit the demethylase activity of recombinant human KDM4 isoforms. A typical assay would involve incubating the enzyme with a methylated histone peptide substrate, 2-OG, Fe(II), and varying concentrations of the inhibitor. The formation of the demethylated product can be quantified using methods such as mass spectrometry or antibody-based detection.

  • IC₅₀ Determination: A dose-response curve would be generated to determine the half-maximal inhibitory concentration (IC₅₀) of the compound against each KDM4 isoform.

Cell-Based Assays
  • Cellular Target Engagement: Assays to confirm that the compound engages KDM4 within a cellular context are crucial. This could involve techniques such as the cellular thermal shift assay (CETSA) or immunoassays to measure changes in histone methylation levels at specific loci.

  • Anti-proliferative Assays: The effect of the compound on the proliferation of a panel of cancer cell lines, particularly those known to overexpress KDM4, would be evaluated. Standard assays such as MTT or CellTiter-Glo would be employed to determine the GI₅₀ (concentration for 50% growth inhibition).

In Vivo Evaluation
  • Pharmacokinetic Studies: In animal models, the pharmacokinetic properties of the compound (absorption, distribution, metabolism, and excretion) would be determined to assess its drug-like properties.

  • Xenograft Models: The in vivo efficacy of the compound would be tested in mouse xenograft models bearing human tumors with high KDM4 expression. Tumor growth inhibition would be the primary endpoint.

V. Conclusion and Future Directions

This compound represents a compelling starting point for the development of a novel class of epigenetic modulators. Its unique chemical structure, grounded in the established principles of KDM4 inhibition, offers the potential for high potency and selectivity. The proposed synthetic and biological evaluation workflows provide a clear path forward for the comprehensive characterization of this promising molecule. Further optimization of the core scaffold through medicinal chemistry efforts could lead to the identification of clinical candidates with superior pharmacological profiles, ultimately offering new therapeutic options for patients with a range of malignancies driven by aberrant KDM4 activity. The journey from this foundational molecule to a clinically approved therapeutic is long and challenging, but the scientific rationale is sound and the potential rewards are immense.

References

An In-depth Technical Guide to 1-(Pyridin-4-yl)cyclopropanecarboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Significance of a Unique Scaffolding Moiety

1-(Pyridin-4-yl)cyclopropanecarboxylic acid (CAS No. 920297-29-6) is a heterocyclic organic compound that has garnered increasing interest within the pharmaceutical and medicinal chemistry sectors. Its rigid, three-dimensional cyclopropane ring, coupled with the versatile pyridinyl functional group, presents a unique structural motif for the design of novel therapeutic agents. The cyclopropane moiety can act as a bioisostere for other chemical groups, offering improvements in metabolic stability, potency, and selectivity. The pyridine ring, a common feature in many bioactive molecules, provides a key site for hydrogen bonding and other molecular interactions, influencing the compound's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the commercial availability, physicochemical properties, safe handling, and potential applications of this valuable building block.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers, catering to both research and development and larger-scale synthetic needs. Purity levels are typically high, with most vendors offering the compound at ≥97% purity. Lead times can vary depending on the supplier and stock availability, generally ranging from one to three weeks.

SupplierTypical PurityAvailable QuantitiesTypical Lead Time
Moldb≥98%100mg, 250mg, 1g, 5g, Bulk1-3 weeks[1]
Sigma-Aldrich97%InquireVaries
Matrix ScientificInquireInquireSame-day shipping for in-stock orders[2]
AmbeedInquireInquireGlobal in-stock available[3]
AbacipharmTechInquireInquireVaries[4]
CymitQuimicaFor lab use onlyInquireVaries[5]

Physicochemical and Safety Data

A comprehensive understanding of the physicochemical properties and safety profile of this compound is crucial for its effective and safe use in a laboratory setting.

Physicochemical Properties

PropertyValueSource
CAS Number 920297-29-6[1][2][6]
Molecular Formula C₉H₉NO₂[1]
Molecular Weight 163.17 g/mol [1]
Appearance Solid
Purity ≥97%
Storage Temperature Inert atmosphere, room temperature

Safety and Handling

The following safety information is derived from available safety data sheets (SDS). It is imperative to consult the specific SDS provided by the supplier before handling this compound.

  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1].

  • Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[1].

  • Personal Protective Equipment (PPE) : It is recommended to use appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.

  • Storage : Store in a tightly sealed container in a dry and well-ventilated place.

Synthetic Methodologies: A General Approach

While specific, detailed synthetic protocols for this compound are not extensively reported in peer-reviewed literature, a general and robust method for the synthesis of 1-arylcyclopropanecarboxylic acids can be adapted. A common and effective strategy involves the cyclopropanation of an activated alkene derived from the corresponding aryl starting material.

One plausible synthetic route, based on established organic chemistry principles, is the reaction of a pyridin-4-yl substituted active methylene compound with a 1,2-dihaloethane in the presence of a strong base. The choice of starting material and reaction conditions is critical to achieving a good yield and purity. For instance, the reaction of ethyl 4-pyridylacetate with 1,2-dibromoethane under basic conditions would yield the corresponding cyclopropyl dicarboxylate, which can then be hydrolyzed and decarboxylated to the desired product.

The causality behind this experimental choice lies in the well-established reactivity of enolates with alkyl dihalides to form cyclopropane rings. The pyridine ring's electron-withdrawing nature can influence the acidity of the alpha-protons, and the choice of base and solvent must be carefully optimized to favor the desired intramolecular cyclization over competing side reactions.

Experimental Workflow: Conceptual Synthetic Pathway

G start Ethyl 4-pyridylacetate reagent1 Strong Base (e.g., NaH, LDA) in Anhydrous Solvent (e.g., THF, DMF) start->reagent1 Deprotonation intermediate1 Formation of Enolate reagent1->intermediate1 reagent2 1,2-Dibromoethane intermediate1->reagent2 Nucleophilic Attack cyclization Intramolecular Cyclization reagent2->cyclization intermediate2 Diethyl 1-(pyridin-4-yl)cyclopropane-1,1-dicarboxylate cyclization->intermediate2 reagent3 1. Hydrolysis (e.g., NaOH, H₂O) 2. Acidification (e.g., HCl) intermediate2->reagent3 decarboxylation Hydrolysis and Decarboxylation reagent3->decarboxylation product This compound decarboxylation->product G A This compound (Core Scaffold) B Chemical Modification (e.g., Amide Coupling, Esterification) A->B Versatile Starting Material C Library of Derivatives B->C Diversity Generation D High-Throughput Screening (Target-Based or Phenotypic) C->D Screening Deck E Hit Identification D->E Identification of Bioactivity F Lead Optimization (ADME/Tox Profiling) E->F Structure-Activity Relationship (SAR) Studies G Preclinical Candidate F->G Improved Drug-like Properties

References

The Strategic Deployment of 1-(Pyridin-4-yl)cyclopropanecarboxylic Acid in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Imperative for Chemical Novelty in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering a powerful alternative to high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] The philosophy of FBDD is elegantly simple: begin with small, low-complexity molecules ("fragments"), identify those that bind with high ligand efficiency, and then chemically elaborate these fragments into potent and selective drug candidates.[1][2] This approach allows for a more thorough exploration of chemical space with a smaller library of compounds and often yields leads with superior physicochemical properties.[1]

A critical determinant of success in any FBDD campaign is the quality and diversity of the fragment library.[1] There is a growing consensus that libraries rich in three-dimensional (3D) structures offer significant advantages over collections dominated by flat, aromatic compounds.[3] Spatially complex fragments can engage with more intricate binding pockets, potentially unlocking novel target classes and offering improved selectivity.

This guide focuses on one such fragment of significant potential: 1-(Pyridin-4-yl)cyclopropanecarboxylic acid . This molecule elegantly combines several desirable features for a fragment: a rigid cyclopropane core that imparts 3D character, a carboxylic acid group for potential hydrogen bonding interactions and solubility, and a pyridine ring, a common motif in approved drugs that can serve as a versatile chemical handle and interaction point.[4][5]

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It will dissect the physicochemical properties of this compound, outline its synthetic considerations, provide detailed protocols for its application in biophysical screening campaigns, and discuss strategies for its elaboration into more complex lead molecules.

I. Physicochemical Profile and Strategic Advantages

This compound (CAS 920297-29-6) is a small molecule with the formula C9H9NO2 and a molecular weight of 163.17 g/mol .[6][7] Its structure is a compelling amalgamation of features that make it an attractive starting point for FBDD.

PropertyValue/DescriptionSource
CAS Number 920297-29-6[6][8]
Molecular Formula C9H9NO2[6][7]
Molecular Weight 163.17 g/mol [6][7]
Purity (Typical) >97%

The Cyclopropane Moiety: Imparting Rigidity and Vectorial Exit Points

The cyclopropane ring is a bioisostere for various functional groups and offers a rigid scaffold that can reduce the entropic penalty upon binding to a protein target. This rigidity also provides well-defined vectors for chemical elaboration, allowing for a more controlled and predictable exploration of the surrounding chemical space. The strained three-membered ring can also engage in favorable interactions with protein backbones and side chains.

The Pyridine Ring: A Privileged Scaffold and Versatile Handle

The pyridine ring is a common motif in a vast number of approved drugs and is recognized for its ability to participate in a variety of non-covalent interactions, including hydrogen bonding (as an acceptor), and pi-stacking.[4][5] The nitrogen atom can also serve as a key interaction point with the target protein. From a synthetic perspective, the pyridine ring is highly versatile, offering numerous opportunities for chemical modification to explore structure-activity relationships (SAR).[4]

The Carboxylic Acid: A Key Anchor and Solubilizing Group

The carboxylic acid functional group is a strong hydrogen bond donor and acceptor, making it an excellent anchor for binding to polar residues in a protein's active site. It also significantly contributes to the aqueous solubility of the fragment, a crucial property for successful biophysical screening. Carboxylic acids are found in numerous fragment libraries due to their potential to form strong interactions with "hot-spot" residues in protein binding sites.[9]

II. Synthetic Accessibility

A general approach for the synthesis of 1-arylcyclopropanecarboxylic acids often involves the reaction of an arylacetonitrile with 1,2-dibromoethane in the presence of a strong base. The resulting 1-arylcyclopropanecarbonitrile can then be hydrolyzed to the desired carboxylic acid.

Hypothetical Synthetic Protocol:

  • Step 1: Cyclopropanation. 4-Pyridylacetonitrile is treated with 1,2-dibromoethane and a strong base such as sodium amide in a suitable solvent like liquid ammonia or dimethyl sulfoxide (DMSO). This reaction would form 1-(pyridin-4-yl)cyclopropanecarbonitrile.

  • Step 2: Hydrolysis. The resulting nitrile is then subjected to acidic or basic hydrolysis. For example, heating the nitrile in the presence of a strong acid like sulfuric acid or a strong base like sodium hydroxide would yield this compound.[10]

The commercial availability of this fragment from multiple suppliers suggests that a robust and scalable synthetic route has been developed.[6][8][11][12][13][14][15] For research purposes, direct purchase is the most efficient route to obtaining this compound for screening.

III. Biophysical Screening: Detecting the Interaction

Due to the typically weak binding affinities of fragments, sensitive biophysical techniques are required for their detection.[1] The most commonly employed methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), and X-ray crystallography.

A. Surface Plasmon Resonance (SPR) for Primary Screening and Affinity Determination

SPR is a powerful, label-free technique for studying biomolecular interactions in real-time. It is well-suited for fragment screening due to its high sensitivity and relatively high throughput.

Experimental Workflow for SPR-based Fragment Screening:

SPR_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis & Validation p1 Immobilize Target Protein on Sensor Chip p2 Prepare Fragment Library in Assay Buffer s1 Inject Fragment Solutions over Sensor Surface p2->s1 s2 Monitor Binding Events (Response Units vs. Time) s1->s2 a1 Identify Hits Based on Binding Response s2->a1 a2 Perform Dose-Response to Determine Affinity (Kd) a1->a2 a3 Validate Hits with Orthogonal Methods (e.g., NMR) a2->a3

Caption: A generalized workflow for fragment screening using Surface Plasmon Resonance (SPR).

Detailed Step-by-Step Protocol for SPR Screening:

  • Protein Immobilization: The target protein is immobilized onto a sensor chip surface. Amine coupling is a common method, where the protein is covalently linked to the carboxymethylated dextran surface of the chip. A reference flow cell is typically prepared by activating and deactivating the surface without protein immobilization to allow for subtraction of bulk refractive index changes.

  • Fragment Solution Preparation: this compound and other fragments are dissolved in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions. These are then diluted into the running buffer to the desired screening concentration (typically 100-500 µM). It is crucial to match the DMSO concentration in the running buffer to that of the fragment solutions to minimize solvent-induced artifacts.[11]

  • Screening: The fragment solutions are injected over the protein and reference surfaces. The binding is monitored as a change in response units (RU) over time. A typical injection cycle includes a baseline, association phase (fragment injection), and dissociation phase (buffer flow).

  • Data Analysis: The data from the reference flow cell is subtracted from the protein flow cell data to correct for non-specific binding and bulk effects. Hits are identified as fragments that show a significant and reproducible binding response.

  • Affinity Determination: For identified hits, a dose-response experiment is performed by injecting a series of concentrations of the fragment. The equilibrium binding responses are plotted against the fragment concentration, and the data is fitted to a steady-state affinity model to determine the dissociation constant (Kd).

B. NMR Spectroscopy for Hit Validation and Structural Insights

NMR spectroscopy is a highly robust method for detecting weak fragment binding and can provide valuable information about the binding site.[16] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) spectroscopy, are particularly well-suited for fragment screening.[16][17]

Logical Flow of an STD-NMR Experiment:

STD_Logic cluster_on On-Resonance Irradiation cluster_off Off-Resonance Irradiation start Protein + Fragment Mixture on1 Saturate Protein Resonances start->on1 off1 Irradiate Region with No Signals start->off1 on2 Saturation Transfers to Bound Fragment on1->on2 on3 Saturated Fragment Dissociates on2->on3 diff Subtract On-Resonance from Off-Resonance Spectrum on3->diff off2 No Saturation Transfer off1->off2 off2->diff result STD Spectrum: Only Signals from Binding Fragment Remain diff->result

Caption: The principle behind Saturation Transfer Difference (STD) NMR for detecting fragment binding.

Detailed Step-by-Step Protocol for STD-NMR:

  • Sample Preparation: Three samples are typically prepared: the target protein alone, the fragment (this compound) alone, and a mixture of the protein and the fragment.[18] The mixture should have a large molar excess of the fragment (e.g., 100:1 ligand to protein ratio).[18] All samples are prepared in a deuterated buffer.

  • Acquisition of Reference Spectra: A standard 1D proton NMR spectrum is acquired for all three samples. This helps to identify the chemical shifts of the fragment and protein and to ensure that there are no overlapping signals in the region chosen for selective saturation.[17]

  • STD Experiment Setup: The STD experiment is performed on the protein-fragment mixture. Two spectra are acquired interleaved: an "on-resonance" spectrum where a selective pulse saturates a region of the spectrum containing only protein signals (e.g., the aliphatic region around 0 ppm), and an "off-resonance" spectrum where the pulse is applied to a region with no signals from either the protein or the fragment (e.g., 40 ppm).[19]

  • Data Processing: The on-resonance spectrum is subtracted from the off-resonance spectrum.[18] In the resulting difference spectrum, only the signals from the fragment that has bound to the protein will be visible. This is because only the binding fragment receives the saturation from the protein.

  • Epitope Mapping: The relative intensities of the signals in the STD spectrum can provide information about which parts of the fragment are in closest proximity to the protein surface. Protons that are closer to the protein will show a stronger STD effect.

IV. Structure-Activity Relationship (SAR) and Fragment Elaboration

Once this compound is identified as a hit, the next step is to elaborate it into a more potent lead compound. This is an iterative process guided by SAR, where chemical modifications are made to the fragment and the effect on binding affinity is measured.

Potential Elaboration Strategies:

SAR_Elaboration cluster_pyridine Pyridine Ring Modifications cluster_acid Carboxylic Acid Modifications cluster_cyclopropane Cyclopropane Ring Modifications core This compound (Initial Hit) p1 Substitution at 2- and 6-positions core->p1 p2 Substitution at 3- and 5-positions core->p2 p3 Bioisosteric replacement (e.g., pyrimidine) core->p3 a1 Esterification core->a1 a2 Amide formation core->a2 a3 Bioisosteric replacement (e.g., tetrazole) core->a3 c1 Substitution on the ring core->c1 c2 Ring expansion/contraction core->c2

References

The Architect's Guide to a Privileged Scaffold: A Review of Synthetic Routes for Substituted Cyclopropanecarboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Appeal of the Three-Membered Ring in Drug Design

The cyclopropane ring, a seemingly simple three-carbon scaffold, stands as a testament to the adage that structural constraint can unlock remarkable functional diversity. In the world of medicinal chemistry, the incorporation of this strained carbocycle into molecular frameworks is a well-established strategy for optimizing pharmacokinetic and pharmacodynamic properties. When functionalized with a carboxylic acid, the resulting cyclopropanecarboxylic acid moiety becomes a "privileged scaffold," a structural motif that appears in a multitude of biologically active compounds.

This guide provides an in-depth technical review of the core synthetic strategies for accessing substituted cyclopropanecarboxylic acids. We will move beyond a mere cataloging of reactions, instead focusing on the underlying mechanistic principles, the rationale behind experimental choices, and the practical application of these methods in the synthesis of pharmaceuticals. This content is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their own programs.

Chapter 1: The Workhorse Methods - Carbene and Carbenoid Additions to Alkenes

The most common and direct approach to the cyclopropane ring involves the formal addition of a single carbon atom (a carbene or carbenoid) to a carbon-carbon double bond. The choice of alkene precursor, typically an α,β-unsaturated ester or a related olefin that can be later converted to the carboxylic acid, is critical.

The Simmons-Smith Reaction: A Stereospecific Classic

Discovered in the 1950s, the Simmons-Smith reaction remains a highly reliable and stereospecific method for cyclopropanation.[1] It involves an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, which adds to an alkene in a concerted fashion.[2]

Mechanism and Causality: The key to the Simmons-Smith reaction's utility is its stereospecificity. The reaction proceeds via a "butterfly" transition state where the zinc carbenoid delivers the methylene group to one face of the double bond. This means that the stereochemistry of the starting alkene is retained in the cyclopropane product.[1] The choice of solvent can influence reaction rates; less basic solvents are generally preferred as they do not compete for coordination to the electrophilic zinc carbenoid.[1] For α,β-unsaturated esters, the presence of a directing group, such as a hydroxyl group in an allylic alcohol, can provide excellent diastereoselectivity, guiding the carbenoid to a specific face of the molecule.[3]

Experimental Protocol: Diastereoselective Simmons-Smith Cyclopropanation of a Chiral Acetal [4]

This protocol describes the diastereoselective cyclopropanation of an α,β-unsaturated acetal derived from a camphor-based chiral auxiliary.

  • Reagent Preparation: A solution of diethylzinc (1.1 M in toluene, 4.0 equiv.) is added dropwise to a cooled (0 °C) solution of diiodomethane (4.0 equiv.) in anhydrous toluene under an inert atmosphere. The mixture is stirred for 30 minutes at 0 °C.

  • Cyclopropanation: A solution of the α,β-unsaturated acetal (1.0 equiv.) in toluene is added dropwise to the freshly prepared Simmons-Smith reagent at 0 °C.

  • Reaction Monitoring and Quench: The reaction is allowed to warm to room temperature and stirred for 12-24 hours, monitoring by TLC for the consumption of the starting material. Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup and Purification: The mixture is filtered through a pad of celite, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the cyclopropanated product with high diastereoselectivity (>99% de).[4]

Transition Metal-Catalyzed Cyclopropanation: The Power of Diazo Compounds

The reaction of olefins with diazoacetates in the presence of transition metal catalysts is arguably the most versatile and widely used method for preparing cyclopropanecarboxylic acid esters.[5] Catalysts based on rhodium, ruthenium, copper, and cobalt have all been extensively developed.[5][6]

Mechanism and Causality: The reaction proceeds through the formation of a metal-carbene intermediate.[5] The diazo compound reacts with the metal catalyst to release nitrogen gas and form a highly reactive electrophilic metal-carbene species. This species then transfers the carbene fragment to the alkene. The choice of metal and, crucially, the ligands coordinated to it, dictates the reactivity and selectivity of the reaction. Chiral ligands are extensively used to induce asymmetry, making this a powerful method for the synthesis of enantiomerically enriched cyclopropanecarboxylic acids.[6][7] For instance, chiral copper complexes have been successfully employed in the synthesis of key intermediates for the drug Cilastatin.[7]

Diagram: Catalytic Cycle of Transition Metal-Catalyzed Cyclopropanation

G cluster_cycle Catalytic Cycle Catalyst [M]-Ln Carbene Ln[M]=CHCOOR (Metal Carbene) Catalyst->Carbene + Diazoacetate Diazo N2CHCOOR Diazo->Catalyst Reacts with Product Cyclopropane Ester Carbene->Product + Alkene N2 N2 Alkene R'CH=CHR'' Alkene->Carbene Reacts with Product->Catalyst - Product

Caption: Catalytic cycle for metal-catalyzed cyclopropanation.

Chapter 2: Ring Closure Strategies - Building the Ring from Acyclic Precursors

An alternative to carbene addition is the construction of the cyclopropane ring through intramolecular cyclization of a suitably functionalized acyclic precursor. These methods often offer unique stereochemical outcomes and functional group compatibility.

The Johnson-Corey-Chaykovsky Reaction: A Tale of Two Ylides

The Johnson-Corey-Chaykovsky reaction (CCR) utilizes sulfur ylides to convert α,β-unsaturated carbonyl compounds into the corresponding cyclopropyl ketones, which can then be oxidized to the carboxylic acid.[8] The reaction is notable for its diastereoselectivity, typically favoring the trans product.[9]

Mechanism and Causality: The reaction begins with a reversible 1,4-conjugate addition (Michael addition) of the sulfur ylide to the enone.[8] This is followed by an irreversible intramolecular 3-exo-tet ring closure, where the resulting enolate displaces the sulfonium group to form the cyclopropane ring.[9] The use of less reactive, more stable sulfoxonium ylides generally provides higher 1,4-selectivity, leading to cyclopropanation, whereas more reactive sulfonium ylides can sometimes favor 1,2-addition to give epoxides.[8]

Diagram: Johnson-Corey-Chaykovsky Reaction Workflow

G Start α,β-Unsaturated Carbonyl Compound Michael 1,4-Michael Addition Start->Michael Ylide Sulfur Ylide (e.g., (CH3)2S(O)CH2) Ylide->Michael Intermediate Betaine Intermediate Michael->Intermediate Closure Intramolecular Ring Closure Intermediate->Closure Product Cyclopropyl Ketone Closure->Product Oxidation Oxidation (e.g., Baeyer-Villiger) Product->Oxidation Final Cyclopropanecarboxylic Acid Derivative Oxidation->Final

Caption: Workflow from enone to cyclopropanecarboxylic acid via CCR.

The Kulinkovich Reaction: Titanium-Mediated Cyclopropanol Synthesis

The Kulinkovich reaction provides an elegant route to 1-substituted cyclopropanols from carboxylic esters and Grignard reagents, catalyzed by a titanium(IV) alkoxide.[10][11] The resulting cyclopropanols are valuable intermediates that can be readily oxidized to the target cyclopropanecarboxylic acids.

Mechanism and Causality: The reaction mechanism involves the formation of a key titanacyclopropane intermediate from the titanium alkoxide and two equivalents of the Grignard reagent.[11][12] This titanacyclopropane then acts as a 1,2-dicarbanion equivalent, reacting with the ester. The carbonyl group of the ester inserts into one of the titanium-carbon bonds, and the subsequent collapse of the intermediate and intramolecular cyclization yields the cyclopropanol product after workup.[10][13] The reaction is highly efficient for the synthesis of 1-alkylcyclopropanols.

Experimental Protocol: Kulinkovich Cyclopropanation of a Methyl Ester [13]

  • Reaction Setup: To a solution of the methyl ester (1.0 equiv.) and chlorotitanium triisopropoxide (4.8 equiv. of a 0.46 M solution in THF) in an inert atmosphere is cooled to 0 °C.

  • Grignard Addition: Ethylmagnesium bromide (9.6 equiv. of a 1.0 M solution in THF) is added dropwise over 1.5 hours, maintaining the temperature at 0 °C.

  • Reaction Progression: The solution is stirred at 0 °C for an additional hour and then allowed to warm to room temperature for 30 minutes.

  • Quench and Workup: The reaction is quenched by the addition of ethyl acetate, followed by a saturated aqueous solution of ammonium chloride. The mixture is filtered through a pad of celite.

  • Extraction and Purification: The filtrate is diluted with ethyl acetate and brine. The organic phase is collected, and the aqueous phase is extracted with additional ethyl acetate. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude cyclopropanol is purified by flash column chromatography.[13]

  • Oxidation (Subsequent Step): The purified cyclopropanol can be oxidized to the corresponding carboxylic acid using standard methods, such as Jones oxidation or a two-step Swern/Pinnick oxidation.

Chapter 3: Modern and Specialized Methodologies

While the classical methods remain powerful, the field continues to evolve with the development of novel, often more sustainable or highly selective, synthetic strategies.

Photochemical [2+1] Cycloadditions

Recent advances have demonstrated that visible light can be used to generate carbene intermediates for cyclopropanation, often without the need for a photocatalyst or sensitizer.[14][15][16] This approach is particularly attractive from a green chemistry perspective. These reactions can proceed via the [2+1] cycloaddition of photochemically generated nucleophilic carbenes with tethered olefins to yield bicyclic systems.[17][18] The reactions are often highly stereospecific and proceed under mild conditions.[14]

Cascade Reactions

Complex, polycyclic systems containing a cyclopropane ring can be assembled with remarkable efficiency through cascade reactions. For example, an intramolecular Diels-Alder type reaction has been developed that proceeds via a Michael/Michael/cyclopropanation/epimerization cascade to form tricyclic fused cyclopropanes with complete stereocontrol.[19][20] The stereochemical outcome of such cascades can be exquisitely controlled by the choice of counterion and solvent, highlighting the subtle interplay of reaction parameters in complex transformations.[19]

Chapter 4: Application in Pharmaceutical Synthesis - Case Studies

The true measure of a synthetic method's value is its application in the synthesis of complex, biologically important molecules. The cyclopropanecarboxylic acid motif is present in several marketed drugs.

Case Study 1: Cilastatin

Cilastatin is a dehydropeptidase-I inhibitor co-administered with the antibiotic imipenem to prevent its renal degradation.[21] A key structural feature of Cilastatin is a (+)-(1S)-2,2-dimethylcyclopropanecarboxylic acid moiety.[7] Asymmetric cyclopropanation has been a key strategy in its synthesis. An industrial-scale synthesis involves the reaction of ethyl diazoacetate with isobutylene, catalyzed by a chiral copper complex, to give the ethyl ester of (+)-DCCA in 92% enantiomeric excess.[7] This highlights the power of catalytic asymmetric synthesis in producing enantiopure building blocks for pharmaceuticals.

Case Study 2: Ticagrelor

Ticagrelor is an antiplatelet drug used to prevent thrombotic events.[22] It features a (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamino group. The synthesis of the chiral cyclopropylamine precursor is a critical aspect of the overall synthesis of Ticagrelor.[23] While various routes exist, they underscore the importance of accessing highly substituted and stereochemically defined cyclopropane rings for modern drug candidates.[24][25]

Data Summary: Comparison of Key Cyclopropanation Methods

MethodTypical PrecursorsKey ReagentsStereochemistryKey AdvantagesKey Limitations
Simmons-Smith Alkenes (esp. allylic alcohols)CH₂I₂, Zn-Cu or Et₂ZnStereospecific (cis-alkene → cis-cyclopropane)High stereospecificity, good for directing group effects.[1]Stoichiometric zinc, cost of diiodomethane.[2]
Metal-Catalyzed Alkenes, DienesDiazoacetates, Metal catalysts (Rh, Cu, Ru)Diastereo- and Enantioselective (catalyst control)High catalytic efficiency, excellent enantiocontrol.[6]Toxicity and cost of diazo compounds and some metals.[26]
Corey-Chaykovsky α,β-Unsaturated CarbonylsSulfur Ylides (e.g., (CH₃)₂S(O)CH₂)Generally trans-selectiveMetal-free, good for electron-poor olefins.[8][9]Stoichiometric ylide, potential for epoxide side-products.[8]
Kulinkovich EstersGrignard reagents, Ti(OiPr)₄DiastereoselectiveAccesses 1-substituted cyclopropanols from esters.[11]Requires Grignard-compatible substrates, produces cyclopropanol.[10]
Photochemical Olefins with tethered carbene precursorsVisible LightStereospecificCatalyst-free, sustainable, mild conditions.[14][16]Primarily intramolecular examples developed so far.[17]

Conclusion and Future Outlook

The synthesis of substituted cyclopropanecarboxylic acids is a mature field with a rich arsenal of reliable and powerful methodologies. From the classic Simmons-Smith and transition-metal catalyzed reactions to modern photochemical and cascade strategies, the synthetic chemist has a diverse toolkit to construct this valuable motif. The choice of method depends critically on the desired substitution pattern, stereochemistry, and the overall context of the synthetic plan. As demonstrated by their presence in drugs like Cilastatin and Ticagrelor, the ability to efficiently and selectively synthesize these compounds is of paramount importance to the pharmaceutical industry. Future developments will likely focus on enhancing the sustainability of these processes, expanding the scope of asymmetric catalysis to more challenging substrates, and harnessing novel activation modes to further streamline the synthesis of these potent three-membered rings.

References

In Silico Prediction of 1-(Pyridin-4-yl)cyclopropanecarboxylic Acid Bioactivity: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth framework for the in silico prediction of the biological activity of the novel compound 1-(Pyridin-4-yl)cyclopropanecarboxylic acid. In the absence of pre-existing experimental data for this specific molecule, we will construct a logical, scientifically rigorous workflow. This guide is designed for researchers, scientists, and drug development professionals, offering not just a methodology, but the strategic reasoning that underpins each computational step. We will navigate from initial target hypothesis generation, leveraging data from structurally analogous compounds, through to detailed molecular interaction analysis and absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiling. The protocols herein are designed to be self-validating, ensuring a high degree of confidence in the generated predictions.

Introduction: The Rationale for an In Silico First Approach

The early stages of drug discovery are fraught with high attrition rates and significant financial investment. Computational, or in silico, methodologies present a powerful avenue to mitigate these risks by enabling rapid, cost-effective evaluation of a compound's potential bioactivity and drug-likeness before committing to expensive and time-consuming wet-lab synthesis and screening.[1][2] This guide focuses on this compound, a compound with intriguing structural motifs—a pyridine ring and a cyclopropanecarboxylic acid group—that suggest potential interactions with various biological targets. Our objective is to construct a robust computational pipeline to predict its bioactivity, providing a strong, data-driven foundation for subsequent experimental validation.

Foundational Analysis and Target Hypothesis

Given the novelty of this compound, our initial step is to perform a thorough analysis of its structure and compare it to known bioactive molecules. This ligand-based approach is predicated on the similarity principle: structurally similar molecules are likely to exhibit similar biological activities.

Structural Analog Search and Target Identification

A search of chemical databases such as PubChem and ChEMBL for structurally related compounds provides our initial clues. While this compound itself lacks extensive annotation, a key finding is the bioactivity of 2,5-Pyridinedicarboxylic acid, which has been identified as a bioactive and highly selective inhibitor of D-dopachrome tautomerase (D-DT).[3] D-DT is a cytokine and a functional homolog of Macrophage Migration Inhibitory Factor (MIF), playing a role in inflammatory diseases and cancer.[4][5][6] The structural similarity between our query compound and a known D-DT inhibitor makes this protein a prime hypothetical target for our investigation.

CompoundStructureKnown Bioactivity
This compound this compoundNot yet reported
2,5-Pyridinedicarboxylic acid 2,5-Pyridinedicarboxylic acidSelective inhibitor of D-dopachrome tautomerase[3]

Table 1: Structural Comparison and Bioactivity of Analogous Compounds.

Based on this evidence, we will proceed with the hypothesis that This compound is an inhibitor of human D-dopachrome tautomerase.

The Computational Workflow: A Step-by-Step Protocol

The following sections detail the experimental protocols for a comprehensive in silico evaluation of our hypothesis.

workflow Ligand 1. Ligand Preparation (3D Structure Generation, Energy Minimization) Docking 3. Molecular Docking (Binding Pose and Affinity Prediction) Ligand->Docking Target 2. Target Preparation (PDB Structure Retrieval, Cleaning and Protonation) Target->Docking Pharmacophore 4. Pharmacophore Modeling (Feature Identification) Docking->Pharmacophore MD 6. Molecular Dynamics (Stability of Complex) Docking->MD QSAR 5. QSAR Analysis (Activity Prediction for Analogs) Pharmacophore->QSAR ADMET 7. ADMET Prediction (Pharmacokinetic Profile) QSAR->ADMET MD->ADMET

References

Stability and Degradation of 1-(Pyridin-4-yl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

1-(Pyridin-4-yl)cyclopropanecarboxylic acid is a pivotal building block in medicinal chemistry and materials science. Its unique trifunctional structure, comprising a pyridine ring, a cyclopropane ring, and a carboxylic acid, imparts distinct chemical properties but also introduces specific stability challenges. Understanding its degradation profile is paramount for ensuring the quality, safety, and efficacy of resulting drug candidates and materials. This guide provides a comprehensive analysis of the intrinsic stability of this compound, detailing its primary degradation pathways under various stress conditions. We present scientifically-grounded experimental protocols for conducting forced degradation studies and developing a stability-indicating analytical method, offering a robust framework for researchers in the field.

Introduction and Molecular Profile

This compound is a heterocyclic organic compound utilized as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1] Its molecular structure dictates its reactivity and, consequently, its stability profile. A thorough understanding of its potential degradation is a foundational requirement for its effective application.

The molecule's stability is governed by the interplay of its three primary functional moieties:

  • Pyridine Ring: A basic, aromatic heterocycle. The nitrogen atom (pKa of pyridinium ~5.23) is a nucleophilic and basic center, susceptible to oxidation and protonation.[2] The aromatic system itself, while generally stable, can be vulnerable to oxidative cleavage.[3][4]

  • Cyclopropane Ring: A highly strained cycloalkane. This strain can render it susceptible to enzymatic cleavage in biological systems.[1] However, studies on related structures have shown that cyclopropanecarboxylic acid esters can exhibit enhanced hydrolytic stability compared to less strained analogs.[5]

  • Carboxylic Acid Group: An acidic functional group that influences the molecule's overall solubility and reactivity, particularly in response to pH changes.

This guide will systematically explore the degradation of this molecule under hydrolytic, oxidative, photolytic, and thermal stress, providing the causal chemistry behind each pathway and actionable protocols for experimental assessment.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 920297-29-6[6][7]
Molecular Formula C₉H₉NO₂[6]
Molecular Weight 163.17 g/mol [6]
Appearance Typically a solidN/A
pKa (Pyridine N) ~5.2 (estimated from pyridine)[2]
pKa (Carboxylic Acid) ~4-5 (estimated)N/A

Principal Degradation Pathways and Mechanisms

Forced degradation studies are essential to establish the intrinsic stability of a molecule by subjecting it to stress conditions more severe than accelerated stability testing.[8][9] These studies help identify potential degradants and elucidate degradation pathways.[9][10]

Oxidative Degradation

Oxidation is anticipated to be a primary degradation pathway due to the presence of the electron-rich pyridine nitrogen.

  • Mechanism 1: N-Oxidation: The most probable oxidative transformation is the formation of 1-(1-oxido-pyridin-1-ium-4-yl)cyclopropanecarboxylic acid (the N-oxide). Common laboratory oxidants like hydrogen peroxide (H₂O₂) or peroxy acids readily attack the lone pair of electrons on the pyridine nitrogen.[2] This transformation can significantly alter the molecule's polarity, basicity, and pharmacological profile.

  • Mechanism 2: Pyridine Ring Cleavage: Under more aggressive oxidative conditions or enzymatic action, the aromatic pyridine ring can be cleaved.[3][11] This complex degradation process can result in various aliphatic fragments, such as N-formylmaleamic acid, as seen in the degradation of related pyridine structures.[3]

Hydrolytic Degradation

The molecule's susceptibility to hydrolysis is highly pH-dependent. While the amide and ester functional groups are classically vulnerable to hydrolysis, the core structure of this compound is expected to be relatively stable.

  • Acidic Conditions (pH 1-3): At low pH, the pyridine nitrogen becomes protonated, forming a pyridinium salt. This increases the molecule's water solubility but does not introduce a chemically labile site for hydrolysis within the core structure. The cyclopropane ring and the carboxylic acid are generally stable under these conditions, though extreme heat and acidity could potentially promote decarboxylation or ring-opening.

  • Basic Conditions (pH 10-13): In an alkaline environment, the carboxylic acid group is deprotonated to form a carboxylate salt. The pyridine ring is generally resistant to base-catalyzed hydrolysis. Research has shown that esters derived from cyclopropanecarboxylic acid exhibit substantial stability against base-catalyzed hydrolysis, suggesting the cyclopropane moiety itself is robust.[5]

Photodegradation

Exposure to ultraviolet (UV) or visible light can induce photochemical reactions in heterocyclic compounds.

  • Mechanism: Pyridine and its derivatives can absorb UV radiation, leading to electronically excited states.[12][13] These excited states can undergo various reactions, including rearrangement or radical-mediated degradation. The formation of a Dewar pyridine intermediate has been reported in the photochemistry of pyridine, which can lead to photohydration or photoreduction products.[13] Photolysis of the N-oxide derivative is also a known degradation pathway.[14]

Thermal Degradation
  • Mechanism: The primary risk from thermal stress is decarboxylation . At elevated temperatures, particularly in the solid state or in a non-polar solvent, the carboxylic acid group can be eliminated as carbon dioxide, yielding 4-cyclopropylpyridine. The overall thermal stability is generally high, but this pathway should be investigated as it represents a loss of a key functional group.

Table 2: Summary of Forced Degradation Conditions and Potential Degradation Products

Stress ConditionTypical Reagents/ParametersPrimary Degradation PathwayMajor Potential Degradant(s)
Oxidative 3-30% H₂O₂, 60°CN-Oxidation, Ring Cleavage1-(1-oxido-pyridin-1-ium-4-yl)cyclopropanecarboxylic acid; Ring-opened fragments
Acidic Hydrolysis 0.1 M - 1 M HCl, 80°CProtonationGenerally stable, potential for decarboxylation at high temp.
Basic Hydrolysis 0.1 M - 1 M NaOH, 80°CDeprotonationGenerally stable
Photolytic UV light (e.g., 254 nm/365 nm), ICH Option 1 or 2Photochemical Rearrangement/DegradationIsomeric products, photo-hydrated species
Thermal (Dry Heat) >100°CDecarboxylation4-cyclopropylpyridine

Experimental Design for Stability Assessment

A robust stability assessment program hinges on a well-designed forced degradation study and a validated stability-indicating analytical method.

Workflow for Forced Degradation Studies

This diagram outlines the logical flow for conducting a comprehensive forced degradation study.

Forced_Degradation_Workflow cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis & Characterization prep_stock Prepare Stock Solution (e.g., 1 mg/mL in Diluent) stress_acid Acid Hydrolysis (0.1 M HCl, 80°C) prep_stock->stress_acid Expose Aliquots stress_base Base Hydrolysis (0.1 M NaOH, 80°C) prep_stock->stress_base Expose Aliquots stress_ox Oxidation (10% H₂O₂, 60°C) prep_stock->stress_ox Expose Aliquots stress_thermal Thermal (Dry Heat) (105°C) prep_stock->stress_thermal Expose Aliquots stress_photo Photolytic (ICH Option 2) prep_stock->stress_photo Expose Aliquots quench Quench Reaction & Neutralize (if needed) stress_acid->quench stress_base->quench stress_ox->quench stress_thermal->quench stress_photo->quench dilute Dilute to Target Conc. (e.g., 100 µg/mL) quench->dilute analyze Analyze via Stability- Indicating HPLC-UV/MS dilute->analyze characterize Characterize Degradants (LC-MS, NMR) analyze->characterize If significant degradation

Caption: Workflow for a forced degradation study.

Protocol: Forced Degradation Study

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound reference standard

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated oven, photostability chamber, pH meter

Procedure:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of the compound in methanol or a suitable solvent mixture.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 M HCl. Heat at 80°C for 24 hours. Cool, then neutralize with 1.0 M NaOH. Dilute with mobile phase to the target concentration.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 M NaOH. Heat at 80°C for 8 hours. Cool, then neutralize with 1.0 M HCl. Dilute with mobile phase to the target concentration.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Store at 60°C for 4 hours. Dilute with mobile phase to the target concentration.

  • Thermal Degradation: Store a solid sample of the compound in an oven at 105°C for 48 hours. Dissolve the stressed solid in the solvent to prepare a sample for analysis.

  • Photostability: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.[15]

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described below. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without being further degraded.[9]

Protocol: Stability-Indicating RP-HPLC Method

Objective: To develop an analytical method capable of separating the intact parent compound from all process-related impurities and degradation products.[16]

Rationale: A reversed-phase C18 column is chosen for its versatility with polar and non-polar analytes. A gradient elution is employed to ensure adequate retention of the polar parent compound while effectively eluting any less polar degradants. A buffer is necessary to control the ionization state of the carboxylic acid and pyridine moieties, ensuring reproducible chromatography.

Instrumentation & Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD) or UV detector.

  • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm, or equivalent.

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with acetic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 70% B

    • 15-18 min: 70% B

    • 18-19 min: 70% to 5% B

    • 19-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[17]

  • Column Temperature: 30°C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

Method Validation: The specificity of this method must be confirmed by analyzing the stressed samples. Peak purity analysis using a DAD is critical to ensure that the parent peak is spectrally pure and free from any co-eluting degradants, thereby proving the method is "stability-indicating".[10]

Predicted Degradation Pathways Diagram

This diagram illustrates the primary chemical transformations the molecule is expected to undergo under oxidative and thermal stress.

References

An In-depth Technical Guide to 1-(Pyridin-4-yl)cyclopropanecarboxylic Acid: Synthesis, Analogs, and Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unique structural amalgamation of a pyridine ring and a cyclopropane moiety has positioned 1-(pyridin-4-yl)cyclopropanecarboxylic acid and its derivatives as a scaffold of significant interest in medicinal chemistry. The conformational rigidity and specific electronic properties imparted by the cyclopropane ring, coupled with the hydrogen bonding capabilities and aromatic nature of the pyridine nucleus, offer a compelling framework for the design of novel therapeutic agents.[1] This guide provides a comprehensive overview of the synthesis of this compound, its structural analogs, and derivatives. It further delves into their biological activities, particularly as enzyme inhibitors, and outlines detailed experimental protocols for their synthesis and evaluation, aiming to equip researchers with the necessary knowledge to explore and exploit this promising chemical space.

Introduction: The Chemical and Therapeutic Potential of the Pyridine-Cyclopropane Scaffold

The pyridine ring is a ubiquitous heterocycle in FDA-approved drugs, valued for its ability to engage in hydrogen bonding and π-π stacking interactions with biological targets.[1] The nitrogen atom in the pyridine ring enhances the molecule's pharmacokinetic properties.[1] Simultaneously, the cyclopropane ring, a small, strained carbocycle, introduces a three-dimensional character to an otherwise planar aromatic system, which can be crucial for optimizing binding to protein targets.[2] The combination of these two motifs in this compound creates a versatile platform for developing targeted therapies. Derivatives of pyridine carboxylic acid have shown a broad spectrum of biological activities, including roles as inhibitors of various enzymes.[3]

Synthetic Strategies and Methodologies

The synthesis of this compound and its analogs can be approached through several strategic pathways. A common and effective method involves a two-step process: the synthesis of a nitrile precursor, 1-(pyridin-4-yl)cyclopropanecarbonitrile, followed by its hydrolysis to the corresponding carboxylic acid.

Synthesis of the Nitrile Precursor: 1-(Pyridin-4-yl)cyclopropanecarbonitrile

The formation of the cyclopropane ring is a key step in the synthesis. This can be achieved through various cyclopropanation reactions.[4] A prevalent method involves the reaction of a suitable pyridine derivative with a reagent that can deliver a dicyanomethylene group or a related synthon.

Experimental Protocol: Synthesis of 1-(Pyridin-4-yl)cyclopropanecarbonitrile

This protocol outlines a common approach to synthesizing the nitrile precursor.

  • Step 1: Reaction Setup

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the starting pyridine-containing substrate.

    • Dissolve the substrate in a suitable anhydrous solvent, such as tetrahydrofuran (THF).[5]

  • Step 2: Reagent Addition

    • Cool the solution to 0 °C in an ice-water bath.[5]

    • Slowly add the cyclopropanating agent (e.g., a reagent generated in situ from a dihaloalkane and a strong base).

  • Step 3: Reaction

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period, typically several hours to overnight.[5] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[5]

  • Step 4: Work-up and Purification

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[6]

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

    • Purify the crude product by column chromatography on silica gel to obtain pure 1-(pyridin-4-yl)cyclopropanecarbonitrile.[5]

Hydrolysis of the Nitrile to the Carboxylic Acid

The conversion of the nitrile group to a carboxylic acid is a standard transformation in organic synthesis and can be achieved under either acidic or basic conditions.[7][8]

Experimental Protocol: Hydrolysis of 1-(Pyridin-4-yl)cyclopropanecarbonitrile

  • Step 1: Reaction Setup

    • In a round-bottom flask, dissolve 1-(pyridin-4-yl)cyclopropanecarbonitrile in a suitable solvent mixture, such as aqueous ethanol.

  • Step 2: Reagent Addition

    • Add a strong acid (e.g., concentrated hydrochloric acid or sulfuric acid) or a strong base (e.g., sodium hydroxide) to the solution.[9][10]

  • Step 3: Reaction

    • Heat the reaction mixture to reflux for several hours. Monitor the reaction progress by TLC until the starting material is consumed.[9]

  • Step 4: Work-up and Isolation

    • For acidic hydrolysis: Cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid to precipitate the product.

    • For basic hydrolysis: Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid.[10]

    • Collect the solid product by vacuum filtration, wash with cold water, and dry to yield this compound.[10]

Logical Flow of Synthesis:

Synthesis_Flow Start Pyridine Precursor Nitrile 1-(Pyridin-4-yl)cyclopropanecarbonitrile Start->Nitrile Cyclopropanation CarboxylicAcid This compound Nitrile->CarboxylicAcid Hydrolysis (Acid or Base)

Caption: Synthetic pathway from a pyridine precursor to the target carboxylic acid.

Structural Analogs and Derivatives

The core structure of this compound can be readily modified to explore structure-activity relationships (SAR). Key points of diversification include:

  • Substitution on the Pyridine Ring: Introducing various substituents (e.g., methyl, halogen, methoxy groups) on the pyridine ring can modulate the electronic properties and steric profile of the molecule, potentially influencing its binding affinity and selectivity for a biological target.[11]

  • Derivatization of the Carboxylic Acid: The carboxylic acid moiety can be converted to esters, amides, or other functional groups to alter the compound's polarity, solubility, and ability to interact with target proteins.

Biological Activity and Therapeutic Potential

Derivatives of pyridine carboxylic acid are known to exhibit a wide range of biological activities, with a significant number acting as enzyme inhibitors.[12] The specific structural features of this compound analogs make them promising candidates for targeting enzymes implicated in various diseases.

Enzyme Inhibition

The pyridine nitrogen can act as a hydrogen bond acceptor, while the carboxylic acid can form salt bridges or hydrogen bonds with active site residues of enzymes. The rigid cyclopropane linker positions these functionalities in a defined spatial orientation, which can lead to high-affinity binding. For example, similar structures have been investigated as inhibitors of histone demethylases and other enzymes.[13]

Potential Biological Targets and Mechanistic Insights:

The interaction of these compounds with their biological targets can be elucidated through various biochemical and cellular assays. Understanding the mechanism of action is crucial for rational drug design and optimization. For instance, studies on similar compounds suggest that they can engage in π-π stacking interactions with aromatic residues in protein active sites.[4]

Biological Evaluation: Protocols and Assays

To assess the therapeutic potential of this compound and its analogs, a battery of in vitro and in cell-based assays is required.

In Vitro Enzyme Inhibition Assay

A standard operating procedure for an enzymatic activity inhibition assay is a cornerstone for evaluating the potency of these compounds.[14]

Experimental Protocol: General Enzyme Inhibition Assay

  • Step 1: Assay Preparation

    • Prepare a buffer solution optimal for the target enzyme's activity.

    • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Step 2: Reaction Mixture

    • In a microplate, add the buffer, the target enzyme at a predetermined concentration, and the test compound at various concentrations.

    • Pre-incubate the enzyme and inhibitor for a specific time to allow for binding.

  • Step 3: Initiation of Reaction

    • Initiate the enzymatic reaction by adding the substrate.

  • Step 4: Detection

    • Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Step 5: Data Analysis

    • Calculate the initial reaction rates at each inhibitor concentration.

    • Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable model (e.g., the four-parameter logistic equation) to determine the IC50 value.

Workflow for Biological Evaluation:

Bio_Evaluation_Flow Compound Test Compound EnzymeAssay In Vitro Enzyme Inhibition Assay Compound->EnzymeAssay Determine IC50 CellAssay Cell-Based Assay (e.g., Cytotoxicity) EnzymeAssay->CellAssay Confirm Cellular Activity SAR Structure-Activity Relationship (SAR) Analysis CellAssay->SAR Correlate Structure with Activity Lead Lead Compound Identification SAR->Lead

Caption: A typical workflow for the biological evaluation of novel compounds.

Cell-Based Assays

Cell-based assays are essential to determine the effect of the compounds in a more physiologically relevant context. These can include cytotoxicity assays, cell proliferation assays, and target engagement assays.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the this compound scaffold and correlation of these changes with biological activity are crucial for lead optimization.

Key SAR Insights from Related Scaffolds:

  • Pyridine Isomers: The position of the nitrogen atom in the pyridine ring can significantly impact activity. For instance, in a series of 5-(pyridinyl)-1,3,4-thiadiazol-2-amine derivatives, the 4-pyridyl and 3-pyridyl analogs showed activity, while the 2-pyridyl analog was inactive, highlighting the importance of the nitrogen's location for target interaction.[15]

  • Substituent Effects: The addition of small, often halogenated, functional groups to aromatic rings attached to a cyclopropane core has been shown to significantly improve inhibitory activity against certain enzymes.[13]

Data Presentation: Exemplary SAR Table

Compound IDR1 (Pyridine Position)R2 (Carboxylic Acid Derivative)IC50 (µM) [Enzyme X]
1 H-COOH[Insert Data]
2 2-CH₃-COOH[Insert Data]
3 3-Cl-COOH[Insert Data]
4 H-COOCH₃[Insert Data]
5 H-CONH₂[Insert Data]

Note: The data in this table is for illustrative purposes and should be replaced with actual experimental values.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel enzyme inhibitors. Its synthetic tractability allows for the creation of diverse chemical libraries for screening against various therapeutic targets. Future research should focus on elucidating the specific biological targets of these compounds, expanding the SAR to identify more potent and selective analogs, and evaluating their efficacy in preclinical disease models. The integration of computational modeling with synthetic chemistry and biological testing will be instrumental in accelerating the discovery of new drug candidates based on this versatile chemical framework.

References

The Pyridine Moiety: A Cornerstone of Modern Drug Discovery and Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyridine ring, a simple six-membered aromatic heterocycle, stands as one of the most vital structural motifs in medicinal chemistry. Its prevalence is not accidental; the unique physicochemical properties endowed by the nitrogen heteroatom make it a "privileged scaffold" that is consistently incorporated into a diverse range of FDA-approved therapeutics.[1] This guide provides an in-depth analysis of the multifaceted roles the pyridine moiety plays in conferring biological activity to novel compounds. We will dissect its fundamental chemical properties, explore its critical interactions at the molecular target level through detailed case studies, and provide actionable protocols for the synthesis and evaluation of pyridine-based drug candidates. This document is intended to serve as a comprehensive resource for researchers, offering both foundational knowledge and field-proven insights to guide the rational design of next-generation therapeutics.

The Pyridine Moiety: A Privileged Scaffold in Medicinal Chemistry

Pyridine is the second most common nitrogen-containing heterocycle found in FDA-approved drugs, a testament to its versatility and favorable drug-like properties.[2] From kinase inhibitors like Imatinib for cancer to smoking cessation aids such as Varenicline, the pyridine ring is a recurring feature.[1][3] Its importance stems from its ability to significantly influence a molecule's potency, selectivity, and pharmacokinetic profile. The introduction of a pyridine ring can enhance metabolic stability, improve aqueous solubility, increase cellular permeability, and resolve issues with protein binding.[1][4] This scaffold is found in drugs targeting a vast array of diseases, including cancer, tuberculosis, HIV/AIDS, hypertension, and Alzheimer's disease.[1]

Physicochemical Properties Underpinning Biological Activity

The utility of the pyridine ring in drug design is a direct consequence of its distinct electronic and physical properties, which differ significantly from its carbocyclic analog, benzene.

  • Basicity and pKa: The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp2 hybrid orbital that is not part of the aromatic π-system. This makes the nitrogen atom basic and available for protonation.[5] The conjugate acid, the pyridinium ion, has a pKa of approximately 5.2-5.3.[5][6] This weak basicity is critical, as it allows the pyridine moiety to exist in either a neutral or a protonated state under physiological pH, which can be exploited to modulate solubility and target engagement.

  • Hydrogen Bonding Capability: The pyridine nitrogen is a potent hydrogen bond acceptor. This is arguably its most crucial feature in molecular recognition, enabling strong, directional interactions with hydrogen bond donors (e.g., amide backbones, hydroxyl groups) in enzyme active sites and receptor binding pockets.[7]

  • Dipole Moment and Polarity: The electronegative nitrogen atom creates a significant dipole moment, making pyridine a more polar molecule than benzene. This increased polarity can improve aqueous solubility and enhance interactions with polar residues in a protein target, contributing to binding affinity.

  • Aromaticity and π-Stacking: While electron-deficient compared to benzene, the pyridine ring is aromatic and readily participates in π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. These interactions are fundamental for anchoring a drug molecule within a binding site.

  • Metabolic Stability: The pyridine ring itself is generally stable to metabolic oxidation. Its electron-deficient nature makes it less susceptible to electrophilic attack by cytochrome P450 enzymes compared to electron-rich aromatic rings.[4]

Data Presentation: Physicochemical Properties of Pyridine
PropertyValueSignificance in Drug Design
Molecular FormulaC₅H₅NA simple, low molecular weight scaffold.
Molecular Weight79.10 g/mol Contributes minimally to molecular weight, aiding in compliance with Lipinski's Rule of Five.[8]
Boiling Point115.2 °CIndicates significant intermolecular forces.[8][9]
Solubility in WaterMiscibleThe polar nature enhances aqueous solubility, a key pharmacokinetic parameter.[8][10]
pKa (conjugate acid)~5.2Allows for modulation of charge state at physiological pH, impacting absorption and target binding.[5][6]
logP0.65Indicates a favorable balance between hydrophilicity and lipophilicity for membrane permeability.[6]

The Role of Pyridine in Target Engagement: Mechanistic Insights

The true power of the pyridine moiety is revealed at the molecular level, where it forms key interactions to drive biological activity. Below, we explore its role in two distinct classes of therapeutic agents.

Case Study: Pyridine in Kinase Inhibition (Imatinib)

Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors utilize a pyridine ring as a "hinge-binder," a group that forms critical hydrogen bonds with the backbone amide residues of the kinase hinge region, which connects the N- and C-lobes of the enzyme.

Imatinib (Gleevec) , a revolutionary drug for chronic myelogenous leukemia (CML), is a prime example. It inhibits the Bcr-Abl tyrosine kinase.[11] The pyridine ring of imatinib is essential for its high-affinity binding. Crystal structures reveal that the pyridine nitrogen forms a crucial hydrogen bond with the backbone NH of a specific methionine residue (Met-318) in the hinge region of the Abl kinase domain.[1] This interaction is a cornerstone of imatinib's binding mode, helping to stabilize the drug in the ATP-binding site and lock the kinase in an inactive conformation.[1][11]

cluster_Abl Abl Kinase Hinge Region cluster_Imatinib Imatinib Met318_NH Met-318 (Backbone NH) Thr315_OH Thr-315 (Side Chain OH) Imatinib_Py_N Pyridine Nitrogen (N) Imatinib_Py_N->Met318_NH Crucial H-Bond (Key Interaction) Imatinib_Pyr_NH Aminopyrimidine Imatinib_Pyr_NH->Thr315_OH H-Bond

Imatinib's pyridine nitrogen forming a key H-bond with the Abl kinase hinge.
Case Study: Pyridine in a Nicotinic Receptor Partial Agonist (Varenicline)

Varenicline (Chantix) is a prescription medication used to treat nicotine addiction.[3] It acts as a partial agonist at the α4β2 nicotinic acetylcholine receptor (nAChR), the primary receptor subtype that mediates nicotine dependence.[3] While varenicline's core is a complex fused ring system, its pyrazino[2,3-h]benzazepine structure contains a pyridine-like nitrogen that is critical for its activity.

This nitrogen atom mimics the pyrrolidine nitrogen of nicotine, allowing varenicline to bind with high affinity to the nAChR.[12] As a partial agonist, it provides a moderate level of receptor stimulation to reduce craving and withdrawal symptoms, while simultaneously blocking nicotine from binding and reducing the rewarding effects of smoking.[12][13] The basicity and hydrogen bonding potential of the nitrogen atom are key to its interaction within the receptor's aromatic "box" binding site.

Rational Drug Design & SAR of Pyridine-Based Compounds

The Phenyl-to-Pyridyl Switch: A Key Bioisosteric Replacement

In drug design, the practice of bioisosteric replacement—swapping one functional group for another with similar physical or chemical properties—is a powerful strategy for lead optimization. The "phenyl-to-pyridyl switch" is one of the most common and effective examples of this strategy.[14] Replacing a phenyl ring with a pyridine ring can have profound, beneficial effects:

  • Introduce a Hydrogen Bond Acceptor: As discussed, this is the most significant advantage, potentially adding a new, strong interaction with the target protein that can dramatically boost potency.

  • Modulate Physicochemical Properties: The switch increases polarity and can improve aqueous solubility, which is often a challenge in drug development.[14]

  • Alter Metabolic Profile: The pyridine ring's relative resistance to oxidation can block a potential site of metabolism, improving the compound's half-life.

  • Escape Existing Patent Space: A simple structural change can create a novel chemical entity, securing new intellectual property.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyridine derivatives can be finely tuned by altering the substitution pattern on the ring. A study on isothiazolo[4,3-b]pyridines as dual PIKfyve/PIP4K2C kinase inhibitors provides excellent SAR insights.[15]

Compound Analogue (Modification on Pyridinyl Ring)PIKfyve IC50 (µM)Key Takeaway
4-methoxy-3-pyridinyl0.59The position of the substituent is critical for activity.
5-methoxy-3-pyridinyl 0.003 200-fold more potent than the 4-methoxy analogue, indicating a highly specific binding pocket. [15]
6-methoxy-3-pyridinyl0.019Demonstrates a sharp drop in potency compared to the 5-position.
4-methyl-3-pyridinyl0.36Similar positional sensitivity observed with a methyl group.
5-methyl-3-pyridinyl 0.002 The most potent methyl analogue, highlighting the importance of the 5-position. [15]

This data clearly demonstrates that the activity is not just dependent on the presence of a substituent, but exquisitely sensitive to its position on the pyridine ring, providing a clear roadmap for rational drug design.

Key Methodologies in Synthesis and Evaluation

To ensure scientific integrity, the protocols described below are presented as self-validating systems, incorporating necessary controls for trustworthy data generation.

Synthesis Protocol: The Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a classic, robust multicomponent reaction for creating dihydropyridines, which can be easily oxidized to the corresponding pyridines.[16][17][18] It is a cornerstone method for generating libraries of pyridine-based compounds for screening.

Objective: To synthesize a 1,4-dihydropyridine derivative via a one-pot condensation reaction.

Materials:

  • Aromatic aldehyde (e.g., Benzaldehyde, 1.0 mmol)

  • β-ketoester (e.g., Ethyl acetoacetate, 2.0 mmol)

  • Nitrogen source (e.g., Ammonium acetate, 1.2 mmol)

  • Solvent (e.g., Ethanol, 10-20 mL)

  • Round-bottom flask, magnetic stirrer, reflux condenser

  • Thin-layer chromatography (TLC) supplies

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.2 mmol).[16]

  • Solvent Addition: Add ethanol (10-20 mL) as the solvent.

  • Heating and Reflux: Heat the reaction mixture to reflux (approx. 80°C) with vigorous stirring.

  • Reaction Monitoring (Self-Validation): Monitor the progress of the reaction by TLC at 30-minute intervals. Spot the reaction mixture against the starting materials. The reaction is complete when the starting aldehyde spot has been consumed (typically 4-6 hours).[16]

  • Workup and Isolation: Allow the mixture to cool to room temperature. The 1,4-dihydropyridine product may precipitate. If so, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

  • Purification: If the product does not precipitate or requires further purification, concentrate the reaction mixture under reduced pressure and purify the crude residue by column chromatography on silica gel or recrystallization from ethanol.[16]

  • Oxidation (Optional): To obtain the final pyridine product, the isolated dihydropyridine can be dissolved in a suitable solvent (e.g., acetonitrile) and treated with an oxidizing agent like manganese dioxide or nitric acid until TLC shows complete conversion to the more aromatic (lower Rf) product.[16][19]

References

Methodological & Application

Synthesis of 1-(Pyridin-4-yl)cyclopropanecarboxylic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of 1-(Pyridin-4-yl)cyclopropanecarboxylic acid, a valuable building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance.

Introduction

This compound and its derivatives are of significant interest in the pharmaceutical industry due to their presence in a variety of biologically active molecules. The rigid cyclopropane ring introduces conformational constraints, which can enhance binding affinity and selectivity to biological targets, while the pyridine moiety can participate in hydrogen bonding and other key interactions. This guide details a reliable and reproducible two-step synthetic route commencing from the readily available 4-pyridylacetonitrile.

Overall Synthetic Scheme

The synthesis of this compound is achieved through a two-step process:

  • Phase-Transfer Catalyzed Cyclopropanation: Synthesis of 1-(Pyridin-4-yl)cyclopropanecarbonitrile from 4-pyridylacetonitrile and 1,2-dibromoethane.

  • Hydrolysis: Conversion of the intermediate nitrile to the final carboxylic acid.

Overall Synthesis Start 4-Pyridylacetonitrile Intermediate 1-(Pyridin-4-yl)cyclopropanecarbonitrile Start->Intermediate 1,2-Dibromoethane, NaOH, PTC Final This compound Intermediate->Final H2SO4, H2O, Heat PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOH NaOH Q_OH Q+OH- Pyridylacetonitrile 4-Pyridylacetonitrile Q_OH->Pyridylacetonitrile Deprotonation Carbanion Pyridylacetonitrile Carbanion Pyridylacetonitrile->Carbanion Dibromoethane 1,2-Dibromoethane Carbanion->Dibromoethane Nucleophilic Attack Intermediate Alkylated Intermediate Dibromoethane->Intermediate Product 1-(Pyridin-4-yl)cyclopropanecarbonitrile Intermediate->Product Intramolecular Cyclization Hydrolysis_Mechanism Nitrile 1-(Pyridin-4-yl)cyclopropanecarbonitrile ProtonatedNitrile Protonated Nitrile Nitrile->ProtonatedNitrile H+ WaterAttack Nucleophilic attack by H2O ProtonatedNitrile->WaterAttack AmideIntermediate Amide Intermediate WaterAttack->AmideIntermediate Proton Transfer ProtonatedAmide Protonated Amide AmideIntermediate->ProtonatedAmide H+ CarboxylicAcid This compound ProtonatedAmide->CarboxylicAcid +H2O, -NH4+ Ammonium NH4+

Application of 1-(Pyridin-4-yl)cyclopropanecarboxylic Acid in Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Introduction: A Privileged Scaffold in Drug Discovery

1-(Pyridin-4-yl)cyclopropanecarboxylic acid is a heterocyclic compound that has garnered significant attention in medicinal chemistry. Its unique structural combination of a pyridine ring and a cyclopropanecarboxylic acid moiety presents a valuable scaffold for the development of novel therapeutics. The pyridine ring, a common motif in pharmaceuticals, can engage in various biological interactions, including hydrogen bonding and π-π stacking. The cyclopropane ring introduces conformational rigidity and a three-dimensional character to the molecule, which can enhance binding affinity and metabolic stability. This application note will delve into the utility of this compound as a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory and autoimmune diseases.

Mechanism of Action: Targeting the IRAK4 Signaling Pathway

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a crucial role in the signal transduction of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family.[1][2] These receptors are essential components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Upon activation, IRAK4 initiates a signaling cascade that leads to the activation of downstream transcription factors, such as NF-κB, and the subsequent production of pro-inflammatory cytokines and chemokines.[3]

Dysregulation of the IRAK4 signaling pathway is implicated in the pathophysiology of a wide range of inflammatory and autoimmune diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain types of cancer.[4][5] Therefore, inhibiting the kinase activity of IRAK4 represents a highly attractive therapeutic strategy for these conditions.[1] this compound and its derivatives have emerged as potent and selective inhibitors of IRAK4, offering the potential for targeted immunomodulation.[4]

Below is a diagram illustrating the central role of IRAK4 in the TLR/IL-1R signaling pathway and the point of intervention for inhibitors like this compound.

IRAK4_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NF_kB NF-κB IKK_complex->NF_kB Inflammatory_Genes Pro-inflammatory Gene Expression NF_kB->Inflammatory_Genes Inhibitor This compound Inhibitor->IRAK4 IRAK4_Assay_Workflow A Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) B Set up Kinase Reaction in 384-well Plate A->B C Incubate at RT (60 min) B->C D Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) C->D E Incubate at RT (40 min) D->E F Add Kinase Detection Reagent (Generate Luminescence) E->F G Incubate at RT (30 min) F->G H Measure Luminescence G->H I Data Analysis (Calculate IC50) H->I

References

Application Note & Protocols: Strategic Derivatization of 1-(Pyridin-4-yl)cyclopropanecarboxylic Acid for High-Throughput Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The Strategic Value of a Privileged Scaffold

In modern drug discovery, the starting point for a successful screening campaign is often a "privileged scaffold"—a molecular framework that is known to interact with various biological targets. The 1-(Pyridin-4-yl)cyclopropanecarboxylic acid core is an exemplary scaffold, merging two critical structural motifs. The pyridine ring is a cornerstone of medicinal chemistry, present in a multitude of FDA-approved drugs, prized for its ability to engage in hydrogen bonding and act as a bioisostere for a phenyl ring.[1][2] The cyclopropane moiety introduces a degree of conformational rigidity, which can enhance binding affinity to a target protein and improve metabolic stability by protecting adjacent chemical bonds from enzymatic degradation.[3][4]

This guide provides a comprehensive overview of the strategic derivatization of the carboxylic acid functional group of this compound (CAS No. 920297-29-6).[5][6] By converting this key functional group into a diverse library of amides and esters, researchers can systematically explore the structure-activity relationship (SAR) and identify novel compounds with therapeutic potential. We will detail the underlying chemical principles, provide field-tested protocols, and explain the rationale behind the selection of specific reagents and conditions.

Foundational Chemistry: Activating the Carboxylic Acid

The direct condensation of a carboxylic acid with an amine or alcohol is a thermodynamically unfavorable process due to the competing acid-base reaction.[7] Therefore, the cornerstone of any successful derivatization strategy is the activation of the carboxylic acid. This process converts the hydroxyl group of the carboxylic acid into a better leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by an amine or alcohol.

The two primary derivatization pathways we will explore are amide bond formation and esterification, each offering unique advantages for modulating the physicochemical properties of the parent molecule.

Amide Bond Formation: Building Robust Libraries

The amide bond is one of the most common and stable functional groups in pharmaceuticals, forming the backbone of peptides and numerous top-selling drugs.[8] Its stability to hydrolysis makes it ideal for creating compounds intended for in vivo applications. The general principle involves reacting the activated carboxylic acid with a primary or secondary amine.[9]

Key Activation Strategies:

  • Carbodiimide Reagents: Reagents like N,N'-dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are workhorses in amide synthesis. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] To improve yields and suppress side reactions, particularly racemization if chiral centers are present, additives such as 1-hydroxybenzotriazole (HOBt) are frequently employed.

  • Uronium/Aminium Salt Reagents: Modern coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) have become the gold standard for their high efficiency and mild reaction conditions.[8] HATU rapidly converts the carboxylic acid into an activated ester, which then smoothly reacts with the amine.[10]

  • Acyl Halide Formation (Two-Step): This classic method involves converting the carboxylic acid to a highly reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The isolated acyl chloride is then reacted with the amine in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct in what is known as the Schotten-Baumann reaction.[7]

Esterification: Modulating Polarity and Creating Prodrugs

Esterification is another powerful tool for derivatization. Esters can serve as prodrugs, which are inactive forms of a drug that are metabolized in vivo to release the active parent compound. This strategy is often used to enhance bioavailability.[11]

Key Esterification Strategies:

  • Fischer Esterification: This is the classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[12] The reaction is an equilibrium, so it is typically performed using a large excess of the alcohol as the solvent to drive the reaction toward the ester product.[12]

  • Coupling Agent-Mediated Esterification: Similar to amide synthesis, coupling agents like DCC or EDC, often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP), can facilitate the formation of esters, particularly with sterically hindered or sensitive alcohols.[13]

Visualizing the Derivatization Workflow

To build a diverse chemical library, the core scaffold is systematically reacted with a variety of building blocks (amines or alcohols) using standardized reaction protocols.

G cluster_0 Core Scaffold cluster_1 Derivatization Pathways cluster_2 Screening Libraries A This compound B Amide Coupling (Amine Library, Coupling Agent) A->B Pathway 1 C Esterification (Alcohol Library, Acid Catalyst) A->C Pathway 2 D Amide Library (R-NH-R') B->D E Ester Library (R-O-R') C->E

Caption: High-level workflow for library generation.

Standard Operating Protocols

The following protocols are designed to be robust and adaptable for parallel synthesis, enabling the rapid generation of a compound library.

Protocol 1: Amide Synthesis via HATU Coupling

This protocol is highly reliable for a wide range of primary and secondary amines.

G A Step 1: Reagent Prep Dissolve Acid (1.0 eq) in DMF B Step 2: Activation Add HATU (1.1 eq) Add DIPEA (2.5 eq) A->B C Step 3: Coupling Add Amine (1.2 eq) Stir at RT for 2-16h B->C D Step 4: Workup Quench with H2O Extract with EtOAc C->D E Step 5: Purification Purify by Column Chromatography D->E

Caption: Workflow for HATU-mediated amide coupling.

Step-by-Step Procedure:

  • Reagent Preparation: In a clean, dry reaction vial, dissolve this compound (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1 M.

  • Activation: To the stirring solution, add HATU (1.1 equivalents) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents). Stir the mixture at room temperature for 15-20 minutes. The solution may change color, indicating the formation of the activated ester.

  • Amine Addition: Add the desired amine (1.2 equivalents) to the reaction mixture.

  • Reaction: Seal the vial and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2 to 16 hours.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate (EtOAc) and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.

Protocol 2: Fischer Esterification

This protocol is a cost-effective method suitable for simple, non-volatile alcohols.

G A Step 1: Mix Reagents Suspend Acid in excess Alcohol B Step 2: Catalysis Add conc. H₂SO₄ (catalytic) Reflux for 4-24h A->B C Step 3: Neutralization Cool to RT Neutralize with sat. NaHCO₃ B->C D Step 4: Extraction Extract with EtOAc Wash with brine C->D E Step 5: Purification Purify by Column Chromatography D->E

Caption: Workflow for Fischer Esterification.

Step-by-Step Procedure:

  • Reagent Preparation: Suspend this compound (1.0 equivalent) in the desired alcohol (e.g., methanol, ethanol), which serves as both the reagent and the solvent (use at least a 20-fold excess).

  • Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 2-3 drops per 10 mL of alcohol).

  • Reaction: Heat the mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup & Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extraction: Remove the excess alcohol under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the pure ester derivative.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS.

Comparative Summary of Derivatization Methods

Parameter Amide Coupling (HATU) Fischer Esterification
Reaction Type Amide Bond FormationEster Bond Formation
Key Reagents HATU, DIPEAH₂SO₄ (catalytic)
Solvent DMF, DCM, or other aprotic solventsExcess alcohol
Temperature Room TemperatureReflux Temperature
Reaction Time 2 - 16 hours4 - 24 hours
Substrate Scope Broad; excellent for diverse aminesGood for simple, robust alcohols
Workup Aqueous extractionNeutralization, extraction
Typical Yields 60 - 95%50 - 85%
Key Advantage High efficiency, mild conditionsCost-effective, simple reagents

Conclusion and Outlook for Biological Screening

The derivatization of this compound into amide and ester libraries is a validated and powerful strategy for hit-finding in drug discovery. The protocols outlined provide robust and scalable methods for generating a diverse set of analogs. The resulting compound libraries, once purified and characterized, are ready for high-throughput screening. Given the prevalence of the pyridine and cyclopropane motifs in bioactive compounds, these libraries have the potential to yield hits across a wide range of biological targets, including enzymes, receptors, and ion channels, making them valuable assets for any drug discovery program.[1][3][4]

References

The Strategic deployment of 1-(Pyridin-4-yl)cyclopropanecarboxylic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery and organic synthesis, the strategic incorporation of rigid, three-dimensional scaffolds is paramount for achieving novel chemical matter with enhanced pharmacological properties. Among these, the cyclopropane ring has garnered significant attention due to its unique conformational constraints and electronic properties. When coupled with the versatile pyridine heterocycle, a key pharmacophore in numerous approved drugs, the resulting building block, 1-(pyridin-4-yl)cyclopropanecarboxylic acid, emerges as a powerful tool for the medicinal chemist. Its inherent rigidity, conferred by the cyclopropyl group, allows for precise vectoral projection of substituents into protein binding pockets, while the pyridine moiety offers a hydrogen bond acceptor and a site for further chemical elaboration. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the multifaceted applications of this compound as a cornerstone in the synthesis of complex organic molecules.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective utilization.

PropertyValueSource
CAS Number 920297-29-6[1]
Molecular Formula C₉H₉NO₂[2]
Molecular Weight 163.17 g/mol [2]
Appearance Typically a solid[3]
Solubility Soluble in various organic solvents[3]

Synthesis of this compound: A Two-Step Approach

The synthesis of the title compound can be efficiently achieved through a two-step sequence involving the formation of the corresponding nitrile followed by hydrolysis. This method offers a reliable and scalable route to this valuable building block.

Diagram of the Synthetic Workflow

Synthesis of this compound cluster_0 Step 1: Cyclopropanation and Nitrile Formation cluster_1 Step 2: Hydrolysis 4-Pyridylacetonitrile 4-Pyridylacetonitrile Reaction_1 4-Pyridylacetonitrile->Reaction_1 1,2-Dibromoethane 1,2-Dibromoethane 1,2-Dibromoethane->Reaction_1 Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Reaction_1 1-(Pyridin-4-yl)cyclopropanecarbonitrile 1-(Pyridin-4-yl)cyclopropanecarbonitrile Reaction_1->1-(Pyridin-4-yl)cyclopropanecarbonitrile Nitrile_Intermediate 1-(Pyridin-4-yl)cyclopropanecarbonitrile Reaction_2 Nitrile_Intermediate->Reaction_2 Acid or Base Hydrolysis H₂O, H⁺ or OH⁻, Heat Acid or Base Hydrolysis->Reaction_2 Target_Molecule This compound Reaction_2->Target_Molecule

Caption: Synthetic route to this compound.

Protocol 1: Synthesis of 1-(Pyridin-4-yl)cyclopropanecarbonitrile

This protocol is adapted from general procedures for the cyclopropanation of activated acetonitriles.

Materials:

  • 4-Pyridylacetonitrile

  • 1,2-Dibromoethane

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (1.2 eq.) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 4-pyridylacetonitrile (1.0 eq.) in anhydrous DMF via the dropping funnel.

  • Stir the resulting mixture at room temperature for 1 hour.

  • Slowly add 1,2-dibromoethane (1.1 eq.) to the reaction mixture.

  • Heat the mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(pyridin-4-yl)cyclopropanecarbonitrile.

Protocol 2: Hydrolysis to this compound

This protocol outlines the hydrolysis of the nitrile intermediate to the final carboxylic acid. Both acidic and basic conditions can be employed.[4][5][6][7][8][9]

Materials:

  • 1-(Pyridin-4-yl)cyclopropanecarbonitrile

  • Concentrated hydrochloric acid (for acid hydrolysis) or Sodium hydroxide (for basic hydrolysis)

  • Water

  • Dioxane (co-solvent, optional)

  • Ethyl acetate

Procedure (Acid Hydrolysis):

  • In a round-bottom flask, dissolve 1-(pyridin-4-yl)cyclopropanecarbonitrile (1.0 eq.) in a mixture of water and concentrated hydrochloric acid (e.g., 6 M HCl). Dioxane can be added as a co-solvent to improve solubility.

  • Heat the mixture to reflux and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and adjust the pH to approximately 4-5 with a suitable base (e.g., NaOH solution). The product may precipitate at this point.

  • If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous layer with ethyl acetate (3 x).

  • Dry the combined organic extracts over anhydrous MgSO₄ and concentrate under reduced pressure to yield this compound.

Procedure (Basic Hydrolysis):

  • In a round-bottom flask, suspend 1-(pyridin-4-yl)cyclopropanecarbonitrile (1.0 eq.) in an aqueous solution of sodium hydroxide (e.g., 6 M NaOH).

  • Heat the mixture to reflux and stir for 12-24 hours.

  • Cool the reaction mixture to 0 °C and carefully acidify with concentrated hydrochloric acid to a pH of 4-5.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to afford this compound.

Applications in Organic Synthesis

This compound is a versatile building block, primarily utilized in two key transformations: amide bond formation and decarboxylative cross-coupling reactions.

Amide Bond Formation: Accessing a Diverse Chemical Space

The carboxylic acid moiety readily undergoes amide coupling with a wide array of primary and secondary amines, providing access to a vast and diverse chemical space. This reaction is a cornerstone of medicinal chemistry for the synthesis of bioactive molecules.

Amide Coupling Workflow Carboxylic_Acid This compound Activation Carboxylic_Acid->Activation Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Coupling Amine->Coupling Coupling_Reagent e.g., HATU, HOBt, EDC Coupling_Reagent->Activation Base e.g., DIPEA, Et₃N Base->Activation Amide_Product 1-(Pyridin-4-yl)cyclopropanecarboxamide Derivative Activation->Coupling Activated Ester Coupling->Amide_Product

Caption: General workflow for amide bond formation.

This protocol provides a general method for the amide coupling of this compound with an amine using HATU as the coupling reagent.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DMF or DCM, add the amine (1.1 eq.) and DIPEA (2.0-3.0 eq.).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq.) in one portion to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

Decarboxylative Cross-Coupling: Forging C-C Bonds

Decarboxylative cross-coupling reactions represent a modern and powerful strategy for the formation of carbon-carbon bonds, using carboxylic acids as readily available and stable precursors to organometallic reagents.[10] this compound can undergo palladium-catalyzed decarboxylative coupling with aryl halides to generate 4-(1-arylcyclopropyl)pyridine derivatives. This transformation is particularly valuable for accessing novel chemical scaffolds.[11][12][13][14]

Decarboxylative Coupling Carboxylic_Acid This compound Catalytic_Cycle Pd(0)/Pd(II) Catalytic Cycle Carboxylic_Acid->Catalytic_Cycle Aryl_Halide Aryl Halide (Ar-X, X = I, Br) Aryl_Halide->Catalytic_Cycle Pd_Catalyst Pd(OAc)₂ Pd_Catalyst->Catalytic_Cycle Ligand e.g., SPhos, XPhos Ligand->Catalytic_Cycle Base e.g., K₂CO₃ Base->Catalytic_Cycle Coupled_Product 4-(1-Arylcyclopropyl)pyridine Catalytic_Cycle->Coupled_Product - CO₂

Caption: Palladium-catalyzed decarboxylative cross-coupling.

This protocol is a representative procedure for the decarboxylative coupling of this compound with an aryl bromide, adapted from methodologies for the cross-coupling of heteroaromatic carboxylic acids.[12]

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound (1.0 eq.), the aryl bromide (1.2 eq.), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and K₂CO₃ (2.0 eq.) to a dry reaction vessel.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite and wash the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 4-(1-arylcyclopropyl)pyridine.

Applications in Drug Discovery: Crafting the Next Generation of Therapeutics

The unique structural features of this compound and its derivatives make them highly valuable in the design of novel therapeutic agents, particularly as enzyme inhibitors.[15][16] The pyridine ring can engage in crucial hydrogen bonding and π-π stacking interactions within protein active sites, while the cyclopropyl group acts as a rigid linker, positioning other functionalities for optimal binding.[15]

Targeting Protein Kinases

A significant application of this building block is in the development of protein kinase inhibitors. The pyridine-cyclopropane scaffold can be elaborated through amide coupling to introduce pharmacophoric elements that target the ATP-binding site of kinases. The rigid cyclopropyl moiety helps to lock the conformation of the molecule, reducing the entropic penalty upon binding and potentially leading to higher potency.

Examples of Kinase Inhibitor Scaffolds Derived from this compound:

ScaffoldTarget Kinase Family (Hypothetical)Rationale for Use of the Building Block
N-(Aryl)-1-(pyridin-4-yl)cyclopropanecarboxamideTyrosine KinasesThe pyridine acts as a hinge-binding element, while the cyclopropane orients the N-aryl group into a hydrophobic pocket.
N-(Heteroaryl)-1-(pyridin-4-yl)cyclopropanecarboxamideSerine/Threonine KinasesThe cyclopropane provides a rigid linker to a heteroaryl group that can form additional hydrogen bonds within the active site.

The synthesis of such inhibitors would follow the general amide coupling protocol (Protocol 3), utilizing a diverse range of aromatic and heteroaromatic amines to probe the structure-activity relationship (SAR).

Conclusion: A Versatile and Indispensable Building Block

This compound stands as a testament to the power of rational molecular design in organic synthesis and medicinal chemistry. Its unique combination of a rigid cyclopropane core and a versatile pyridine handle provides chemists with a powerful tool to construct novel, three-dimensional molecules with tailored biological activities. The synthetic protocols and applications detailed herein are intended to empower researchers to fully exploit the potential of this exceptional building block in their quest for the next generation of innovative therapeutics and functional molecules.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 1-(Pyridin-4-yl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust protocol for the purification of 1-(Pyridin-4-yl)cyclopropanecarboxylic acid, a key building block in pharmaceutical and agrochemical research. Due to its zwitterionic nature, this compound presents unique challenges for traditional reversed-phase HPLC. This guide outlines a strategic approach using Hydrophilic Interaction Liquid Chromatography (HILIC) to achieve high purity and recovery. The causality behind experimental choices, including stationary phase selection, mobile phase optimization, and detection parameters, is thoroughly explained to provide researchers with a comprehensive understanding of the methodology.

Introduction

This compound is a polar, zwitterionic molecule containing both a basic pyridine ring and an acidic carboxylic acid moiety. This dual functionality makes it poorly retained on conventional C18 columns under standard reversed-phase conditions. Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective alternative for the retention and separation of such polar and hydrophilic compounds.[1][2] In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent and a small amount of aqueous buffer. This creates a water-enriched layer on the surface of the stationary phase, facilitating the partitioning of polar analytes, leading to their retention.[3]

The successful implementation of a HILIC method is highly dependent on the precise control of mobile phase parameters, particularly pH and buffer concentration, which directly influence the ionization state of the analyte and its interaction with the stationary phase.[4][5] This application note provides a systematic approach to developing a HILIC purification method for this compound, ensuring both high resolution and sample purity.

Physicochemical Properties and Method Development Considerations

A thorough understanding of the analyte's physicochemical properties is paramount for developing a successful HPLC method. For this compound, the key parameters are its pKa values and UV absorbance characteristics.

  • Predicted Acidic pKa (Carboxylic Acid): Approximately 4.0 - 5.0.

  • Predicted Basic pKa (Pyridine Nitrogen): Approximately 5.5 - 6.5.

These predicted pKa values indicate that the compound will exist as a zwitterion over a pH range of approximately 5 to 6. To ensure consistent ionization and optimal retention, the mobile phase pH should be carefully selected to be at least 1.5 to 2 pH units away from the pKa values.

UV Absorbance: The pyridine ring in the molecule is expected to exhibit strong UV absorbance. Prediction software, such as ACD/Labs Spectrus Processor, can estimate the UV spectrum.[7] The predicted λmax is typically in the range of 250-270 nm. Therefore, a detection wavelength of 254 nm is a suitable starting point for method development.

Experimental Protocol

This protocol is designed for the preparative purification of this compound.

Materials and Reagents
  • This compound, crude sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, 18.2 MΩ·cm)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methanol (HPLC grade, for sample dissolution)

  • 0.22 µm syringe filters

Instrumentation and Columns
  • Preparative HPLC system with gradient capability and a UV detector.

  • HILIC stationary phase column (e.g., Zwitterionic, Amide, or bare Silica). A zwitterionic stationary phase is recommended for its unique selectivity for polar and charged analytes.[8]

    • Recommended Column: ZIC®-HILIC column (or equivalent), 10 µm particle size, 250 x 21.2 mm.

Sample Preparation
  • Dissolve the crude this compound in a minimal amount of a 50:50 mixture of Methanol and Acetonitrile.

  • Ensure the final sample concentration is appropriate for the preparative column loading capacity.

  • Filter the sample solution through a 0.22 µm syringe filter before injection.

HPLC Method Parameters

The following table summarizes the recommended HPLC parameters for the purification of this compound.

ParameterValueRationale
Column ZIC®-HILIC, 10 µm, 250 x 21.2 mmZwitterionic stationary phase provides excellent retention and selectivity for polar, zwitterionic compounds.[8]
Mobile Phase A 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0High organic content for HILIC retention. Acidic pH ensures the carboxylic acid is protonated (neutral) and the pyridine is protonated (positive), leading to strong electrostatic interaction with the negatively charged component of the zwitterionic phase.[4]
Mobile Phase B 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0Higher aqueous content to elute the compound.
Gradient 0-5 min: 0% B; 5-30 min: 0-100% B; 30-35 min: 100% B; 35-40 min: 100-0% B; 40-50 min: 0% BA gradual increase in the aqueous component allows for effective separation from impurities.
Flow Rate 20 mL/minAppropriate for a preparative column of this dimension.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 254 nmBased on the predicted UV absorbance maximum of the pyridine moiety.
Injection Volume Dependent on sample concentration and column loading capacity.
Post-Purification Processing
  • Collect the fractions containing the pure product.

  • Combine the pure fractions and remove the organic solvent using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.

Workflow Diagram

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Sample_Prep Crude Sample Dissolution & Filtration Injection Sample Injection Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation (A & B) System_Equilibration HPLC System Equilibration (Initial Conditions) Mobile_Phase_Prep->System_Equilibration System_Equilibration->Injection Gradient_Elution Gradient Elution Injection->Gradient_Elution Detection UV Detection (254 nm) Gradient_Elution->Detection Fraction_Collection Fraction Collection Detection->Fraction_Collection Solvent_Removal Solvent Removal (Rotary Evaporation) Fraction_Collection->Solvent_Removal Lyophilization Lyophilization Solvent_Removal->Lyophilization Pure_Product Pure Product Lyophilization->Pure_Product

Caption: Workflow for the HPLC purification of this compound.

Trustworthiness and Self-Validation

The described protocol is designed as a self-validating system. The purity of the collected fractions should be assessed by analytical HPLC using the same column chemistry but with a smaller internal diameter column and a faster gradient. The identity and structural integrity of the purified compound should be confirmed by analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The mobile phase is compatible with mass spectrometry, which can be used for online monitoring of the purification process.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the HPLC purification of this compound. By leveraging the principles of Hydrophilic Interaction Liquid Chromatography and a thorough understanding of the analyte's physicochemical properties, this method enables researchers to obtain a high-purity product essential for downstream applications in drug discovery and development. The detailed explanation of the rationale behind each step empowers scientists to adapt and troubleshoot the method for similar zwitterionic compounds.

References

Application Notes and Protocols for the Crystallization of 1-(Pyridin-4-yl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Crystalline Form

1-(Pyridin-4-yl)cyclopropanecarboxylic acid is a key building block in medicinal chemistry and drug development. Its molecular structure, featuring a pyridine ring, a cyclopropane moiety, and a carboxylic acid, presents unique opportunities for forming specific, targeted interactions in biological systems. The solid-state properties of this compound, particularly its crystalline form, are of paramount importance. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can profoundly impact critical pharmaceutical attributes such as solubility, dissolution rate, bioavailability, and stability. Therefore, the development of robust and reproducible crystallization protocols is a critical step in ensuring consistent product quality and therapeutic efficacy.

This guide provides a comprehensive overview of the theoretical considerations and practical techniques for the crystallization of this compound. We will delve into the physicochemical properties of the molecule that govern its crystallization behavior, explore rational solvent selection strategies, and provide detailed, step-by-step protocols for common crystallization techniques.

Physicochemical Landscape: Understanding the Molecule

A thorough understanding of the physicochemical properties of this compound is the foundation for developing successful crystallization strategies.

1.1. Molecular Structure and Functional Groups

The molecule possesses three key functional regions that dictate its intermolecular interactions:

  • Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can act as a hydrogen bond acceptor.

  • Carboxylic Acid: The -COOH group is acidic and a strong hydrogen bond donor.

  • Cyclopropane Ring: This rigid, non-polar group contributes to the overall shape and can participate in van der Waals interactions.

1.2. Amphoteric Nature and the Potential for Zwitterion Formation

The presence of both a basic pyridine nitrogen and an acidic carboxylic acid group confers an amphoteric nature to the molecule.[1] This means it can act as both an acid and a base. A critical consequence of this is the potential for intramolecular proton transfer, leading to the formation of a zwitterion, or "inner salt."

Table 1: Key Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundPyridine-4-carboxylic acidCyclopropanecarboxylic acid
Molecular Formula C₉H₉NO₂C₆H₅NO₂C₄H₆O₂
Molecular Weight 163.17 g/mol [8]123.11 g/mol 86.09 g/mol [3][5][7]
pKa (Carboxylic Acid) Not Experimentally Determined~4.96[2]4.65 - 4.83[3][4][5][6][7]
Melting Point Not Experimentally Determined>300 °C (sublimes)[2][9]18.5 °C[3][6]

Note: The lack of an experimentally determined melting point for the target compound necessitates its determination as a primary step in characterization and for the design of cooling crystallization protocols.

Strategic Solvent Selection: The Heart of Crystallization

The choice of solvent is the most critical variable in a crystallization process. A suitable solvent system should exhibit a significant difference in the solubility of the compound at high and low temperatures. Furthermore, the solvent's polarity, hydrogen bonding capacity, and boiling point will influence crystal morphology and the potential for solvate formation.

2.1. The Guiding Principles of Solubility

"Like dissolves like" is a fundamental principle. Given the amphoteric nature of this compound, its solubility will be highly dependent on the solvent's ability to interact with both the polar (pyridine and carboxylic acid/zwitterion) and non-polar (cyclopropane) regions of the molecule.

2.2. A Systematic Approach to Solvent Screening

Due to the absence of specific solubility data, a systematic solvent screening is the recommended approach. This involves testing the solubility of a small amount of the compound in a range of solvents with varying polarities at both room temperature and elevated temperatures.

Table 2: Recommended Solvents for Initial Screening

Solvent ClassExamplesRationale
Protic Solvents Water, Methanol, Ethanol, IsopropanolCapable of hydrogen bonding with both the pyridine nitrogen and the carboxylic acid/zwitterion. Water is particularly interesting due to the potential for zwitterion stabilization through hydrogen bonding with solvent molecules.
Aprotic Polar Solvents Acetonitrile, Acetone, Ethyl Acetate, Tetrahydrofuran (THF)Can interact with the polar functional groups through dipole-dipole interactions.
Aprotic Non-polar Solvents Toluene, Dichloromethane, HeptaneLess likely to be primary solvents but can be effective as anti-solvents.

2.3. The Power of Solvent Mixtures

Often, a single solvent does not provide the ideal solubility profile. A two-solvent system, consisting of a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble, can offer greater control over the crystallization process.

Crystallization Protocols: A Practical Guide

The following protocols are designed to be starting points. Optimization of parameters such as concentration, cooling rate, and solvent ratios will be necessary to achieve the desired crystal form and quality.

3.1. Protocol 1: Slow Evaporation

This is often the simplest method for obtaining high-quality single crystals.

  • Principle: The concentration of the solute gradually increases as the solvent evaporates, leading to supersaturation and crystal growth.

  • Step-by-Step Methodology:

    • Dissolve the this compound in a suitable solvent (or solvent mixture) at room temperature to create a nearly saturated solution.

    • Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.

    • Cover the vial with a cap that has a small hole or with parafilm punctured with a needle. This allows for slow, controlled evaporation.

    • Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

Caption: Workflow for Slow Evaporation Crystallization.

3.2. Protocol 2: Cooling Crystallization

This technique is suitable for compounds that exhibit a significant increase in solubility with temperature.

  • Principle: A saturated solution at a high temperature becomes supersaturated as it is cooled, inducing crystallization.

  • Step-by-Step Methodology:

    • In a flask, add a measured amount of this compound and a small volume of a suitable solvent.

    • Heat the mixture with stirring until the solid completely dissolves. Add small increments of solvent if necessary to achieve full dissolution at the elevated temperature.

    • Once a clear solution is obtained, allow it to cool slowly to room temperature. Insulating the flask can promote the growth of larger, more well-defined crystals.

    • After reaching room temperature, the flask can be placed in a refrigerator or ice bath to maximize the yield of crystals.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

3.3. Protocol 3: Anti-Solvent Addition

This method is particularly useful when the compound is highly soluble in one solvent and poorly soluble in another.

  • Principle: The addition of a poor solvent (anti-solvent) to a solution of the compound in a good solvent reduces the overall solubility, leading to supersaturation and crystallization.

  • Step-by-Step Methodology:

    • Dissolve the this compound in a minimal amount of a "good" solvent.

    • Filter the solution to remove any insoluble impurities.

    • Slowly add the "anti-solvent" dropwise with gentle stirring.

    • Continue adding the anti-solvent until the solution becomes slightly turbid, indicating the onset of nucleation.

    • If turbidity persists, slightly warm the solution until it becomes clear again.

    • Allow the solution to stand undisturbed at room temperature or in a cooled environment to allow for crystal growth.

    • Collect the crystals by filtration, wash with a solvent mixture rich in the anti-solvent, and dry.

G cluster_0 Solution Preparation cluster_1 Crystallization Induction cluster_2 Crystal Growth & Isolation A Dissolve in 'Good' Solvent B Filter Solution A->B C Slowly Add Anti-Solvent B->C D Induce Turbidity C->D E Allow to Stand D->E F Filter and Dry Crystals E->F

Caption: Workflow for Anti-Solvent Crystallization.

3.4. Protocol 4: Vapor Diffusion

This is a gentle technique that is particularly effective for growing high-quality crystals from small amounts of material.

  • Principle: A solution of the compound in a less volatile solvent is allowed to equilibrate with the vapor of a more volatile anti-solvent. The anti-solvent slowly diffuses into the solution, inducing crystallization.

  • Step-by-Step Methodology:

    • Prepare a concentrated solution of this compound in a relatively high-boiling point solvent.

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container (e.g., a jar or beaker with a lid).

    • Add a volume of a more volatile anti-solvent to the larger container, ensuring the level is below the top of the inner vial.

    • Seal the outer container and leave it undisturbed. The anti-solvent vapor will slowly diffuse into the inner vial, causing the compound to crystallize.

Troubleshooting and Advanced Considerations

  • Oiling Out: If the compound separates as a liquid instead of a solid, it may be due to a very high level of supersaturation or the cooling rate being too fast. Try using a more dilute solution, a slower cooling rate, or a different solvent system.

  • Poor Crystal Quality: Small, needle-like, or agglomerated crystals can result from rapid nucleation. To encourage the growth of larger, single crystals, reduce the rate of supersaturation (e.g., slower evaporation, slower cooling, or slower anti-solvent addition).

  • Polymorph Control: Different crystallization conditions (solvent, temperature, cooling rate) can lead to different polymorphs. Characterization of the resulting crystals by techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) is essential to identify and control the desired crystalline form.

  • pH Adjustment: Given the amphoteric nature of the molecule, adjusting the pH of the crystallization medium can be a powerful tool to control the ionization state and, consequently, the solubility and crystal packing.

Conclusion

The crystallization of this compound is a multifactorial process that requires a systematic and informed approach. By understanding the key physicochemical properties of the molecule, particularly its potential for zwitterion formation, and by employing rational solvent selection and controlled crystallization techniques, researchers can successfully obtain high-quality crystalline material. The protocols outlined in this guide provide a solid foundation for developing a robust and reproducible crystallization process, which is a critical step in the journey of a molecule from a laboratory curiosity to a potential therapeutic agent.

References

Application Notes and Protocols for Coupling Reactions with 1-(Pyridin-4-yl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Unique Building Block

In the landscape of modern medicinal chemistry, the relentless pursuit of novel chemical matter with enhanced pharmacological profiles is paramount. 1-(Pyridin-4-yl)cyclopropanecarboxylic acid has emerged as a highly valuable building block in drug discovery programs. Its rigid cyclopropyl scaffold introduces conformational constraint, a critical feature for optimizing ligand-receptor interactions and improving metabolic stability. The embedded pyridine ring, a common motif in numerous approved drugs, offers a key hydrogen bond acceptor and a site for further chemical elaboration.[1][2][3] This unique combination of a constrained aliphatic ring and an aromatic heterocycle makes it an attractive starting material for the synthesis of diverse compound libraries targeting a wide range of therapeutic areas.[4]

This technical guide provides detailed application notes and protocols for the most common and effective coupling reactions involving this compound, with a focus on amide bond formation and Suzuki cross-coupling reactions. The methodologies presented are designed to be robust and adaptable, enabling researchers to efficiently incorporate this versatile scaffold into their synthetic workflows.

I. Amide Bond Formation: Crafting the Core of Bioactive Molecules

The amide bond is a cornerstone of peptide and protein structure and is prevalent in a vast number of pharmaceuticals.[5][6] The coupling of this compound with a diverse array of primary and secondary amines is a fundamental strategy for generating novel chemical entities with potential therapeutic applications.

Mechanism and Rationale for Reagent Selection

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process at room temperature. Therefore, activation of the carboxylic acid is necessary to facilitate the reaction.[7] This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group.

Commonly used coupling reagents for this transformation fall into several classes, including carbodiimides (e.g., EDC, DCC), phosphonium salts (e.g., PyBOP), and uronium/aminium salts (e.g., HATU, HBTU).[8] The choice of coupling reagent and additives is critical for achieving high yields, minimizing side reactions such as racemization (if chiral amines are used), and ensuring compatibility with other functional groups present in the coupling partners.

For the coupling of this compound, a combination of a carbodiimide activator like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) with an activating agent such as 4-dimethylaminopyridine (DMAP) is a widely adopted and effective strategy.[9] EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile.[7] DMAP acts as a catalyst by forming a still more reactive acylpyridinium intermediate.

Workflow for Amide Coupling

G cluster_reaction Amide Bond Formation cluster_workup Work-up and Purification A This compound F Stir at RT (2-16 h) A->F B Amine (Primary or Secondary) B->F C Anhydrous Solvent (e.g., DMF, DCM) C->F D EDC (1.2 eq) D->F E DMAP (0.1-1.0 eq) E->F G Aqueous Work-up F->G H Purification (e.g., Chromatography) G->H I Desired Amide Product H->I

Caption: General workflow for the amide coupling of this compound.

Detailed Protocol for Amide Coupling

This protocol provides a general procedure for the synthesis of an amide derivative of this compound.

Materials:

  • This compound

  • Amine (primary or secondary)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent Addition: Dissolve the carboxylic acid in anhydrous DMF or DCM (approximately 0.1-0.2 M concentration).

  • Reagent Addition: To the stirred solution, add the desired amine (1.0-1.2 eq), followed by DMAP (0.1-1.0 eq) and EDC·HCl (1.2-1.5 eq). The order of addition can be varied, but it is often beneficial to add the coupling agent last.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching and Extraction: Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure amide.

Quantitative Data Example:

EntryAmineCoupling ReagentAdditiveSolventTime (h)Yield (%)
1AnilineEDC·HCl (1.2 eq)DMAP (1.0 eq)DMF585
2BenzylamineHATU (1.2 eq)DIPEA (2.0 eq)DCM392
3MorpholinePyBOP (1.2 eq)DIPEA (2.0 eq)DMF488

Note: Yields are illustrative and may vary depending on the specific amine and reaction conditions.

II. Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures.[10][11][12][13] While this compound itself is not a direct partner in a standard Suzuki coupling, it can be readily converted to a suitable halide or triflate derivative for subsequent cross-coupling. Alternatively, derivatization of the pyridine ring with a leaving group allows for the introduction of various aryl or heteroaryl substituents.

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:

  • Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-halogen or carbon-triflate bond of the electrophilic partner.

  • Transmetalation: The organic group from an organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium(II) center, typically facilitated by a base.

  • Reductive Elimination: The two organic moieties on the palladium complex couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.[10]

Catalytic Cycle of Suzuki-Miyaura Coupling

G Pd(0)L2 Pd(0)L2 R-Pd(II)-X(L2) R-Pd(II)-X(L2) Pd(0)L2->R-Pd(II)-X(L2) Oxidative Addition R-X R-X R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) R-Pd(II)-X(L2)->R-Pd(II)-R'(L2) Transmetalation [R-B(OR')2] [R-B(OR')2] Base Base R-Pd(II)-R'(L2)->Pd(0)L2 Regeneration R-R' R-R' R-Pd(II)-R'(L2)->R-R' Reductive Elimination

References

Application Notes & Protocols: Strategic Amide Bond Formation Utilizing 1-(Pyridin-4-yl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Constrained Pyridyl Scaffolds

The amide bond is a cornerstone of medicinal chemistry, present in approximately 25% of all known pharmaceuticals.[1] Its prevalence underscores the continuous need for robust and versatile methods for its formation.[2][3][4] The choice of carboxylic acid and amine building blocks is a critical determinant of the final compound's pharmacological profile. 1-(Pyridin-4-yl)cyclopropanecarboxylic acid has emerged as a particularly valuable scaffold in drug discovery. This molecule uniquely combines two key structural motifs:

  • A Cyclopropane Ring: This small, strained ring introduces conformational rigidity into a molecule. By locking specific bond rotations, it can pre-organize a molecule into a bioactive conformation, potentially increasing potency and selectivity for its biological target.

  • A Pyridine Ring: As a bioisostere for a phenyl ring, the pyridine moiety is a common feature in drug candidates. The nitrogen atom can act as a hydrogen bond acceptor and can be protonated, influencing the compound's solubility, metabolic stability, and ability to engage in key interactions with protein targets.

The coupling of this compound, however, requires careful consideration. The basic nitrogen atom of the pyridine ring can potentially interfere with the coupling reaction by reacting with the activated carboxylic acid or the coupling reagents themselves. Therefore, the selection of an appropriate coupling strategy is paramount to ensure high yields and purity. This guide provides detailed protocols and the underlying mechanistic rationale for two highly effective and widely used methods for the amidation of this specific building block.

Mechanistic Underpinnings of Modern Amide Coupling

The formation of an amide bond from a carboxylic acid and an amine is a dehydration reaction that is not spontaneous. The process requires the "activation" of the carboxylic acid to convert the hydroxyl group into a better leaving group. This is achieved using coupling reagents.[3][]

Uronium/Aminium Salt-Based Activation: The HATU Reagent

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient aminium-based coupling reagent known for fast reaction times and high yields, even with challenging substrates.[6][7] The reaction proceeds in a two-stage, one-pot process:

  • Acid Activation: In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated to form a carboxylate anion. This anion then attacks HATU to form a highly reactive O-acylisouronium intermediate. This unstable species rapidly rearranges to form a more stable OAt-active ester, releasing tetramethylurea as a byproduct.[6][8][9]

  • Nucleophilic Attack: The amine nucleophile then attacks the carbonyl carbon of the OAt-active ester, forming the desired amide bond and releasing 1-hydroxy-7-azabenzotriazole (HOAt).[8][10] The pyridine nitrogen within the HOAt leaving group is thought to facilitate the reaction via a neighboring group effect, contributing to HATU's high efficiency.[6]

HATU_Mechanism HATU-Mediated Amide Coupling Mechanism RCOOH Carboxylic Acid (this compound) Carboxylate Carboxylate Anion RCOOH->Carboxylate + Base - H-Base⁺ Base DIPEA (Base) ActiveEster OAt-Active Ester Carboxylate->ActiveEster + HATU HATU HATU TMU Tetramethylurea (Byproduct) ActiveEster->TMU Amide Amide Product ActiveEster->Amide + Amine Amine R'-NH₂ (Amine) HOAt HOAt (Byproduct) Amide->HOAt EDC_Mechanism EDC/HOBt-Mediated Amide Coupling Mechanism RCOOH Carboxylic Acid (this compound) Acylisourea O-Acylisourea Intermediate RCOOH->Acylisourea + EDC EDC EDC ActiveEster HOBt-Active Ester Acylisourea->ActiveEster + HOBt HOBt HOBt Urea EDC-Urea (Byproduct) ActiveEster->Urea Amide Amide Product ActiveEster->Amide + Amine - HOBt (regenerated) Amine R'-NH₂ (Amine) Workflow General Amide Coupling Workflow cluster_prep Reaction Setup cluster_workup Work-up cluster_purify Purification & Analysis reagents 1. Weigh Reagents (Acid, Amine, Coupling Agent, Base) dissolve 2. Dissolve in Anhydrous Solvent reagents->dissolve react 3. Combine Reagents (0°C to RT) dissolve->react monitor 4. Monitor Reaction (TLC / LC-MS) react->monitor dilute 5. Dilute with Organic Solvent monitor->dilute wash 6. Aqueous Washes (Acidic, Basic, Brine) dilute->wash dry 7. Dry Organic Layer (e.g., MgSO₄) wash->dry concentrate 8. Concentrate (Rotary Evaporation) dry->concentrate purify 9. Column Chromatography concentrate->purify characterize 10. Characterization (NMR, MS, HPLC) purify->characterize

References

The Strategic Application of 1-(Pyridin-4-yl)cyclopropanecarboxylic Acid in the Design of Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous properties upon drug candidates is perpetual. Among these, 1-(Pyridin-4-yl)cyclopropanecarboxylic acid has emerged as a compelling building block in the synthesis of highly potent and selective enzyme inhibitors. This technical guide provides an in-depth exploration of the rationale behind its use, detailed synthetic protocols, and its application in the development of targeted therapeutics, with a primary focus on the inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT).

The unique combination of a pyridine ring and a cyclopropanecarboxylic acid moiety within a single, conformationally restricted structure underpins the value of this scaffold. The pyridine ring, a common feature in pharmaceuticals, offers a versatile handle for establishing crucial interactions within enzyme active sites, including hydrogen bonding and π-stacking.[1] Concurrently, the cyclopropyl group acts as a rigid bioisostere for more flexible alkyl chains or unsaturated systems, often leading to enhanced metabolic stability and a favorable pharmacokinetic profile.[2] This guide will illuminate how these features are strategically leveraged to achieve potent enzyme inhibition.

Physicochemical Properties and Rationale for Use in Drug Design

The judicious selection of building blocks in drug discovery is heavily influenced by their physicochemical properties. While specific experimental data for this compound is not extensively published, we can infer key attributes based on its constituent parts and related molecules.

PropertyPredicted Value/CharacteristicSignificance in Drug Design
Molecular Weight ~163.17 g/mol Adheres to Lipinski's Rule of Five, favoring good absorption and permeation.
logP ~0.5-1.0Indicates a favorable balance between hydrophilicity and lipophilicity, which is crucial for both solubility and membrane permeability.
pKa Carboxylic acid: ~4-5; Pyridine nitrogen: ~5-6The presence of both an acidic and a basic center allows for modulation of solubility and potential for ionic interactions with target enzymes.
Topological Polar Surface Area (TPSA) ~50-60 ŲSuggests good potential for oral bioavailability.
Structural Rigidity HighThe cyclopropane ring locks the conformation, reducing the entropic penalty upon binding to a target and potentially increasing potency and selectivity.

The inherent rigidity of the cyclopropyl ring is a particularly noteworthy feature. By constraining the spatial orientation of the pyridine ring and the carboxylic acid, this scaffold can present these key functional groups to an enzyme's active site in a pre-organized and optimal manner. This can lead to a significant enhancement in binding affinity compared to more flexible analogs.

Synthesis of this compound: A Step-by-Step Protocol

Workflow for the Synthesis of this compound

Synthesis_Workflow A 4-Pyridylacetonitrile E 1-(Pyridin-4-yl)cyclopropanecarbonitrile A->E B 1,2-Dibromoethane B->E C Phase Transfer Catalyst (e.g., TBAB) C->E D Strong Base (e.g., NaOH) D->E G This compound E->G Hydrolysis F Acid or Base Hydrolysis

Caption: A proposed synthetic workflow for this compound.

Protocol 1: Synthesis of 1-(Pyridin-4-yl)cyclopropanecarbonitrile

This procedure is adapted from established methods for the cyclopropanation of activated acetonitriles.

Materials:

  • 4-Pyridylacetonitrile

  • 1,2-Dibromoethane

  • Tetrabutylammonium bromide (TBAB)

  • Sodium hydroxide (50% aqueous solution)

  • Toluene

  • Dichloromethane (DCM)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 4-pyridylacetonitrile (1.0 eq) and tetrabutylammonium bromide (0.1 eq) in toluene at room temperature, add 1,2-dibromoethane (1.5 eq).

  • To this mixture, add a 50% aqueous solution of sodium hydroxide (5.0 eq) dropwise over 30 minutes. The reaction is exothermic, and the temperature should be maintained below 40°C.

  • After the addition is complete, continue stirring vigorously at room temperature for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-(pyridin-4-yl)cyclopropanecarbonitrile.

Protocol 2: Hydrolysis of 1-(Pyridin-4-yl)cyclopropanecarbonitrile to the Carboxylic Acid

The hydrolysis of the nitrile to the corresponding carboxylic acid can be achieved under either acidic or basic conditions.[3][4]

Materials:

  • 1-(Pyridin-4-yl)cyclopropanecarbonitrile

  • Concentrated sulfuric acid or Sodium hydroxide

  • Water

  • Hydrochloric acid (for neutralization in the basic hydrolysis)

  • Diethyl ether

Procedure (Acidic Hydrolysis):

  • To a solution of 1-(pyridin-4-yl)cyclopropanecarbonitrile (1.0 eq) in water, slowly add concentrated sulfuric acid (5.0 eq) while cooling in an ice bath.

  • Heat the mixture to reflux (approximately 100-110°C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Adjust the pH to approximately 4-5 with 1M HCl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield this compound.

Application in the Synthesis of NAMPT Inhibitors

A prime example of the utility of a pyridinyl-cyclopropanecarboxylic acid scaffold is in the development of potent inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT).[5][6] NAMPT is a key enzyme in the salvage pathway of NAD+ biosynthesis and is a validated target in oncology.[7][8]

Rationale for Targeting NAMPT

The inhibition of NAMPT leads to the depletion of cellular NAD+ levels, which in turn disrupts energy metabolism and triggers cell death, particularly in cancer cells that have a high metabolic demand.[7][8]

Synthesis of a NAMPT Inhibitor using a Pyridinyl-Cyclopropanecarboxylic Acid Analog

The following is a representative synthetic scheme for a potent NAMPT inhibitor, adapted from the literature, which utilizes a trans-2-(pyridin-3-yl)cyclopropanecarboxylic acid.[5] The same principles of amide bond formation would apply to the 1-(pyridin-4-yl) isomer.

Workflow for NAMPT Inhibitor Synthesis

NAMPT_Inhibitor_Synthesis A This compound D NAMPT Inhibitor A->D B Amine Coupling Partner (e.g., Substituted Aniline) B->D C Coupling Reagents (e.g., HATU, DIPEA) C->D Amide Coupling

Caption: General workflow for the synthesis of a NAMPT inhibitor.

Protocol 3: Amide Coupling to Synthesize a NAMPT Inhibitor

Materials:

  • This compound

  • Appropriate substituted aniline (e.g., 4-((1-propyl-1H-pyrazol-4-yl)sulfonyl)aniline)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add the substituted aniline (1.0 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by preparative HPLC to yield the final NAMPT inhibitor.

Biological Activity of a Representative NAMPT Inhibitor

A potent NAMPT inhibitor derived from trans-2-(pyridin-3-yl)cyclopropanecarboxamide demonstrated impressive biological activity.[5][6][9]

CompoundNAMPT IC₅₀ (µM)A2780 Cell Culture IC₅₀ (µM)
Fragment Lead51 (K D)>50
Optimized Inhibitor0.00510.00049

This data highlights the significant increase in potency achieved through the elaboration of a fragment lead incorporating the pyridinyl-cyclopropane scaffold. The optimized inhibitor exhibited nanomolar antiproliferative activity in a human tumor cell line and demonstrated in vivo efficacy in a mouse xenograft tumor model.[5]

Mechanism of Action and Structure-Activity Relationship (SAR)

The pyridinyl-cyclopropanecarboxylic acid moiety plays a crucial role in the mechanism of action of the resulting enzyme inhibitors. In the case of NAMPT inhibitors, the pyridine nitrogen can form a key hydrogen bond with a conserved water molecule in the active site, which in turn interacts with active site residues. The cyclopropane ring serves to optimally position the pyridine for this interaction while the carboxamide portion engages in further hydrogen bonding and hydrophobic interactions.

The structure-activity relationship (SAR) studies of these inhibitors have revealed that the trans stereochemistry of the cyclopropane ring is often preferred for optimal activity, as it projects the pyridine and carboxamide groups in a more favorable orientation for binding.

Conclusion and Future Perspectives

This compound and its isomers represent a highly valuable and strategically important class of building blocks for the synthesis of enzyme inhibitors. The inherent physicochemical and structural features of this scaffold, particularly its rigidity and the versatile interaction capabilities of the pyridine ring, make it an attractive starting point for fragment-based drug discovery and lead optimization campaigns. The successful application of this motif in the development of potent NAMPT inhibitors serves as a compelling case study and a strong foundation for its exploration in the pursuit of inhibitors for other enzyme targets, including kinases and proteases. As our understanding of enzyme structure and function continues to grow, the rational design of inhibitors incorporating such privileged scaffolds will undoubtedly play an increasingly vital role in the future of drug development.

References

Application Notes and Protocols for the Scale-up Synthesis of 1-(Pyridin-4-yl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyridyl Cyclopropane Moiety in Drug Discovery

The 1-(Pyridin-4-yl)cyclopropanecarboxylic acid scaffold is a key structural motif in modern medicinal chemistry. The unique conformational constraints and electronic properties of the cyclopropane ring, coupled with the hydrogen bonding capabilities and aromaticity of the pyridine ring, make this a highly sought-after building block in the design of novel therapeutics. Its incorporation into drug candidates can lead to improved metabolic stability, enhanced binding affinity to biological targets, and favorable pharmacokinetic profiles. Given its importance, the development of a robust, scalable, and economically viable synthetic route is of paramount importance for researchers in both academic and industrial drug development settings.

This application note provides a comprehensive guide to a scalable synthesis of this compound, focusing on a two-step approach commencing with a commercially available starting material. The chosen synthetic strategy prioritizes operational simplicity, the use of readily available and cost-effective reagents, and detailed considerations for process safety and scale-up.

Strategic Approach: A Two-Step Synthesis via Kulinkovich Cyclopropanation and Subsequent Oxidation

The synthetic strategy hinges on two key transformations: the titanium-mediated Kulinkovich reaction to construct the cyclopropanol intermediate, followed by a controlled oxidation to yield the final carboxylic acid. This approach was selected for its potential for high convergence and the avoidance of hazardous or difficult-to-handle intermediates.

Synthetic_Strategy Start Pyridine-4-carboxylic acid ester Intermediate 1-(Pyridin-4-yl)cyclopropanol Start->Intermediate Kulinkovich Reaction Final This compound Intermediate->Final Oxidation

Caption: Overall synthetic strategy for this compound.

Part 1: The Kulinkovich Reaction for the Synthesis of 1-(Pyridin-4-yl)cyclopropanol

The Kulinkovich reaction is a powerful method for the synthesis of cyclopropanols from esters using a Grignard reagent in the presence of a titanium(IV) alkoxide.[1][2] The reaction proceeds through a titanacyclopropane intermediate, which then reacts with the ester to form the cyclopropanol product.[3][4] This reaction is particularly well-suited for scale-up due to its typically mild conditions and the commercial availability of the necessary reagents.

Reaction Mechanism of the Kulinkovich Reaction

The generally accepted mechanism involves the in-situ formation of a titanacyclopropane from the reaction of a Grignard reagent (e.g., ethylmagnesium bromide) with a titanium(IV) alkoxide (e.g., titanium(IV) isopropoxide). This titanacyclopropane then acts as a 1,2-dicarbanion equivalent, adding to the carbonyl group of the ester to form an oxatitanacyclopentane intermediate. This intermediate then rearranges to form the cyclopropanol product upon workup.[3]

Kulinkovich_Mechanism cluster_0 Formation of Titanacyclopropane cluster_1 Reaction with Ester Ti(OR)4 Ti(OR)4 Titanacyclopropane Titanacyclopropane Ti(OR)4->Titanacyclopropane + 2 EtMgBr - Ethane EtMgBr EtMgBr Oxatitanacyclopentane Oxatitanacyclopentane Titanacyclopropane->Oxatitanacyclopentane + Pyridine Ester Pyridine_Ester Pyridine-4-carboxylate ester Cyclopropanol_Product 1-(Pyridin-4-yl)cyclopropanol (after workup) Oxatitanacyclopentane->Cyclopropanol_Product Rearrangement & Workup

Caption: Simplified mechanism of the Kulinkovich reaction.

Experimental Protocol: Scale-up Synthesis of 1-(Pyridin-4-yl)cyclopropanol

Materials and Equipment:

  • Jacketed glass reactor (5 L) with overhead stirrer, temperature probe, and nitrogen inlet/outlet.

  • Addition funnel (1 L).

  • Chiller/heater for reactor temperature control.

  • Quench tank.

  • Filtration and drying equipment.

Reagents:

ReagentMolar Mass ( g/mol )Amount (g)MolesEquivalents
Methyl isonicotinate137.14274.282.01.0
Titanium(IV) isopropoxide284.22625.282.21.1
Ethylmagnesium bromide (3M in THF)-1467 mL4.42.2
Anhydrous Tetrahydrofuran (THF)-2 L--
Saturated aq. NH4Cl solution-1 L--
Ethyl acetate-2 L--
Brine-1 L--
Anhydrous Sodium Sulfate-100 g--

Procedure:

  • Reactor Setup: The 5 L jacketed reactor is assembled, dried, and purged with nitrogen.

  • Reagent Charging: Charge the reactor with methyl isonicotinate (274.28 g, 2.0 mol) and anhydrous THF (1 L). Begin stirring and cool the solution to 0-5 °C.

  • Titanium Alkoxide Addition: Slowly add titanium(IV) isopropoxide (625.28 g, 2.2 mol) to the stirred solution, maintaining the internal temperature below 10 °C.

  • Grignard Reagent Addition: Add the ethylmagnesium bromide solution (1467 mL, 4.4 mol) dropwise via the addition funnel over 2-3 hours. A gentle evolution of gas (ethane) will be observed. Maintain the internal temperature between 0-5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1 hour. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Slowly and carefully add the saturated aqueous ammonium chloride solution (1 L) to the reaction mixture while maintaining vigorous stirring and cooling. The temperature should be kept below 20 °C during the quench.

  • Work-up:

    • Allow the mixture to warm to room temperature.

    • Filter the resulting slurry through a pad of celite, washing the filter cake with THF (500 mL).

    • Transfer the filtrate to a separatory funnel and add ethyl acetate (1 L).

    • Wash the organic layer sequentially with water (1 L) and brine (1 L).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(Pyridin-4-yl)cyclopropanol.

Expected Yield: 75-85% of crude product, which may be used directly in the next step or purified by column chromatography.

Part 2: Oxidation of 1-(Pyridin-4-yl)cyclopropanol to this compound

The oxidation of the tertiary cyclopropanol to the corresponding carboxylic acid is a critical step that requires careful control to prevent cleavage of the strained cyclopropane ring. A two-step, one-pot procedure involving an initial oxidation to a ketone intermediate followed by a Baeyer-Villiger-type oxidation is a plausible and scalable approach. However, for operational simplicity on a larger scale, a direct oxidation using a robust oxidizing agent is preferable. Jones oxidation (chromic acid in acetone) is a classic method for oxidizing secondary alcohols to carboxylic acids and can be adapted for this transformation, with careful temperature control.

Experimental Protocol: Scale-up Oxidation

Materials and Equipment:

  • Jacketed glass reactor (10 L) with overhead stirrer, temperature probe, and addition funnel.

  • Chiller for reactor temperature control.

  • Filtration equipment.

Reagents:

ReagentMolar Mass ( g/mol )Amount (g)MolesEquivalents
1-(Pyridin-4-yl)cyclopropanol (crude)135.16202.741.51.0
Acetone-3 L--
Jones Reagent (prepared from CrO3 and H2SO4)-~1.2 L~3.3~2.2
Isopropanol-500 mL--
Water-5 L--
Dichloromethane (DCM)-4 L--
Sodium Bicarbonate (saturated solution)-2 L--
Hydrochloric Acid (1 M)-As needed--

Procedure:

  • Reactor Setup: Assemble and dry the 10 L jacketed reactor and purge with nitrogen.

  • Reagent Charging: Charge the reactor with the crude 1-(Pyridin-4-yl)cyclopropanol (202.74 g, 1.5 mol) and acetone (3 L). Cool the solution to 0-5 °C with stirring.

  • Jones Reagent Addition: Slowly add the Jones reagent dropwise to the reaction mixture, maintaining the internal temperature below 10 °C. The color of the reaction mixture will turn from orange to green as the oxidation proceeds.

  • Reaction Monitoring: After the addition is complete, stir the reaction at 0-5 °C for 2-3 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Quenching: Carefully add isopropanol (500 mL) to quench any excess oxidant. A color change from green to blue may be observed.

  • Work-up and Isolation:

    • Add water (5 L) to the reaction mixture and extract with dichloromethane (2 x 2 L).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 1 L).

    • Acidify the combined aqueous layers to pH 4-5 with 1 M HCl. The product will precipitate.

    • Filter the solid product, wash with cold water, and dry under vacuum to afford this compound.

Expected Yield: 60-70% after purification.

Process Safety and Scale-up Considerations

  • Thermal Safety: The Kulinkovich reaction is exothermic, particularly during the addition of the Grignard reagent. Careful control of the addition rate and efficient cooling are crucial to prevent thermal runaways.[5]

  • Reagent Handling: Grignard reagents are pyrophoric and moisture-sensitive. All manipulations should be performed under an inert atmosphere. Jones reagent is highly corrosive and a strong oxidant; appropriate personal protective equipment (PPE) must be worn.

  • Solvent Selection: While THF and acetone are suitable for laboratory-scale synthesis, for industrial-scale production, alternative solvents with higher flash points and better environmental profiles should be considered.[5]

  • Impurity Profile: The impurity profile may change upon scale-up. It is essential to characterize all major byproducts and develop appropriate purification strategies.[5]

  • Waste Disposal: The chromium waste generated from the Jones oxidation is hazardous and must be disposed of according to regulations.

Conclusion

The described two-step synthetic route provides a practical and scalable method for the preparation of this compound. The use of the Kulinkovich reaction offers an efficient means of constructing the key cyclopropane ring, and the subsequent oxidation, while requiring careful control, is a viable method for obtaining the final product. By adhering to the detailed protocols and giving due consideration to the safety and scale-up aspects outlined, researchers and drug development professionals can reliably produce this valuable building block for their discovery programs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Pyridin-4-yl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(Pyridin-4-yl)cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-proven insights to help you optimize your synthetic protocols and achieve higher yields.

Overview of a Common Synthetic Pathway

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve good yields and purity. A prevalent and reliable method involves the cyclization of a malonic ester derivative with a dihaloalkane, followed by hydrolysis and decarboxylation. This pathway is advantageous due to the availability of starting materials and the robustness of the reactions involved.

The general workflow is as follows:

  • Alkylation: Diethyl malonate is deprotonated with a strong base and reacted with a 4-pyridyl halide (e.g., 4-(chloromethyl)pyridine) to form a substituted malonic ester.

  • Cyclopropanation: The resulting intermediate is then treated with a base and a 1,2-dihaloalkane (e.g., 1,2-dibromoethane) to form the cyclopropane ring. This occurs via a double alkylation process.[1]

  • Hydrolysis & Decarboxylation: The diester is saponified to the diacid, which is then heated to induce decarboxylation, yielding the final product.

This guide will address common issues encountered during this synthetic sequence.

Troubleshooting Guide: Common Experimental Issues

This section is formatted as a series of questions and answers to address specific problems you may encounter during the synthesis.

Issue 1: Low or No Product Yield

Question: My reaction has stalled, or I'm observing very low conversion of my starting materials. What are the potential causes and how can I improve my yield?

Answer: Low yield is one of the most common challenges and can stem from several factors, from reagent quality to subtle variations in reaction conditions. A systematic approach is crucial for diagnosis.

  • Reagent Quality and Handling:

    • Base Inactivity: The bases used for deprotonation (e.g., sodium ethoxide, sodium hydride) are highly sensitive to moisture and air. Ensure you use freshly opened or properly stored reagents. Incomplete deprotonation is a primary cause of low conversion.

    • Solvent Purity: Solvents must be strictly anhydrous.[2] Trace amounts of water will quench the base and any anionic intermediates. Always use freshly distilled or commercially available anhydrous solvents. It is good practice to oven-dry all glassware before use.[3]

    • Starting Material Purity: Impurities in the diethyl malonate, 4-pyridyl halide, or 1,2-dibromoethane can introduce competing side reactions.[4] Verify the purity of your starting materials via NMR or GC-MS before beginning.

  • Reaction Conditions:

    • Temperature Control: The initial deprotonation steps are often exothermic and require cooling (e.g., 0 °C) to prevent side reactions.[2] Conversely, the alkylation and cyclization steps may require heating to proceed at a reasonable rate. Maintain the recommended temperature profile for each step.

    • Insufficient Mixing: In heterogeneous reactions (e.g., using sodium hydride), vigorous stirring is essential to ensure efficient contact between the reagents.[3]

  • Workup and Purification Losses:

    • Improper pH Adjustment: During the workup of the final hydrolysis step, the product must be carefully precipitated by adjusting the pH to its isoelectric point. If the pH is too acidic or too basic, the product will remain dissolved in the aqueous layer.

    • Emulsion Formation: Pyridine-containing compounds can sometimes lead to emulsions during aqueous extraction. To break these, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.

    • Incomplete Extraction: The product may have some solubility in the aqueous layer. Ensure you perform multiple extractions with your organic solvent to maximize recovery.[3]

Issue 2: Formation of Significant Impurities

Question: My crude product analysis (NMR/LC-MS) shows multiple unexpected peaks. What are the likely side reactions, and how can they be minimized?

Answer: Side product formation often points to issues with reaction selectivity or stability of intermediates.

  • Poly-alkylation: In the first step, the malonic ester anion can potentially react with more than one molecule of the 4-pyridyl halide if stoichiometry is not carefully controlled.

    • Solution: Add the 4-pyridyl halide slowly and dropwise to the solution of the deprotonated malonic ester. This maintains a low concentration of the alkylating agent and favors mono-alkylation.

  • Elimination Reactions: The 1,2-dihaloalkane can undergo elimination in the presence of a strong base to form a vinyl halide, which will not lead to cyclopropanation.

    • Solution: Maintain a lower reaction temperature during the cyclopropanation step. While this may slow the desired reaction, it will disproportionately suppress the competing elimination pathway.

  • Pyridine Ring Reactivity: The nitrogen atom in the pyridine ring is nucleophilic and can be alkylated by the haloalkanes, leading to pyridinium salt byproducts.

    • Solution: This is an inherent challenge. Using a less reactive alkylating agent or protecting the pyridine nitrogen are advanced options. However, careful control of stoichiometry and temperature can often minimize this side reaction to an acceptable level.

  • Incomplete Decarboxylation: If the final heating step is not sufficiently long or hot, you may isolate the intermediate cyclopropane-1,1-dicarboxylic acid.

    • Solution: Ensure the decarboxylation is complete by monitoring the reaction for the cessation of CO2 evolution. Follow established literature procedures for temperature and time.[1]

Experimental Workflow & Data
Troubleshooting Workflow for Low Yield

The following diagram outlines a logical sequence for diagnosing low-yield issues.

LowYieldTroubleshooting start Low Yield Observed reagent_check Verify Reagent Quality (Base, Solvent, Starting Materials) start->reagent_check reagent_ok Reagents OK? reagent_check->reagent_ok conditions_check Review Reaction Conditions (Temp, Time, Stirring) conditions_ok Conditions OK? conditions_check->conditions_ok workup_check Analyze Workup & Purification (pH, Extractions, Emulsions) workup_ok Workup OK? workup_check->workup_ok reagent_ok->conditions_check Yes reagent_fix Action: Use Anhydrous Solvents Fresh Reagents reagent_ok->reagent_fix No conditions_ok->workup_check Yes conditions_fix Action: Optimize Temperature Profile Ensure Vigorous Stirring conditions_ok->conditions_fix No workup_fix Action: Adjust pH Carefully Use Brine for Emulsions Increase Extractions workup_ok->workup_fix No end_node Yield Improved workup_ok->end_node Yes reagent_fix->end_node conditions_fix->end_node workup_fix->end_node

Caption: A decision-tree workflow for troubleshooting low product yield.

Typical Reaction Parameters

The following table provides a summary of typical conditions for the key reaction steps. These are starting points and may require optimization for your specific setup.

ParameterDiethyl Malonate AlkylationCyclopropanationHydrolysis & Decarboxylation
Base Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH)Potassium tert-butoxide (KOtBu) or NaHSodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
Stoichiometry (Base) 1.1 equivalents2.2 equivalents>2.0 equivalents (excess)
Solvent Anhydrous Ethanol or THFAnhydrous THF or DMFWater / Ethanol mixture
Temperature 0 °C to reflux25 °C to 80 °CReflux (hydrolysis), then ~140-160 °C (decarboxylation)
Reaction Time 2 - 6 hours4 - 12 hours2 - 8 hours (hydrolysis), 1 - 3 hours (decarboxylation)
Frequently Asked Questions (FAQs)

Q1: Can I use a different malonic ester, like dimethyl or di-tert-butyl malonate? A1: Yes, other malonic esters can be used. However, the conditions for the final hydrolysis step will change significantly. Di-tert-butyl esters can often be cleaved under acidic conditions (e.g., with TFA), which may be advantageous if your molecule is sensitive to strong base at high temperatures. Dimethyl esters behave similarly to diethyl esters.

Q2: How should I monitor the progress of my reactions? A2: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve good separation between your starting material, intermediate, and product spots. For more quantitative analysis, you can take aliquots from the reaction mixture and analyze them by GC-MS or LC-MS.

Q3: What is the best method for purifying the final product? A3: The crude product after workup is often a solid. Recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) is typically the most effective method for achieving high purity on a large scale. If the product is an oil or contains impurities that are difficult to remove by recrystallization, column chromatography on silica gel may be necessary.

Q4: Are there alternative synthetic routes to this molecule? A4: Yes, other routes exist. One alternative is the Simmons-Smith cyclopropanation of 4-vinylpyridine, followed by oxidation of the resulting cyclopropylpyridine.[5] However, this can be challenging due to the reactivity of the pyridine ring with the zinc carbenoid reagent.[2][4] Another approach involves metal-catalyzed cyclopropanation using a diazo compound, though this requires specialized handling due to the hazardous nature of diazoalkanes.[6]

Q5: What safety precautions are essential for this synthesis? A5: Several hazards must be managed:

  • Strong Bases: Reagents like sodium hydride are flammable solids that react violently with water. Handle them under an inert atmosphere (nitrogen or argon).

  • Corrosive Reagents: Strong acids and bases (NaOH, H2SO4) are used in the hydrolysis and workup steps. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Pressure Build-up: The decarboxylation step evolves CO2 gas. Ensure the reaction vessel is not sealed and has a proper vent to the atmosphere or a bubbler.

Detailed Experimental Protocol: Malonic Ester Route

This protocol is a representative example and should be adapted and optimized as needed.

Step 1: Synthesis of Diethyl 2-(pyridin-4-ylmethyl)malonate

  • Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) to anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Slowly add diethyl malonate (1.0 eq) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.

  • Dissolve 4-(chloromethyl)pyridine hydrochloride (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates consumption of the starting material.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[4]

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 2: Synthesis of Diethyl 1-(pyridin-4-yl)cyclopropane-1,1-dicarboxylate

  • In a procedure similar to Step 1, deprotonate the product from the previous step (1.0 eq) using sodium hydride (1.1 eq) in anhydrous THF at 0 °C.

  • Add 1,2-dibromoethane (1.2 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and stir for 8-12 hours, monitoring by TLC.

  • After cooling, quench and work up the reaction as described in Step 1. The crude product can be purified by column chromatography if necessary.

Step 3: Synthesis of this compound

  • Dissolve the diester from Step 2 in a mixture of ethanol and 5M aqueous sodium hydroxide (excess).

  • Heat the mixture to reflux for 4-6 hours until the saponification is complete.

  • Distill off the ethanol. Cool the remaining aqueous solution in an ice bath and carefully acidify with concentrated HCl to a pH of ~4-5, at which point the dicarboxylic acid should precipitate.

  • Filter the solid and dry it under vacuum.

  • Place the dry dicarboxylic acid in a flask and heat it to ~150 °C under a nitrogen atmosphere until CO2 evolution ceases.

  • Cool the resulting crude product and purify by recrystallization from an appropriate solvent.

References

Overcoming solubility issues of 1-(Pyridin-4-yl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Overview: Understanding the Solubility Challenge

1-(Pyridin-4-yl)cyclopropanecarboxylic acid is a unique molecule possessing both a basic pyridine ring and an acidic carboxylic acid group. This dual functionality classifies it as a zwitterionic compound. The primary challenge in handling this molecule arises from its tendency to exhibit low solubility in neutral aqueous solutions. At its isoelectric point (pI)—the pH at which the net charge of the molecule is zero—intermolecular attractions are maximized, and interaction with polar solvents like water is minimized, often leading to precipitation.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and overcome the solubility issues associated with this compound through systematic troubleshooting and validated protocols.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in pure water or standard phosphate-buffered saline (PBS) at pH 7.4?

This is the most common issue and is directly related to the compound's zwitterionic nature. At neutral pH, the molecule exists predominantly in its zwitterionic form, where the pyridine nitrogen is weakly protonated and the carboxylic acid is deprotonated, resulting in an internal salt with a net neutral charge. This state has minimal polarity, leading to poor solvation in water.[1][2] The compound is at or near its isoelectric point, where aqueous solubility is at its minimum.

Q2: How does adjusting the pH improve the solubility of the compound?

Adjusting the pH away from the isoelectric point forces the molecule into a charged state, dramatically increasing its affinity for polar solvents like water.[3][4]

  • In Acidic Conditions (Low pH): By adding an acid (e.g., HCl), you protonate both the pyridine nitrogen and the carboxylic acid group. However, the pyridine (a base) becomes fully protonated, forming a pyridinium cation, while the carboxylic acid remains largely protonated (neutral). The overall molecule carries a net positive charge, forming a soluble cationic salt (e.g., a hydrochloride salt).[1]

  • In Basic Conditions (High pH): By adding a base (e.g., NaOH), you deprotonate the carboxylic acid group, forming a carboxylate anion. The pyridine nitrogen remains in its neutral, unprotonated state. The overall molecule carries a net negative charge, forming a soluble anionic salt (e.g., a sodium salt).[2]

Q3: My compound dissolved after pH adjustment but crashed out of solution later. What caused this?

Precipitation after initial dissolution is typically caused by a shift in the solution's pH back towards the compound's isoelectric point. This can happen for several reasons:

  • Insufficient Buffering: The solution lacks the buffering capacity to maintain the acidic or basic pH required for solubility.

  • Introduction of CO₂: Carbon dioxide from the atmosphere can dissolve in unbuffered or weakly buffered basic solutions, forming carbonic acid. This lowers the pH, potentially causing the compound to precipitate.

  • Mixing with Other Reagents: Adding the solubilized compound to a different buffered solution (e.g., cell culture media) can overwhelm the initial pH adjustment, causing the pH to revert to neutral.

Q4: What are the best organic solvents for this compound?

While complete solubility data is limited, based on its structure, this compound is expected to be soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). It may also show moderate solubility in alcohols such as ethanol and methanol.[3][5] For non-polar solvents like hexane or diethyl ether, solubility is expected to be very low.[6]

Q5: Can I use co-solvents to improve aqueous solubility without drastic pH changes?

Yes, co-solvents are an excellent strategy.[7][8] Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium. This makes the environment more favorable for solubilizing the non-polar regions of your molecule (the cyclopropane and pyridine rings). Common choices include:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • Dimethyl Sulfoxide (DMSO) - Note: Use with caution in biological assays due to potential cellular effects.

Part 2: Troubleshooting Guides & Experimental Protocols

Protocol 1: pH-Mediated Aqueous Solubilization

This protocol aims to create a stock solution by forming a soluble salt of the compound.

Objective: To solubilize this compound in an aqueous buffer by pH adjustment.

Materials:

  • This compound powder

  • Purified water or desired buffer (e.g., 10 mM Citrate for acidic pH, 10 mM TRIS for basic pH)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Calibrated pH meter

  • Stir plate and stir bar

Procedure:

  • Preparation: Weigh the desired amount of the compound and place it in a suitable vessel. Add a portion (approx. 80%) of the final desired volume of water or buffer to create a slurry.

  • Solubilization (Choose one path):

    • Acidic Path (to form a cationic salt): a. While stirring, slowly add 0.1 M HCl dropwise to the slurry. b. Monitor the pH continuously. The powder should begin to dissolve as the pH drops. c. Continue adding acid until all the solid has dissolved. A target pH of < 4 is a good starting point.

    • Basic Path (to form an anionic salt): a. While stirring, slowly add 0.1 M NaOH dropwise to the slurry. b. Monitor the pH continuously. The powder should begin to dissolve as the pH rises. c. Continue adding base until all the solid has dissolved. A target pH of > 8 is a good starting point.

  • Final Volume Adjustment: Once the compound is fully dissolved, add the remaining water or buffer to reach the final target volume and concentration.

  • Verification: Re-check the final pH. If necessary, make minor adjustments.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any potential micro-particulates.

Trustworthiness Check: The clarity of the final solution serves as a self-validating endpoint. If the solution remains clear upon standing, successful solubilization has been achieved.

Protocol 2: Co-Solvent System Development

This protocol is for applications where significant pH shifts are not permissible.

Objective: To solubilize the compound using a binary co-solvent system.

Materials:

  • This compound powder

  • Primary Solvent: Purified water or aqueous buffer (e.g., PBS)

  • Co-solvents: DMSO, Ethanol, PEG 400, Propylene Glycol

  • Vortex mixer and/or sonicator

Procedure:

  • Initial Test: Weigh a small, fixed amount of the compound (e.g., 1 mg) into several vials.

  • Co-Solvent Addition: a. To the first vial, add the pure co-solvent (e.g., 100 µL of DMSO) and determine if the compound dissolves completely. This establishes its solubility in the neat organic solvent. b. If soluble, proceed to create binary systems.

  • Binary System Formulation: a. In a new vial, add the co-solvent first (e.g., 50 µL of DMSO). b. Add the primary aqueous solvent second (e.g., 50 µL of PBS) to create a 50:50 (v/v) mixture. c. Add the compound to this pre-mixed solvent system and assess solubility with vortexing or sonication.

  • Optimization: If the compound is not soluble, increase the percentage of the co-solvent (e.g., 70:30 DMSO:PBS). If it is soluble, you can try decreasing the co-solvent percentage to minimize its concentration in the final formulation.

  • Scaling Up: Once an effective ratio is found, scale the volumes to prepare your desired stock solution. Always add the compound to the pre-mixed co-solvent/water system.

Trustworthiness Check: A stable, clear solution after preparation and standing for a short period confirms the viability of the co-solvent ratio.

Part 3: Visualization of Key Concepts

Diagram 1: pH-Dependent Ionization States

This diagram illustrates how the charge of this compound changes with pH, governing its solubility.

G cluster_pH Effect of pH on Molecular Charge & Solubility Low_pH Low pH (e.g., < 4) Net Charge: Positive Form: Cationic Salt Solubility: High pI Isoelectric Point (pI) Net Charge: Zero Form: Zwitterion Solubility: Minimum Low_pH->pI Add OH- pI->Low_pH Add H+ High_pH High pH (e.g., > 8) Net Charge: Negative Form: Anionic Salt Solubility: High pI->High_pH Add OH- High_pH->pI Add H+

Caption: pH-dependent forms of this compound.

Diagram 2: Experimental Workflow for Solubilization

This flowchart provides a logical decision-making process for selecting the appropriate solubilization strategy.

Workflow start Start: Solubilize Compound check_pH Is pH adjustment permissible for the application? start->check_pH protocol1 Follow Protocol 1: pH-Mediated Solubilization check_pH->protocol1  Yes protocol2 Follow Protocol 2: Co-Solvent System Dev. check_pH->protocol2  No end_success End: Soluble Stock Solution Achieved protocol1->end_success protocol2->end_success

Caption: Decision workflow for selecting a solubilization method.

Part 4: Physicochemical Data Summary

This table summarizes key properties of the compound, which are essential for formulation development.

PropertyValueSource / Comment
Molecular Formula C₉H₉NO₂[9]
Molecular Weight 163.17 g/mol [9]
pKa (Carboxylic Acid) ~4.5Estimated based on cyclopropanecarboxylic acid (pKa 4.65)[10] and the electron-withdrawing nature of the pyridine ring.
pKa (Pyridinium Ion) ~5.0Estimated based on pyridine (pKa 5.25)[11] and the electron-withdrawing effect of the carboxylic acid group.
Isoelectric Point (pI) ~4.75Calculated as (pKa₁ + pKa₂)/2. This is the pH of minimum solubility.
Aqueous Solubility Poor at neutral pHHighly pH-dependent due to zwitterionic character.[2][3]
Organic Solubility Soluble in DMSO, DMF; Moderately soluble in alcohols.Based on general principles for polar heterocyclic compounds.[3][5]

Part 5: Advanced Formulation Strategies

For advanced applications such as in vivo studies, more sophisticated formulation techniques may be required to enhance bioavailability. These methods often go beyond simple solubilization and should be developed by formulation specialists.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate the non-polar parts of a drug molecule in their hydrophobic core, while their hydrophilic exterior improves aqueous solubility.[5][12]

  • Lipid-Based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) can be developed. The compound is dissolved in a mixture of oils, surfactants, and co-solvents, which spontaneously form a fine microemulsion in the gastrointestinal tract, enhancing absorption.[13]

  • Solid Dispersions: The compound can be molecularly dispersed within a polymer matrix (e.g., PVP, HPMC) in an amorphous state.[14] This amorphous form has higher energy and dissolves more rapidly than the crystalline form.[15]

  • Salt Formation: Isolating the compound as a stable, crystalline salt (e.g., hydrochloride or sodium salt) can improve its handling, stability, and dissolution rate compared to the zwitterionic form.[7]

References

Technical Support Center: Synthesis of 1-(Pyridin-4-yl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-(Pyridin-4-yl)cyclopropanecarboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are actively working with or planning to synthesize this valuable heterocyclic building block. Here, we address common challenges, side reactions, and frequently asked questions to help you troubleshoot and optimize your synthetic route.

Introduction: The Challenge of a Privileged Scaffold

This compound and its derivatives are crucial components in modern medicinal chemistry, often found in the core of various kinase inhibitors and other therapeutic agents. The unique spatial arrangement of the rigid cyclopropane ring fused to the polar pyridine moiety imparts desirable pharmacological properties. However, this same combination of functional groups presents distinct synthetic challenges. The basicity of the pyridine nitrogen can interfere with common organometallic and base-mediated reactions, leading to a landscape of potential side reactions that can complicate synthesis, reduce yields, and make purification difficult.

This guide provides an in-depth analysis of these challenges and offers field-proven solutions.

Part 1: Core Synthetic Strategies & Associated Side Reactions

Two prevalent strategies for constructing the 1-(pyridin-4-yl)cyclopropane core are the Kulinkovich hydroxycyclopropanation and the intramolecular cyclization of an activated methylene compound. Each pathway has a unique profile of potential side reactions.

Method A: Kulinkovich Hydroxycyclopropanation Route

This route involves the titanium-mediated reaction of a Grignard reagent with a pyridine-4-carboxylate ester (e.g., methyl or ethyl isonicotinate) to form the intermediate 1-(pyridin-4-yl)cyclopropanol, which is subsequently oxidized to the target carboxylic acid. The core of this reaction is the formation of a reactive titanacyclopropane intermediate.

Reaction Mechanism Overview

Two equivalents of a Grignard reagent (typically EtMgBr or PrMgBr) react with a titanium(IV) alkoxide, like Ti(Oi-Pr)₄, to form a dialkyltitanium species. This unstable intermediate undergoes β-hydride elimination to generate an alkane and the key titanacyclopropane.[1][2] This titanacyclopropane then acts as a 1,2-dicarbanion equivalent, reacting twice with the ester carbonyl to form the cyclopropanol product after hydrolysis.[3]

Potential Side Reactions & Their Causes
  • Reduction of the Ester: The Grignard reagent and the titanium hydride species formed in situ can act as reducing agents, leading to the formation of 4-(hydroxymethyl)pyridine or 1-(pyridin-4-yl)ethanol.

    • Causality: This occurs when the Grignard reagent directly attacks the ester carbonyl in a classical fashion, or when titanium hydride species, formed as byproducts, reduce the ester. It is more prevalent at higher temperatures or with less reactive titanacyclopropane intermediates.

  • Formation of Ethene and Low-Valent Titanium Species: A known side reaction involves the titanacyclopropane reacting with additional titanium(IV) isopropoxide, leading to the formation of ethene and two equivalents of titanium(III) isopropoxide.[1]

    • Causality: This non-productive pathway consumes the key intermediate and the catalyst. It becomes significant when the stoichiometry of Ti(Oi-Pr)₄ to EtMgBr approaches 1:1.[1]

  • Pyridine N-Alkylation/Coordination: The Lewis basic pyridine nitrogen can coordinate to the titanium center, potentially inhibiting the catalytic cycle. While less common, if alkyl halides are present from the Grignard preparation, direct quaternization of the pyridine is also a possibility.[4]

    • Causality: The lone pair on the pyridine nitrogen competes with the ester carbonyl for coordination to the electrophilic titanium center. This can sequester the catalyst and halt the reaction.

  • Incomplete Oxidation: The second step, oxidation of the cyclopropanol to the carboxylic acid, can be problematic. Using oxidizing agents like KMnO₄ or Jones reagent (CrO₃/H₂SO₄) can lead to cleavage of the cyclopropane ring or degradation of the pyridine ring if conditions are not carefully controlled.

Method B: Intramolecular Cyclization of 4-(2-Haloethyl)pyridine Derivatives

This classic approach involves generating a carbanion on a carbon atom alpha to an activating group (like a nitrile or ester) which then displaces a halide on the same molecule to form the cyclopropane ring. A common precursor is 2-(pyridin-4-yl)acetonitrile, which is first alkylated with a 1,2-dihaloethane, followed by base-mediated cyclization and subsequent hydrolysis of the nitrile.

Reaction Mechanism Overview

A strong base (e.g., NaOH, NaH) deprotonates the carbon alpha to the nitrile, creating a resonance-stabilized carbanion.[5] This nucleophile then attacks the terminal carbon bearing a halogen in an intramolecular SN2 reaction, closing the three-membered ring.[5] The resulting 1-(pyridin-4-yl)cyclopropanecarbonitrile is then hydrolyzed to the carboxylic acid.

Potential Side Reactions & Their Causes
  • Polymerization: This is a major issue, especially when using strong bases. The anionic intermediates can initiate polymerization of the starting materials or products. The resulting polymeric material can be a thick, intractable residue that complicates workup and purification.[6]

    • Causality: The vinylpyridine moiety is susceptible to anionic polymerization. High concentrations of reactants and strong bases at elevated temperatures favor this pathway.

  • Elimination Reactions: If the alkylating agent is, for example, 1-bromo-2-chloroethane, the intermediate carbanion can induce E2 elimination to form vinyl chloride and the starting carbanion, a non-productive pathway.

  • Dimerization and Oligomerization: The intermediate carbanion can react with another molecule of the starting halide in an intermolecular fashion, leading to dimers and higher oligomers instead of the desired intramolecular cyclization.

    • Causality: This is favored at high concentrations. The principle of high dilution is often used to promote intramolecular reactions over intermolecular ones.

  • Incomplete or Over-Hydrolysis of the Nitrile: The final hydrolysis step requires harsh conditions (strong acid or base and heat).[5][6]

    • Incomplete Hydrolysis: Leads to contamination with 1-(pyridin-4-yl)cyclopropanecarboxamide.[7]

    • Ring Opening: Under excessively harsh acidic conditions, the strained cyclopropane ring can potentially undergo cleavage.

Part 2: Troubleshooting Guide

Here we address specific issues you might encounter during your experiments in a practical question-and-answer format.

Problem Encountered Potential Causes Recommended Solutions & Explanations
Low or No Product Formation (Kulinkovich Route) 1. Wet Reagents/Glassware: Grignard reagents and Ti(Oi-Pr)₄ are extremely sensitive to moisture. 2. Poor Quality Grignard Reagent: The Grignard reagent may have decomposed or was not fully formed. 3. Catalyst Poisoning: The pyridine nitrogen is coordinating to the titanium center. 4. Incorrect Stoichiometry: The ratio of Grignard to Titanium alkoxide is critical for forming the active titanacyclopropane.[1]1. Ensure Rigorous Anhydrous Conditions: Flame-dry all glassware under vacuum/inert gas. Use freshly distilled, anhydrous solvents (THF, Ether). 2. Titrate Your Grignard: Before use, titrate the Grignard reagent to determine its exact molarity. 3. Use Excess Grignard: A slight excess of the Grignard reagent can sometimes overcome minor catalyst inhibition. 4. Optimize Stoichiometry: A ratio of ~2.2 equivalents of EtMgBr to 1 equivalent of Ti(Oi-Pr)₄ is often a good starting point to avoid the side reaction that produces ethene.[1]
Significant Polymer Formation (Intramolecular Cyclization) 1. High Reactant Concentration: Promotes intermolecular side reactions over the desired intramolecular cyclization.[6] 2. Base is too Strong or Added too Quickly: Can generate a high concentration of anionic species, initiating polymerization. 3. High Temperature: Accelerates polymerization pathways.1. Employ High-Dilution Conditions: Add the substrate and base slowly and simultaneously to a large volume of solvent to keep the instantaneous concentration of reactive species low. 2. Use a Weaker Base or Phase-Transfer Catalyst: Consider using K₂CO₃ with a phase-transfer catalyst (e.g., TBAB) instead of NaOH or NaH. This can provide a localized, controlled concentration of the base at the reaction interface.[7] 3. Maintain Low Temperature: Run the reaction at 0 °C or even lower to control reactivity and minimize polymerization.
Product is Contaminated with Starting Ester (Kulinkovich) 1. Insufficient Reagent: Not enough titanacyclopropane was generated to react with all the ester. 2. Reaction Time too Short: The reaction may not have reached completion. 3. Low Temperature: The reaction may be too slow at the chosen temperature.1. Verify Reagent Stoichiometry: Ensure at least 2 equivalents of active Grignard reagent were used per equivalent of titanium alkoxide. 2. Monitor by TLC/LC-MS: Track the disappearance of the starting ester. Allow the reaction to stir for a longer period (e.g., 4-6 hours) at room temperature after the initial addition. 3. Gentle Warming: After addition is complete, consider gently warming the reaction to 30-40 °C to drive it to completion, but monitor for byproduct formation.
Product Contains Amide Impurity (Nitrile Hydrolysis) 1. Incomplete Hydrolysis: The hydrolysis conditions (time, temperature, acid/base concentration) were insufficient to convert the intermediate amide to the carboxylic acid.[7]1. Increase Reaction Time/Temperature: Extend the hydrolysis duration or increase the temperature (e.g., reflux). 2. Use Harsher Conditions: Switch from basic to acidic hydrolysis (e.g., 6M HCl or concentrated H₂SO₄), which is often more effective for hindered nitriles. Be aware of potential ring-opening with excessive heat.[6]
Visualizing the Reaction Landscape

The following diagram illustrates the desired synthetic pathway for the Kulinkovich route versus common off-target reactions.

G cluster_start Starting Materials cluster_main_path Desired Reaction Pathway cluster_side_reactions Side Reactions Isonicotinate Pyridine-4-carboxylate Ester Titanacyclopropane Titanacyclopropane Intermediate Isonicotinate->Titanacyclopropane Reaction Initiation ReducedEster Ester Reduction (Alcohol Product) Grignard 2.2 eq. EtMgBr Grignard->Titanacyclopropane Reaction Initiation Grignard->ReducedEster Direct Reduction Titanium 1 eq. Ti(OiPr)4 Titanium->Titanacyclopropane Reaction Initiation Cyclopropanol 1-(Pyridin-4-yl)cyclopropanol Titanacyclopropane->Cyclopropanol Double addition to ester Ethene Ethene + Ti(III) Species (Catalyst Decomposition) Titanacyclopropane->Ethene Reaction with Ti(OiPr)4 FinalProduct 1-(Pyridin-4-yl)cyclopropanecarboxylic Acid Cyclopropanol->FinalProduct Oxidation G Start Problem: Low Yield or Reaction Failure Check_SM Step 1: Verify Starting Materials - Purity (NMR, GC) - Reagent Activity (e.g., Grignard Titration) Start->Check_SM Check_Conditions Step 2: Review Reaction Conditions - Anhydrous? - Temperature Control? - Inert Atmosphere? Check_SM->Check_Conditions Analyze_Crude Step 3: Analyze Crude Reaction Mixture (LC-MS, ¹H NMR) Check_Conditions->Analyze_Crude Decision What does analysis show? Analyze_Crude->Decision Outcome_SM Result: Starting Material Unchanged Action: Re-run with verified reagents and stricter conditions. Decision->Outcome_SM Mainly Starting Material Outcome_Byproducts Result: Byproducts Detected Action: Identify byproducts. Consult troubleshooting guide to diagnose side reaction pathway. Decision->Outcome_Byproducts Specific Byproduct(s) Outcome_Decomp Result: Complex Mixture/Decomposition Action: Reaction is too harsh. Lower temperature, use slower addition, or change solvent/base. Decision->Outcome_Decomp Intractable Mixture

References

Technical Support Center: Navigating the Purification Challenges of Polar Cyclopropanecarboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the unique and often complex purification challenges associated with polar cyclopropanecarboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter these difficulties in their daily laboratory work. Here, we move beyond generic protocols to provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format. Our goal is to empower you with the knowledge to not only solve immediate purification problems but also to develop robust and reliable methods for the future.

I. Troubleshooting Guide: Common Issues & Solutions

This section directly addresses specific problems you might be facing during the purification of polar cyclopropanecarboxylic acids. Each issue is presented with potential causes and actionable solutions, grounded in the principles of chromatography and chemical interactions.

Q1: My polar cyclopropanecarboxylic acid shows poor or no retention on a standard C18 reversed-phase column and elutes in the void volume. What's happening and how can I fix it?

A1: This is a classic issue when dealing with highly polar molecules on nonpolar stationary phases like C18.[1] The underlying cause is the high water solubility of your compound and its limited interaction with the hydrophobic C18 chains.[2][3] Essentially, your analyte has a much stronger affinity for the highly aqueous mobile phase than for the stationary phase.

Troubleshooting Steps & Solutions:

  • Consider Alternative Chromatographic Modes: Standard reversed-phase HPLC is often not the ideal choice for these compounds.[4] More suitable options include:

    • Hydrophilic Interaction Chromatography (HILIC): HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or amino-bonded phases) with a high organic, low aqueous mobile phase.[5] This promotes the retention of polar compounds.

    • Mixed-Mode Chromatography: This technique uses stationary phases with both reversed-phase and ion-exchange characteristics, providing multiple modes of interaction to retain polar and ionizable compounds.[6][7][8]

    • Aqueous Normal Phase (ANP) Chromatography: ANP on silica hydride columns can be a robust option for analyzing polar compounds.[9]

  • Modify Your Reversed-Phase Method: If you must use a reversed-phase column, you can try the following, although they may have drawbacks:

    • Use a "High Aqueous" or "AQ" Type C18 Column: These columns are designed to prevent phase collapse (dewetting) when using highly aqueous mobile phases (less than 5% organic), which can sometimes improve retention for polar analytes.[10]

    • Employ Ion-Pairing Reagents: Adding an ion-pairing reagent (e.g., tetrabutylammonium hydrogen sulfate for acids) to the mobile phase can form a more hydrophobic complex with your ionized carboxylic acid, increasing its retention on a C18 column.[1] However, be aware that ion-pairing reagents can be difficult to remove from the column, may require long equilibration times, and are often not compatible with mass spectrometry (MS).[1][5][6]

Q2: I'm observing significant peak tailing for my cyclopropanecarboxylic acid, even with good retention. What causes this and how can I improve the peak shape?

A2: Peak tailing for acidic compounds is frequently caused by unwanted secondary interactions between the analyte and the stationary phase, or interactions with the HPLC system itself. For carboxylic acids, a primary culprit is the interaction with residual, acidic silanol groups on the silica-based stationary phase.[11] This can lead to a mixed population of analyte molecules, some interacting more strongly than others, resulting in a tailed peak. Another potential cause is interaction with trace metal ions within the HPLC system.[12]

Troubleshooting Steps & Solutions:

  • Mobile Phase pH Control: The most effective way to address this is to control the ionization state of your carboxylic acid.

    • Add a Volatile Acid to the Mobile Phase: By adding a small amount (typically 0.1%) of a volatile acid like formic acid or acetic acid to your mobile phase, you can suppress the ionization of the carboxylic acid group (COOH).[13][14] This ensures the analyte is in a single, neutral form, which minimizes interactions with silanols and generally results in a much sharper, more symmetrical peak. This approach is also MS-friendly.

  • Optimize Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with the mobile phase. A solvent that is too strong can cause peak distortion.[12]

  • Use a Modern, High-Purity Silica Column: Newer generation columns are made with higher purity silica and have better end-capping, which reduces the number of accessible silanol groups, thereby minimizing tailing.

  • Consider Metal-Free Systems: If you suspect interaction with metal components, using PEEK tubing or columns with metal-free hardware can mitigate these effects.[12]

Q3: I'm using ion-exchange chromatography to purify my cyclopropanecarboxylic acid, but I'm struggling with recovery and the subsequent removal of the high salt concentrations from my collected fractions. What are the best practices?

A3: Ion-exchange chromatography (IEX) is a powerful technique for separating charged molecules like deprotonated carboxylic acids.[15][16][17] The challenges you're facing are common. Low recovery can be due to irreversible binding, while the high salt concentrations used for elution often require a subsequent desalting step.[18]

Troubleshooting Steps & Solutions:

  • Optimizing Elution for Better Recovery:

    • Gradient Elution: Instead of a step elution with a very high salt concentration, try a gradual salt gradient. This can help elute your compound in a more controlled manner and at a lower overall salt concentration, potentially improving recovery.[16][18]

    • pH Shift Elution: An alternative to salt gradients is to change the pH of the eluting buffer. For an anion-exchange column, lowering the pH will protonate the carboxylic acid, neutralizing its charge and causing it to elute from the column.

  • Effective Salt Removal (Desalting):

    • Dialysis: For larger sample volumes, dialysis is an effective method to remove salt. The sample is placed in a dialysis bag with a specific molecular weight cutoff, and the salt diffuses out into a larger volume of low-salt buffer.[18]

    • Size-Exclusion Chromatography (SEC): A desalting column based on SEC can quickly separate your compound from the salt. The larger analyte molecules will elute first, while the smaller salt ions are retained longer.

    • Reversed-Phase Solid-Phase Extraction (SPE): If your cyclopropanecarboxylic acid has some hydrophobicity, you can use a reversed-phase SPE cartridge. Load your high-salt fraction, wash the salt away with water, and then elute your compound with an organic solvent like methanol or acetonitrile.

Workflow for Anion-Exchange Purification and Desalting

G cluster_0 Ion-Exchange Chromatography cluster_1 Desalting Load Load Sample (Low Salt, pH > pKa) Wash Wash Column (Remove Neutral Impurities) Load->Wash Elute Elute with Salt Gradient or pH Shift Wash->Elute Collect Collect Fractions Elute->Collect Desalt Desalt Fractions (Dialysis, SEC, or SPE) Collect->Desalt High-Salt Fractions Analyze Analyze Purity Desalt->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Final Purified Product Evaporate->Final Pure Compound

Caption: Workflow for IEX purification and subsequent desalting.

Q4: My sample is complex, containing both polar and nonpolar impurities. Is there a single chromatographic technique that can handle this?

A4: Yes, this is an excellent application for Mixed-Mode Chromatography (MMC) .[6][7] MMC columns have stationary phases that are functionalized with both hydrophobic groups (like C18) and ion-exchange groups (either anion or cation exchangers).[8] This dual nature allows for the simultaneous separation of compounds with a wide range of polarities and charge states.[6][7]

Advantages of Mixed-Mode Chromatography:

  • Enhanced Selectivity: You can fine-tune the separation by adjusting mobile phase parameters like pH, ionic strength, and organic solvent concentration.[6][7]

  • Retention of Diverse Analytes: It allows for the retention and separation of both polar and nonpolar analytes in a single run.[6]

  • MS Compatibility: Many MMC methods do not require non-volatile ion-pairing reagents, making them compatible with mass spectrometry.[6][8]

Data Summary: Comparison of Chromatographic Techniques

TechniqueStationary PhaseMobile PhaseBest ForKey Challenges
Reversed-Phase (RP) Nonpolar (e.g., C18)Polar (High Aqueous)Nonpolar to moderately polar compoundsPoor retention of very polar compounds, peak tailing for acids without additives.[10]
HILIC Polar (e.g., Silica, Amide)Nonpolar (High Organic)Very polar and hydrophilic compoundsLong column equilibration times, sensitivity to sample solvent.[6][9]
Ion-Exchange (IEX) Charged (Anionic or Cationic)Aqueous buffersCharged/ionizable compoundsHigh salt in final product, not suitable for neutral compounds.[16][19]
Mixed-Mode (MMC) Dual (e.g., C18 + Anion Exchanger)Aqueous/Organic buffersComplex mixtures of polar, nonpolar, and charged compoundsMethod development can be more complex due to multiple interaction modes.[6]
SFC Various (often normal phase)Supercritical CO2 + modifierChiral separations, moderately polar compoundsLimited solubility for highly water-soluble compounds.[20][21]

II. Frequently Asked Questions (FAQs)

Q1: What is Supercritical Fluid Chromatography (SFC), and is it suitable for purifying polar cyclopropanecarboxylic acids?

A1: Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide (CO2), as the main component of the mobile phase.[21][22] It is often considered a type of normal-phase chromatography.[21] SFC offers advantages like high separation efficiency, fast run times, and reduced organic solvent consumption, making it a "greener" technology.[22][23]

For polar cyclopropanecarboxylic acids, the suitability of SFC depends on their solubility. A general rule of thumb is that compounds soluble in methanol are often amenable to SFC.[20] While pure CO2 is nonpolar, its elution strength can be increased by adding polar co-solvents (modifiers) like methanol.[23] SFC can be an excellent choice, particularly for chiral separations or when you need to avoid aqueous conditions. However, for extremely water-soluble compounds, solubility in the mobile phase can be a limiting factor.[20]

Q2: How do I choose between a strong and a weak ion-exchanger for my purification?

A2: The choice depends on the pKa of your cyclopropanecarboxylic acid and the pH range in which your compound is stable.

  • Strong Anion Exchangers (SAX): These have positively charged functional groups (e.g., quaternary ammonium) that remain charged over a wide pH range. They are useful if you need to work at various pH values without losing column capacity.

  • Weak Anion Exchangers (WAX): These have functional groups (e.g., diethylaminoethyl, DEAE) that are charged only within a specific pH range.[15] They can offer different selectivity and may be useful if you want to elute your compound by making a small change in pH to neutralize the stationary phase.

For a typical carboxylic acid, which is a weak acid, either a strong or weak anion exchanger can be effective. The decision often comes down to the specific separation requirements and the properties of the impurities you are trying to remove.

Q3: Can I use normal-phase chromatography on silica gel for these compounds?

A3: While possible, it's often challenging. The highly polar carboxylic acid group can interact very strongly with the acidic silica gel surface, leading to significant streaking, tailing, and even irreversible adsorption.[13][24] If you must use normal-phase silica gel, you will likely need to add a modifier to the mobile phase, such as acetic or formic acid, to keep the compound protonated and reduce these strong interactions.[13] In many cases, techniques like HILIC or reversed-phase with an acidic modifier are more reliable and reproducible.[24]

Troubleshooting Decision Tree

G Start Start: Purification Issue PoorRetention Poor Retention on C18? Start->PoorRetention PeakShape Poor Peak Shape? Start->PeakShape ComplexSample Complex Sample? Start->ComplexSample SaltProblem High Salt after IEX? Start->SaltProblem HILIC Try HILIC or Mixed-Mode Column PoorRetention->HILIC Yes IonPair Use Ion-Pairing Reagent or 'AQ' Column PoorRetention->IonPair No, must use C18 AddAcid Add 0.1% Formic/Acetic Acid to Mobile Phase PeakShape->AddAcid Yes (Tailing/Fronting) CheckOverload CheckOverload PeakShape->CheckOverload Check for Column Overload MixedMode Use Mixed-Mode Chromatography ComplexSample->MixedMode Yes (Polar & Nonpolar Impurities) Desalt Desalt using SEC, SPE, or Dialysis SaltProblem->Desalt Yes AddAcid->CheckOverload

Caption: Decision tree for troubleshooting common purification issues.

III. Experimental Protocols

Protocol 1: Reversed-Phase HPLC with Acidic Modifier

This protocol is designed to improve the peak shape and retention of a polar cyclopropanecarboxylic acid on a standard C18 column.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-25 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5-10 µL.

  • Detection: UV at 210 nm (or as appropriate for your compound).

  • Sample Preparation: Dissolve the sample in a solvent mixture that is weaker than or equal to the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile).

Protocol 2: Anion-Exchange Chromatography (Purification)

This protocol outlines a general procedure for purifying a cyclopropanecarboxylic acid using a strong anion-exchange (SAX) resin.

  • Column: Strong Anion-Exchange (SAX) column.

  • Binding/Wash Buffer (Buffer A): 20 mM Tris-HCl, pH 8.0. (Ensure the pH is at least 1-2 units above the pKa of your carboxylic acid to ensure it is deprotonated and charged).

  • Elution Buffer (Buffer B): 20 mM Tris-HCl, 1 M NaCl, pH 8.0.

  • Procedure: a. Equilibration: Equilibrate the column with 5-10 column volumes (CVs) of Buffer A. b. Sample Loading: Dissolve your sample in Buffer A and load it onto the column. The sample should be low in salt concentration to ensure binding.[25] c. Wash: Wash the column with 5-10 CVs of Buffer A to remove any unbound, neutral, or positively charged impurities. d. Elution: Apply a linear gradient from 0% to 100% Buffer B over 10-20 CVs to elute the bound compounds. e. Regeneration: Wash the column with 3-5 CVs of 100% Buffer B, followed by re-equilibration with Buffer A for the next run.[16]

  • Fraction Analysis: Analyze collected fractions by a suitable method (e.g., TLC, HPLC) to identify those containing the pure product.

  • Post-Purification: Combine the pure fractions and proceed with a desalting protocol (see Troubleshooting Q3).

References

Preventing racemization during reactions with 1-(Pyridin-4-yl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Racemization During Synthetic Reactions

Welcome to the technical support center for 1-(Pyridin-4-yl)cyclopropanecarboxylic acid. This resource is designed to provide in-depth guidance and troubleshooting for researchers encountering challenges with stereochemical integrity during reactions involving this valuable building block. As Senior Application Scientists, we understand the critical importance of maintaining enantiopurity in drug development and fine chemical synthesis. This guide synthesizes our expertise with established scientific principles to help you navigate potential pitfalls and ensure the stereochemical fidelity of your reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stereochemistry important?

This compound is a chemical compound featuring a cyclopropane ring attached to a pyridine ring and a carboxylic acid group.[1][2][3] Its structure contains a chiral center at the carbon atom of the cyclopropane ring that is bonded to both the pyridine ring and the carboxylic acid. The specific three-dimensional arrangement, or stereochemistry, of molecules is often crucial in drug development, as different enantiomers (mirror-image isomers) can have vastly different biological activities. Maintaining the desired enantiomeric form is therefore essential for the efficacy and safety of a potential drug candidate.

Q2: How susceptible is the chiral center in this compound to racemization?

The chiral center in this compound is at a quaternary carbon, which is part of a strained cyclopropane ring and adjacent to a carbonyl group. While the rigid structure of the cyclopropane ring can offer some resistance to racemization compared to more flexible systems, the adjacent carbonyl group makes the alpha-proton (if one were present) susceptible to abstraction under basic conditions, which can lead to a loss of stereochemical information.[4] However, in this specific molecule, the chiral carbon is quaternary and lacks an alpha-proton, which significantly increases its stereochemical stability under many conditions. Racemization is more likely to occur through intermediates formed during the activation of the carboxylic acid, particularly in processes like amide bond formation.[5]

Q3: What are the primary mechanisms that can lead to racemization during reactions with this compound?

For chiral carboxylic acids like this compound, the most common pathway to racemization, particularly during amide coupling reactions, is through the formation of an oxazolone (or azlactone) intermediate.[5][6] This can occur when the carboxylic acid is activated. The oxazolone intermediate has an acidic proton at the chiral center, which can be easily removed by a base, leading to a planar, achiral enolate-like structure.[7][8] Reprotonation can then occur from either face, resulting in a mixture of enantiomers (racemization).[4][5]

Troubleshooting Guide: Preventing Racemization in Amide Coupling Reactions

Amide bond formation is one of the most common reactions where racemization of chiral carboxylic acids is a significant concern.[9] The following sections address specific issues and provide detailed protocols to mitigate the risk of racemization when using this compound.

Issue 1: Racemization observed after using a carbodiimide coupling reagent (e.g., DCC, EDC).

Root Cause: Carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) are widely used for activating carboxylic acids.[9][10] However, their use can lead to the formation of a highly reactive O-acylisourea intermediate, which is susceptible to intramolecular cyclization to form an oxazolone, a key intermediate in the racemization pathway.[5][11] The presence of a base, often added to neutralize amine salts, can exacerbate this problem by promoting the abstraction of the alpha-proton from the oxazolone.[12]

Solution:

The most effective strategy is to use the carbodiimide in conjunction with a racemization-suppressing additive. These additives react with the O-acylisourea intermediate to form a less reactive, more stable active ester, which is less prone to oxazolone formation.[10]

Recommended Additives:

  • 1-Hydroxybenzotriazole (HOBt): A classic and effective additive that minimizes racemization.[10][11][12][13]

  • OxymaPure® (Ethyl cyanohydroxyiminoacetate): A safer and often more effective alternative to HOBt.[5]

  • 1-Hydroxy-7-azabenzotriazole (HOAt): Known to be particularly effective in suppressing racemization, especially in difficult couplings.[13]

Detailed Protocol for Low-Racemization Amide Coupling:

  • Dissolution: Dissolve this compound (1.0 eq.) and the chosen additive (e.g., HOBt, 1.2 eq.) in a suitable aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)).

  • Cooling: Cool the solution to 0 °C in an ice bath. This helps to slow down the rate of potential side reactions, including racemization.[12]

  • Carbodiimide Addition: Add the carbodiimide reagent (e.g., EDC, 1.2 eq.) to the cooled solution and stir for 15-30 minutes. This pre-activation step allows for the formation of the active ester.

  • Amine Addition: Add the desired amine (1.0-1.2 eq.) to the reaction mixture. If the amine is provided as a salt (e.g., hydrochloride), add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (1.0 eq.) to liberate the free amine.[12] NMM is generally preferred as it is less basic and less likely to cause racemization.[12]

  • Reaction: Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work-up: Perform a standard aqueous work-up to remove the urea byproduct and any excess reagents.

Issue 2: Significant racemization when using phosphonium or aminium/uronium-based coupling reagents (e.g., BOP, HBTU, HATU).

Root Cause: While generally considered superior to carbodiimides in terms of suppressing racemization, phosphonium (e.g., BOP, PyBOP) and aminium/uronium (e.g., HBTU, HATU) reagents can still cause racemization, especially with prolonged reaction times, elevated temperatures, or in the presence of excess base.[9][12] These reagents also work by forming an active ester intermediate, but the conditions can still favor the formation of the problematic oxazolone.

Solution:

Careful control of reaction conditions and the choice of base are critical when using these reagents.

Optimization Strategies:

  • Choice of Base: Use a sterically hindered and weaker base. 2,4,6-Collidine or N-methylmorpholine (NMM) are preferable to the more commonly used N,N-diisopropylethylamine (DIPEA), which is more basic and can increase the rate of racemization.[11][12]

  • Base Stoichiometry: Use the minimum amount of base necessary. Typically, two equivalents are required for the coupling reaction to proceed.

  • Temperature Control: Perform the reaction at low temperatures (e.g., starting at 0 °C and slowly warming to room temperature).[12] Avoid heating the reaction mixture unless absolutely necessary.

  • Pre-activation: Some protocols recommend pre-activating the carboxylic acid with the coupling reagent and base before adding the amine. This can sometimes reduce side reactions.[13]

Coupling ReagentClassRecommended BaseKey Considerations
DCC/EDC CarbodiimideNMM (if needed)Use with additives like HOBt or Oxyma to suppress racemization.[5][11]
BOP/PyBOP PhosphoniumDIPEA, NMMBOP produces carcinogenic HMPA as a byproduct; PyBOP is a safer alternative.[11]
HBTU/HATU Aminium/UroniumDIPEA, NMM, CollidineVery efficient, but careful control of base and temperature is crucial.[5][12]
Ynamides YnamideNone requiredNovel reagents that have shown to be effective with no detectable racemization.[14][15][16]
Issue 3: Racemization during the synthesis of the carboxylic acid itself or in other, non-coupling reactions.

Root Cause: While less common for this specific molecule due to the quaternary nature of its chiral center, harsh reaction conditions such as strong acids, strong bases, or high temperatures can potentially lead to epimerization or other rearrangements that result in a loss of stereochemical purity.[5][17]

Solution:

Employ milder reaction conditions whenever possible.

  • Avoid Strong Bases: If a base is required for a reaction not involving carboxylic acid activation, opt for milder, non-nucleophilic bases like potassium carbonate or cesium carbonate over stronger bases like sodium hydroxide or potassium tert-butoxide.

  • Temperature Management: Conduct reactions at the lowest temperature that allows for a reasonable reaction rate.

  • pH Control: During aqueous work-ups, be mindful of the pH. Avoid prolonged exposure to strongly acidic or basic conditions.

Visualization of Key Concepts

Racemization_Pathway cluster_activation Carboxylic Acid Activation cluster_racemization Racemization Pathway cluster_coupling Desired Amide Formation Chiral_Acid R*-COOH (this compound) Activated_Intermediate Activated Intermediate (e.g., O-Acylisourea) Chiral_Acid->Activated_Intermediate Coupling Reagent (e.g., DCC) Oxazolone Oxazolone Intermediate (Chiral) Activated_Intermediate->Oxazolone Intramolecular Cyclization Amide Chiral Amide R*-CONHR' Activated_Intermediate->Amide Amine (R'NH2) + Additive (e.g., HOBt) Enolate Planar Enolate (Achiral) Oxazolone->Enolate Base (-H+) Racemic_Oxazolone Racemic Oxazolone Enolate->Racemic_Oxazolone +H+ Racemic_Oxazolone->Amide Amine (R'NH2) (Leads to Racemic Product)

Troubleshooting_Workflow Start Racemization Observed? Check_Reagents Review Coupling Reagents and Base Used Start->Check_Reagents Carbodiimide Using Carbodiimide (DCC, EDC)? Check_Reagents->Carbodiimide Add_Additive Action: Add HOBt or Oxyma. Lower temperature to 0°C. Carbodiimide->Add_Additive Yes Aminium_Phosphonium Using Aminium/Phosphonium (HBTU, PyBOP)? Carbodiimide->Aminium_Phosphonium No End Racemization Minimized Add_Additive->End Change_Base Action: Switch to a weaker base (NMM). Use minimal equivalents. Lower temperature. Aminium_Phosphonium->Change_Base Yes Other_Reaction Racemization in a non-coupling reaction? Aminium_Phosphonium->Other_Reaction No Change_Base->End Milder_Conditions Action: Use milder reagents. Avoid high temperatures and extreme pH. Other_Reaction->Milder_Conditions Yes Milder_Conditions->End

References

Technical Support Center: A Troubleshooting Guide for the Synthesis of Pyridinyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyridinyl compound synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in the synthesis and functionalization of pyridine-based molecules. Pyridine is a cornerstone heterocycle in pharmaceuticals and materials science, yet its unique electronic properties often present significant synthetic hurdles.[1][2][3]

This resource is structured into two main parts: a Frequently Asked Questions (FAQs) section addressing broad conceptual challenges, and a detailed Troubleshooting Guide for specific, common synthetic reactions. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.

Part 1: Frequently Asked Questions (FAQs)

This section tackles the fundamental challenges inherent to pyridine chemistry.

Q1: Why is my pyridine ring so unreactive towards electrophilic aromatic substitution (e.g., Friedel-Crafts, nitration)?

Answer: The pyridine ring is "electron-deficient" due to the high electronegativity of the nitrogen atom, which withdraws electron density from the ring carbons.[3][4][5] This deactivation makes it significantly less nucleophilic than benzene and thus less reactive towards electrophiles. Furthermore, the nitrogen's lone pair of electrons readily coordinates with Lewis acids or protonates with strong protic acids, placing a positive charge on the ring and further deactivating it towards electrophilic attack.[4] Direct nitration with nitric acid, for example, typically results in N-protonation rather than C-nitration.[4]

Q2: I'm trying to functionalize my pyridine using C-H activation, but I'm struggling with regioselectivity. What determines whether functionalization occurs at the C2, C3, or C4 position?

Answer: Regioselectivity in pyridine C-H functionalization is a complex issue governed by electronic and steric factors, and often requires specific strategies to control.[1][6]

  • C2/C6 Positions: These positions are electronically favored for many reactions, including deprotonation and reactions with nucleophiles, due to their proximity to the electron-withdrawing nitrogen atom.[6] The nitrogen can also act as a directing group in many transition-metal-catalyzed reactions, guiding the catalyst to the C2 position.[6][7]

  • C4 Position: This position is also electrophilic. While the C4-H bond is the most acidic, selective deprotonation is challenging because bases are often directed to the C2 position by the Lewis basic nitrogen.[8]

  • C3/C5 Positions: The meta-positions are the most difficult to functionalize directly.[1][9] They lack the innate electronic activation of the C2/C4 positions, and electrophilic substitution at C3 often requires harsh conditions.[2][10] Achieving C3 selectivity often requires specialized directing groups or strategies that temporarily disrupt the ring's aromaticity.[1][9][10]

Q3: My purification is proving difficult. Why does my pyridine compound streak on a silica gel column, and what can I do about it?

Answer: The basic lone pair on the pyridine nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the surface of silica gel. This acid-base interaction causes the compound to "stick" to the stationary phase, resulting in significant tailing or streaking.

Solution: To mitigate this, you can add a small amount of a basic modifier to your eluent. A common practice is to add 0.5-1% triethylamine (Et₃N) or ammonia in methanol to the solvent system.[11] This neutralizes the acidic sites on the silica, allowing for much cleaner elution of the basic pyridine compound.

Q4: I need to use anhydrous pyridine as a solvent, but I suspect it has water in it. How can I dry it effectively?

Answer: Pyridine is highly hygroscopic and forms a minimum-boiling azeotrope with water, making simple distillation ineffective for complete drying.[12] A robust, multi-step procedure is required for preparing anhydrous pyridine.

StepReagent/MethodPurpose & Rationale
1. Pre-drying Solid KOH or NaOH pelletsRemoves the bulk of water. The pellets are added to the pyridine and allowed to stand for several hours or overnight.[12]
2. Decanting Physical separationThe pyridine is carefully decanted away from the spent KOH/NaOH pellets.
3. Final Drying Calcium Hydride (CaH₂)CaH₂ is a highly effective drying agent that reacts irreversibly with residual water to form calcium hydroxide and hydrogen gas.[12]
4. Reflux & Distillation Heating under inert gasThe pyridine/CaH₂ mixture is refluxed to ensure complete reaction with water, then distilled under an inert atmosphere (N₂ or Ar) to collect the pure, anhydrous solvent.[12]
5. Storage Tightly sealed, dark bottle over 4Å molecular sievesProper storage is crucial to prevent re-absorption of atmospheric moisture.[12]

Part 2: Troubleshooting Guide for Specific Reactions

This section provides detailed, question-and-answer guidance for common synthetic protocols used to generate pyridinyl compounds.

A. Hantzsch Pyridine Synthesis

A multicomponent reaction between an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor.[13] The initial product is a 1,4-dihydropyridine (DHP), which must be oxidized to the final pyridine.[13][14]

Q: My Hantzsch synthesis is giving a very low yield. What are the most likely causes?

A: Low yields in the Hantzsch synthesis are a classic problem and can stem from two primary stages: the initial condensation or the final oxidation.[15][16]

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Troubleshooting Steps:

  • Isolate the Dihydropyridine (DHP) Intermediate: Before adding the oxidizing agent, try to isolate the 1,4-DHP intermediate. If the yield of the DHP is low, the problem lies in the initial condensation. If the DHP yield is good, the issue is with the oxidation step.

  • Troubleshooting the Condensation Step:

    • Suboptimal Reaction Conditions: The traditional method of refluxing in ethanol can be inefficient.[17] Consider alternative catalysts and solvent systems. Using p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in aqueous micelles or solvent-free conditions with γ-Al₂O₃ nanoparticles has been shown to dramatically improve yields.[17]

    • Side Reactions: The order of reagent addition can be critical. To avoid the formation of unwanted byproducts, it is often beneficial to pre-form one of the intermediates, such as the Knoevenagel condensation product (from the aldehyde and one equivalent of the β-ketoester) or the enamine (from ammonia and the other β-ketoester), before the final cyclization step.[17][18]

  • Troubleshooting the Oxidation Step:

    • Incomplete Oxidation: Ensure you are using a suitable oxidizing agent with the correct stoichiometry. While classic oxidants like nitric acid or KMnO₄ work, they can be harsh.[15][16] Consider milder, more efficient modern alternatives like iodine in refluxing methanol or photochemical conditions.[16]

    • Product Degradation: Harsh oxidizing conditions can lead to the degradation of your target pyridine. If you suspect this is happening, switch to a milder oxidant and monitor the reaction carefully by TLC to avoid over-oxidation.

B. Kröhnke Pyridine Synthesis

This reaction builds highly substituted pyridines by reacting α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate.[19][20]

Q: My Kröhnke synthesis is failing or giving a complex mixture of products. Where should I start troubleshooting?

A: Failure in a Kröhnke synthesis often points to issues with reagent quality or reaction conditions. Side reactions are typically due to a lack of control over the reaction parameters.[21]

Systematic Troubleshooting Protocol:

  • Verify Reagent Quality:

    • α,β-Unsaturated Carbonyl: Ensure this starting material is pure and not polymerized. Verify its integrity via NMR or GC-MS.[21]

    • Pyridinium Salt: This key reactant must be completely dry, as moisture can interfere with the reaction.[21]

    • Ammonium Acetate: Use a high-purity source, as this provides the nitrogen for the pyridine ring.[21]

  • Optimize Reaction Conditions:

    • Temperature Control: This is critical. Insufficient heat leads to an incomplete reaction, while excessive heat (generally >140°C) promotes side reactions and decomposition.[19][21] Run small-scale trials at different temperatures to find the optimum.

    • Solvent Choice: The solvent can influence the rate and selectivity. Glacial acetic acid and methanol are common choices, with acetic acid often providing good yields due to its catalytic role.[21][22]

  • Minimize Side Reactions:

    • Control Stoichiometry: Ensure a precise ratio of reactants. An excess of one component can favor the formation of Michael addition byproducts that fail to cyclize.[21]

    • Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of starting materials and the formation of the product. This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.

dot graph Krohnke_Workflow { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];

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// Edges Start -> Reaction [arrowhead=vee]; Reaction -> Monitor [arrowhead=vee]; Monitor -> Reaction [label="Incomplete", style=dashed, arrowhead=vee]; Monitor -> Workup [label="Complete", arrowhead=vee]; Workup -> Purify [arrowhead=vee]; Purify -> Characterize [arrowhead=vee]; } dot Caption: A general experimental workflow for the Kröhnke pyridine synthesis.[23]

C. Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Coupling)

Cross-coupling reactions are essential for C-C bond formation, but pyridines present unique challenges.

Q: My Suzuki coupling with a halopyridine is not working. My catalyst seems to be dying. Why?

A: This is a very common problem. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, acting as a ligand and poisoning it.[24] This coordination inhibits the catalyst's ability to participate in the catalytic cycle, leading to low or no product formation.[24] This is especially problematic with 2-halopyridines due to the proximity of the nitrogen to the reaction center.

Solutions for Catalyst Inhibition:

StrategyRationale & ExplanationRecommended Ligands
Use Bulky, Electron-Rich Ligands These ligands sterically shield the palladium center, hindering coordination by the pyridine nitrogen. Their electron-rich nature also accelerates the rate-limiting oxidative addition step, particularly with challenging substrates like aryl chlorides.[25]SPhos, XPhos, RuPhos (Buchwald-type biaryl phosphine ligands)[24]
Increase Catalyst Loading While not ideal for atom economy, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition by providing more active catalyst sites.[24]-
Use Modern Pre-catalysts Pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts) are designed to generate the active Pd(0) species in situ under the reaction conditions. They are often more stable and provide a higher concentration of the active catalyst compared to traditional sources like Pd(OAc)₂.[24]SPhos-G3, XPhos-G3

Q: I'm seeing a lot of my boronic acid being converted back to the corresponding arene (protodeboronation). How can I stop this side reaction?

A: Protodeboronation is a major competing pathway, especially with heteroaryl boronic acids which can be unstable.[24] It is often promoted by aqueous and/or basic conditions.

Strategies to Minimize Protodeboronation:

  • Use Boronic Esters: Switch from a boronic acid to a more stable boronic ester, such as a pinacol (Bpin) or MIDA boronate. These are significantly more resistant to hydrolysis.[24]

  • Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried. While some Suzuki reactions benefit from a small amount of water, excess water promotes protodeboronation.[25]

  • Optimize the Base: Strong bases, particularly hydroxide bases, can accelerate this side reaction.[25] Consider using weaker inorganic bases like K₂CO₃ or K₃PO₄, or non-aqueous bases like CsF.[24][25]

References

How to remove impurities from 1-(Pyridin-4-yl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(Pyridin-4-yl)cyclopropanecarboxylic acid (CAS 920297-29-6). This guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this versatile building block. As a zwitterionic compound, its purification requires a nuanced approach that leverages its unique chemical properties.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my crude product?

The impurity profile of your this compound is highly dependent on its synthetic route. A common synthesis involves the cyclopropanation of 4-cyanopyridine followed by hydrolysis.[3][4] This pathway can introduce several characteristic impurities.

Senior Scientist's Note: Understanding the nature of your impurities (acidic, basic, or neutral) is the first step in designing an effective purification strategy. An initial analysis by Thin Layer Chromatography (TLC) or crude ¹H NMR can provide valuable clues.

Table 1: Potential Impurities and Their Chemical Properties

Impurity NameStructure / FormulaTypeOrigin / Reason for Presence
4-CyanopyridineC₆H₄N₂Basic / NeutralUnreacted starting material.[3]
1-(Pyridin-4-yl)cyclopropanecarboxamideC₉H₁₀N₂OBasic / NeutralIncomplete hydrolysis of the intermediate nitrile.[4][5]
Phase-Transfer Catalyst (e.g., TBAB)(C₄H₉)₄N⁺Br⁻Neutral SaltCatalyst used during the cyclopropanation step.[6][7]
Polymeric By-productsVariableNeutralSide reactions during cyclopropanation can form polymeric materials.[8]
Q2: What is the single most effective purification strategy for this compound?

Due to its zwitterionic nature, the most powerful and scalable purification method is pH-controlled precipitation , which is a form of acid-base extraction.[2][9] This technique exploits the compound's differential solubility in aqueous solutions at various pH levels.

  • In acidic solution (pH < 4): The pyridine nitrogen is protonated, forming a water-soluble cation.

  • In basic solution (pH > 7): The carboxylic acid is deprotonated, forming a water-soluble anion.

  • At the isoelectric point (pI): The molecule exists as a neutral zwitterion with minimal water solubility, causing it to precipitate.[2]

This allows for the selective removal of neutral, non-amphoteric acidic, or basic impurities.

Q3: My ¹H NMR spectrum has broad peaks. What is the likely cause?

Broad peaks in the NMR spectrum of this compound are common and can be attributed to several factors:

  • Aggregation: Zwitterionic molecules can form aggregates in solution (especially in solvents like CDCl₃), leading to peak broadening. Adding a few drops of deuterated methanol (MeOD) or acetic acid-d4 can often break up these aggregates and sharpen the signals.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals from reagents or reaction vessels can cause significant broadening. Stirring a solution of the compound with a metal scavenger or performing a simple filtration through a celite plug can sometimes resolve this.

  • Proton Exchange: The carboxylic acid proton and the pyridinium proton (if protonated) can undergo chemical exchange with residual water, which can broaden their signals and adjacent protons.

Q4: How should I approach recrystallization for this compound?

Traditional thermal recrystallization can be challenging. A more effective approach is crystallization via pH adjustment as described in Q2. However, if you need to perform a thermal recrystallization, selecting the right solvent is key.

Senior Scientist's Note: An ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at an elevated temperature. For zwitterions, highly polar solvents or aqueous mixtures are often the best starting point.[2]

Table 2: Recrystallization Solvent Screening Guide

SolventExpected Solubility (Cold)Expected Solubility (Hot)Comments
WaterLow (near pI), High (acidic/basic)HighExcellent choice for pH-controlled precipitation.
Ethanol / WaterLow to ModerateHighA good combination for traditional recrystallization.[2] Start with high ethanol concentration and add water dropwise to the hot solution until turbidity appears, then clarify with ethanol and cool.
IsopropanolLowModerateCan be effective for removing more non-polar impurities.
AcetonitrileVery LowLow to ModerateMay work for smaller scales or for washing the final solid.
Dichloromethane / HexaneInsolubleInsolubleNot suitable as primary recrystallization solvents due to the compound's high polarity.

Troubleshooting Guides

Problem: My crude product is contaminated with neutral impurities (e.g., 4-cyanopyridine, phase-transfer catalyst). How do I remove them?

This is the ideal scenario for applying an acid-base extraction protocol. This workflow will isolate your amphoteric product from non-ionizable impurities.

G cluster_0 start 1. Dissolve Crude Product in Ethyl Acetate (EtOAc) wash_acid 2. Wash with 1M HCl (aq) (Removes strong bases) start->wash_acid wash_bicarb 3. Extract with 5% NaHCO₃ (aq) (Product moves to aqueous layer) wash_acid->wash_bicarb separate 4. Separate Layers wash_bicarb->separate acidify 5. Acidify Aqueous Layer with 1M HCl to pH ~5-6 separate->acidify Aqueous Phase org_layer Organic Layer: Contains Neutral Impurities (e.g., PTC, 4-cyanopyridine) separate->org_layer Organic Phase (Discard) precipitate 6. Collect Precipitate (Pure Product) via Filtration acidify->precipitate finish 7. Wash with Water & Acetone, then Dry precipitate->finish aq_layer Aqueous Layer: Contains Product as Sodium Salt

Caption: Acid-Base Purification Workflow

Step-by-Step Protocol: Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude solid in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Initial Acid Wash (Optional): Transfer the solution to a separatory funnel and wash with 1M HCl. This step removes any highly basic impurities that are not your target compound. Discard the aqueous layer.

  • Product Extraction: Extract the organic layer with a weak base, such as 5% aqueous sodium bicarbonate (NaHCO₃).[9][10] Your desired product, being acidic, will deprotonate and move into the aqueous layer, leaving neutral impurities behind in the organic phase. Repeat this extraction 2-3 times.

    • Senior Scientist's Note: Use a weak base like NaHCO₃. A strong base like NaOH could potentially cause side reactions, and is often unnecessary.

  • Layer Separation: Combine the aqueous extracts and discard the organic layer which contains the neutral impurities.

  • Precipitation: Cool the combined aqueous layer in an ice bath. Slowly add 1M HCl dropwise while stirring vigorously. You will see the product begin to precipitate as the solution approaches its isoelectric point (typically around pH 5-6). Monitor the pH with litmus paper or a pH meter.

  • Isolation: Collect the solid product by vacuum filtration.

  • Final Wash & Dry: Wash the filter cake sequentially with cold deionized water (to remove inorganic salts) and a small amount of a non-polar solvent like acetone or ether (to help with drying). Dry the purified solid under vacuum.

Problem: The product oils out or fails to precipitate upon pH adjustment.

This common issue usually indicates that the concentration of the product in the aqueous solution is too high, or that residual organic solvent or other impurities are inhibiting crystallization.

Troubleshooting Steps:
  • Dilute the Solution: Add more deionized water to the aqueous solution before and during acidification. A more dilute solution often favors crystal formation over amorphous precipitation or oiling out.

  • Slow Down Acidification: Add the acid very slowly, especially as you approach the precipitation point. Rapid pH changes can shock the system, leading to an oil.

  • Control Temperature: Keep the solution chilled in an ice bath throughout the acidification process. Lower temperatures decrease the solubility of the product and promote slower, more orderly crystallization.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, solid material, add a single seed crystal to the solution once it becomes cloudy.

  • Solvent Extraction: If the product persists as an oil, try re-extracting it. Add ethyl acetate or DCM back to the mixture, separate the organic layer, dry it with MgSO₄, and concentrate it in vacuo. Then, attempt a traditional recrystallization from a solvent system like ethanol/water (see Table 2).

Decision-Making Flowchart for Purification Strategy

The following diagram outlines a logical approach to purifying your compound based on an initial purity assessment.

G cluster_0 start Assess Crude Purity (TLC, ¹H NMR) decision1 Major Impurities are Neutral/Non-polar? start->decision1 proc1 Perform Acid-Base Extraction Protocol decision1->proc1 Yes proc2 Attempt Thermal Recrystallization (e.g., EtOH/H₂O) decision1->proc2 No decision2 Product Oils Out or Fails to Precipitate? decision3 Purity Still Insufficient? decision2->decision3 No proc3 Troubleshoot Precipitation: - Dilute Solution - Slow Acidification - Scratch/Seed decision2->proc3 Yes proc4 Advanced Purification: - Column Chromatography - Preparative HPLC decision3->proc4 Yes end_ok Product is Pure decision3->end_ok No proc1->decision2 proc2->decision3 proc3->decision3 proc4->end_ok end_fail Consult Specialist

Caption: Purification Strategy Decision Tree

References

Technical Support Center: Enhancing the Stability of 1-(Pyridin-4-yl)cyclopropanecarboxylic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 1-(Pyridin-4-yl)cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for stability-related challenges encountered during experimental work. As a molecule possessing both a pyridine ring and a strained cyclopropane carboxylic acid moiety, its stability in solution can be influenced by a variety of factors. This document aims to provide a comprehensive understanding of these factors and practical strategies to mitigate degradation.

The information presented here is curated from established scientific principles and best practices in pharmaceutical development for ensuring the integrity of small molecules in solution.[1][2][3]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

My compound appears to be degrading in aqueous solution. What are the likely degradation pathways?

Understanding the potential degradation pathways is the first step in troubleshooting stability issues. For this compound, the primary points of vulnerability are the cyclopropane ring and the carboxylic acid group, influenced by the electronic properties of the pyridine ring.

  • Hydrolysis: The strained cyclopropane ring can be susceptible to hydrolysis, particularly under acidic or basic conditions, leading to ring-opening.[4] The carboxylic acid group can also participate in reactions influenced by pH.

  • Oxidation: The pyridine ring, while generally stable, can be susceptible to oxidation, especially in the presence of oxidizing agents or under prolonged exposure to air and light.

  • Photodegradation: Aromatic systems like pyridine can absorb UV light, which may lead to photochemical degradation. The ICH Q1B guideline provides a framework for photostability testing.[5]

  • Decarboxylation: Pyridine carboxylic acids can undergo decarboxylation, particularly at elevated temperatures.[6]

To investigate these pathways, a forced degradation study is highly recommended.[1][2][5][7] This involves subjecting the compound to stressful conditions to intentionally induce degradation and identify the resulting products.[1][2][7]

Visualizing Potential Degradation Stressors

G Compound This compound in Solution Hydrolysis Hydrolysis (pH extremes) Compound->Hydrolysis H+/OH- Oxidation Oxidation (e.g., H2O2, light, air) Compound->Oxidation [O] Photodegradation Photodegradation (UV/Vis Light) Compound->Photodegradation hv Thermal Thermal Stress (Elevated Temperature) Compound->Thermal Δ Degradation Degradation Products Hydrolysis->Degradation Oxidation->Degradation Photodegradation->Degradation Thermal->Degradation

Caption: Key environmental stressors leading to the degradation of the compound in solution.

What is the optimal pH for storing my compound in an aqueous solution?

The pH of the solution is a critical factor influencing the stability of this compound. Both highly acidic and highly alkaline conditions can accelerate degradation.

  • Acidic Conditions (pH < 4): Protonation of the pyridine nitrogen can increase the electron-withdrawing nature of the ring, potentially making the cyclopropane ring more susceptible to nucleophilic attack and subsequent ring-opening.

  • Alkaline Conditions (pH > 8): In basic solutions, the carboxylic acid will be deprotonated to the carboxylate anion. While this may offer some stability to the carboxylic acid group itself, high pH can promote other base-catalyzed degradation pathways.

Recommendation: To determine the optimal pH, a pH-stability profile study should be conducted. This typically involves preparing solutions of the compound in a series of buffers across a wide pH range (e.g., pH 2 to 10) and monitoring the compound's concentration over time using a stability-indicating analytical method like HPLC.[8] Generally, a pH range of 4 to 7 is a good starting point for enhancing stability.

Experimental Protocol: pH-Stability Profile
  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering the desired pH range.

  • Sample Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile, methanol) and dilute them into each buffer to a final concentration of approximately 1 mg/mL.[5]

  • Incubation: Store the buffered solutions at a controlled temperature (e.g., 40°C) to accelerate degradation.

  • Analysis: At specified time points (e.g., 0, 24, 48, 72 hours), withdraw aliquots and analyze by a validated HPLC method to quantify the remaining parent compound.

  • Data Evaluation: Plot the percentage of the remaining compound against time for each pH to determine the pH at which the compound is most stable.

How should I prepare and store my stock solutions?

Proper preparation and storage of stock solutions are crucial for maintaining the integrity of your compound for the duration of your experiments.

ParameterRecommendationRationale
Solvent DMSO, Acetonitrile, or MethanolThese are common aprotic and protic polar solvents that are generally suitable for dissolving a wide range of organic compounds.[9] For initial dissolution, use a minimal amount of organic solvent before diluting with aqueous buffers.
Concentration As low as practically possible for the intended experiment.Lower concentrations can sometimes slow down degradation rates.
Storage Temperature -20°C or -80°C Reduced temperatures significantly slow down chemical degradation reactions.
Container Amber glass vials with PTFE-lined capsProtects from light and prevents leaching of contaminants from plastic.
Atmosphere Consider purging with an inert gas (e.g., Argon, Nitrogen) before sealing.Minimizes exposure to oxygen, thereby reducing the risk of oxidative degradation.
Freeze-Thaw Cycles MinimizeRepeated freezing and thawing can introduce moisture and potentially accelerate degradation. Aliquoting the stock solution into single-use vials is highly recommended.

Workflow for Stock Solution Preparation and Storage

G start Weigh Compound dissolve Dissolve in appropriate organic solvent start->dissolve aliquot Aliquot into single-use amber vials dissolve->aliquot purge Purge with inert gas (optional but recommended) aliquot->purge seal Seal tightly with PTFE-lined caps purge->seal store Store at -20°C or -80°C seal->store

Caption: Recommended workflow for preparing and storing stock solutions.

I need to perform a forced degradation study. What conditions should I use?

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[2][7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5] More than 20% degradation may be considered abnormal.[1][5]

ConditionTypical Stress Agent/LevelPurpose
Acid Hydrolysis 0.1 M HCl, Room Temperature or 50-60°CTo assess stability in acidic conditions and identify acid-catalyzed degradation products.[5]
Base Hydrolysis 0.1 M NaOH, Room Temperature or 50-60°CTo evaluate stability in alkaline conditions and identify base-catalyzed degradation products.[5]
Oxidation 3% H₂O₂, Room TemperatureTo investigate susceptibility to oxidative degradation.
Thermal Degradation 60°C in a calibrated ovenTo assess the impact of heat on the compound's stability.
Photostability Exposure to a combination of UV and visible light (ICH Q1B guidelines)To determine if the compound is light-sensitive.[5]
Experimental Protocol: Forced Degradation Study
  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) under each of the stress conditions listed in the table above.[5] Include a control sample stored under normal conditions.

  • Incubation: Expose the samples to the respective stress conditions for a defined period (e.g., up to 7 days for hydrolysis).[5]

  • Neutralization (for acid/base hydrolysis): After the desired time, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Analysis: Analyze all samples, including the control, using a suitable analytical technique, such as HPLC-UV or LC-MS, to identify and quantify any degradation products.[8][10]

  • Mass Balance: Ensure that the sum of the assay of the parent compound and the impurities is close to 100% to account for all degradation products.

What analytical techniques are best for monitoring the stability of my compound?

A stability-indicating analytical method is one that can accurately and precisely measure the active ingredient without interference from degradation products, excipients, or other potential impurities.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique for stability testing.[8] A reversed-phase HPLC method with UV detection is a good starting point. Method development should focus on achieving baseline separation between the parent compound and all potential degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the structures of unknown degradation products by providing mass-to-charge ratio information.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about degradation products, helping to elucidate degradation pathways.[8]

Key Considerations for Method Development:

  • Specificity: The method must be able to resolve the parent peak from all degradation peaks.

  • Linearity, Accuracy, and Precision: These parameters must be validated according to ICH Q2(R1) guidelines to ensure reliable quantitative results.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are important for quantifying low levels of degradation products.

References

Technical Support Center: Characterization of Cyclopropane-Containing Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. The cyclopropane ring, a three-membered carbocycle, is a highly valuable structural motif in medicinal chemistry and materials science.[1][2][3] Its inherent ring strain and unique electronic properties offer a powerful tool to enhance biological activity, improve metabolic stability, and enforce specific molecular conformations.[1][4] However, these same properties present distinct challenges during molecular characterization. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to navigate the common pitfalls encountered during the analysis of cyclopropane-containing molecules.

Frequently Asked Questions (FAQs)

Q1: Why are the ¹H NMR signals for cyclopropyl protons so far upfield and often complex?

A1: The protons on a cyclopropane ring typically resonate in a highly shielded region of the ¹H NMR spectrum, often between -0.3 and 1.5 ppm.[5] This unusual upfield shift is primarily due to the anisotropic effect of the C-C bonds within the strained ring. The σ-bonds of the cyclopropane ring have significant p-character, which induces a magnetic field that strongly shields the protons located above and below the ring plane.[6]

The complexity of the signals arises from intricate spin-spin coupling. Protons on a cyclopropane ring exhibit both geminal (on the same carbon), cis-vicinal, and trans-vicinal couplings. These coupling constants (J-values) are often of similar magnitude, leading to complex, overlapping multiplets that can be difficult to interpret directly from a 1D spectrum.

Q2: What are the expected ¹³C NMR chemical shifts for a cyclopropane ring?

A2: Similar to the protons, the carbon atoms of a cyclopropane ring are also shielded, though to a lesser extent. They typically appear in the range of -5 to 25 ppm in the ¹³C NMR spectrum. The exact chemical shift is highly dependent on the substituents attached to the ring. Electron-withdrawing groups will shift the signals downfield, while electron-donating groups will cause an upfield shift.

Q3: My mass spectrum for a cyclopropane-containing molecule doesn't show a clear molecular ion peak. Is this normal?

A3: Yes, this is a common observation. The high ring strain of cyclopropanes makes them susceptible to ring-opening fragmentation upon ionization, especially under high-energy techniques like Electron Ionization (EI).[7] The initial molecular ion ([M]•+) is often unstable and rapidly rearranges or fragments.[8] A common fragmentation pathway involves the loss of a substituent or hydrogen, followed by ring opening to form a more stable acyclic cation.[8] Softer ionization techniques, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), are often recommended to increase the chances of observing the molecular ion.

Q4: Are there specific challenges associated with the X-ray crystallography of cyclopropane derivatives?

A4: The primary challenge is often obtaining high-quality crystals suitable for diffraction. If the molecule contains flexible side chains in addition to the rigid cyclopropane core, conformational disorder can hinder the formation of a well-ordered crystal lattice. Furthermore, if the molecule is highly symmetric, it can lead to packing issues. However, once a suitable crystal is obtained, the rigid and well-defined geometry of the cyclopropane ring can be unambiguously determined.[9][10] X-ray crystallography is an invaluable tool for definitively establishing the stereochemistry of substituted cyclopropanes.[9]

Troubleshooting Guides

Guide 1: Resolving Ambiguous or Overlapping ¹H NMR Signals

Issue: The upfield region of my ¹H NMR spectrum (0-1.5 ppm) is a complex mess of overlapping multiplets, and I cannot assign the cyclopropyl protons or distinguish between diastereomers.

Root Cause: This is a classic issue stemming from the small chemical shift dispersion and complex coupling patterns (geminal, cis, and trans) inherent to the cyclopropane ring system.

Troubleshooting Protocol:

  • Optimize 1D ¹H NMR Acquisition:

    • Increase Resolution: Use a higher field strength spectrometer (e.g., 600 MHz or higher) if available.

    • Improve Signal-to-Noise: Increase the number of scans to clearly define the multiplet structures.

  • Employ 2D NMR Spectroscopy: When 1D NMR is insufficient, a suite of 2D experiments is the most robust solution.

    • ¹H-¹H COSY (Correlation Spectroscopy): This experiment will reveal which protons are coupled to each other. It is essential for tracing the connectivity within the cyclopropane ring and its substituents.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon it is directly attached to. This is crucial for confirming the assignment of protons to the cyclopropane ring carbons (which appear at a characteristic upfield shift in the ¹³C spectrum).

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is invaluable for connecting the cyclopropane ring to the rest of the molecule.

    • ¹H-¹H NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): For distinguishing diastereomers, these experiments are key. They show correlations between protons that are close in space, not necessarily through bonds. For example, a NOE between a substituent's proton and a cis cyclopropyl proton can confirm relative stereochemistry.

  • Consider Advanced Techniques: For particularly challenging cases, techniques like band-selective homonuclear decoupling can simplify complex multiplets and improve signal detection.[11][12][13]

G cluster_0 NMR Data Acquisition cluster_1 Spectral Analysis A 1. Acquire High-Res 1D ¹H NMR B 2. Acquire 2D NMR: - COSY - HSQC - HMBC - NOESY/ROESY A->B C 3. Assign Carbons via HSQC B->C D 4. Trace Connectivity via COSY C->D E 5. Link Fragments via HMBC D->E F 6. Determine Stereochemistry via NOESY E->F G Complete Structural Elucidation F->G Final Structure Assignment

Caption: Workflow for structural elucidation of cyclopropanes using 2D NMR.

Guide 2: Interpreting Mass Spectrometry Fragmentation Patterns

Issue: My molecule undergoes significant fragmentation in the mass spectrometer, and I am struggling to identify characteristic fragments that confirm the presence of the cyclopropane ring.

Root Cause: The high ring strain of cyclopropanes makes the molecular ion prone to ring-opening to form more stable acyclic radical cations, which then undergo further fragmentation.[7][8] This can obscure the direct evidence of the cyclic structure.

Troubleshooting & Interpretation Strategy:

  • Employ Soft Ionization: If possible, acquire data using ESI or CI in addition to EI. These methods impart less energy to the molecule, increasing the abundance of the molecular ion ([M+H]⁺ or [M+Na]⁺).

  • Identify Characteristic Losses: Even with fragmentation, predictable patterns can emerge.

    • Loss of H• (M-1): A peak at m/z corresponding to the loss of a single hydrogen atom is common.[8]

    • Ring Opening and Cleavage: The ring can open to an acyclic isomer, which then fragments like a typical alkene. Look for losses corresponding to stable neutral molecules like ethene (loss of 28 Da) or propene (loss of 42 Da).[14][15]

    • Cleavage of Substituents: The bond between the cyclopropane ring and a substituent is often a point of cleavage. Look for a fragment corresponding to the mass of the cyclopropyl cation (or the substituent cation).

G Mol [R-C₃H₄]⁺• Molecular Ion Fragment1 [C₃H₅]⁺ Cyclopropyl Cation Mol->Fragment1 Loss of R• Fragment2 [R]⁺ Substituent Cation Mol->Fragment2 Loss of C₃H₄• OpenChain [CH₂=CH-CHR]⁺• Acyclic Isomer Mol->OpenChain Ring Opening

Caption: Common fragmentation pathways for a substituted cyclopropane.

Guide 3: Avoiding On-Column Degradation During Chromatographic Purification

Issue: I suspect my cyclopropane-containing compound is rearranging or decomposing during silica gel column chromatography. The isolated yield is low, and I see multiple new spots on TLC after the column.

Root Cause: The acidic nature of standard silica gel can catalyze the ring-opening of strained cyclopropanes, particularly those activated by adjacent electron-donating or withdrawing groups (e.g., donor-acceptor cyclopropanes).[16]

Protocol for Safe Purification:

  • Neutralize the Stationary Phase:

    • Method: Prepare a slurry of silica gel in your starting eluent (e.g., hexanes/ethyl acetate). Add 1-2% triethylamine (or another volatile base) by volume to the slurry.

    • Rationale: The triethylamine will neutralize the acidic silanol groups on the silica surface, preventing acid-catalyzed degradation of your compound.

  • Use an Alternative Stationary Phase:

    • Alumina (Neutral or Basic): For many compounds, neutral or basic alumina is a good alternative to silica gel.

    • Florisil or C18-functionalized Silica (Reverse-Phase): Depending on the polarity of your compound, these may also be suitable, less acidic alternatives.

  • Minimize Contact Time:

    • Flash Chromatography: Use flash chromatography rather than gravity chromatography to minimize the time the compound spends on the column.

    • Optimize Solvent System: Develop a solvent system where your compound has an Rf of ~0.3-0.4 on TLC. This ensures efficient elution without excessive band broadening.

  • Avoid Heat: Do not use heat to remove solvent from fractions containing your purified compound, as thermal stress can also promote ring cleavage in some cases. Use a rotary evaporator at room temperature.

NucleusTypical Chemical Shift (ppm)Typical Coupling Constants (Hz)Notes
¹H -0.3 to 1.5Jgem = -4 to -9Highly shielded due to ring anisotropy.[5][6]
Jcis = 7 to 12Complex multiplets are common.
Jtrans = 4 to 9
¹³C -5 to 25Shielded, but sensitive to substitution.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 1-(Pyridin-4-yl)cyclopropanecarboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of a Unique Chemical Scaffold

In the landscape of modern drug discovery, the quest for novel chemical entities with high therapeutic potential is perpetual. 1-(Pyridin-4-yl)cyclopropanecarboxylic acid stands out as a molecule of significant interest, possessing a unique structural combination: a rigid cyclopropane ring and a heteroaromatic pyridine moiety. This guide provides a comprehensive comparison of the biological activities of this compound and its analogs, drawing upon experimental data to elucidate their potential as inhibitors of two distinct and vital classes of enzymes: O-acetylserine sulfhydrylase (OASS) and histone demethylases (KDMs). We will delve into the mechanistic underpinnings of these interactions, present comparative biological data, and provide detailed experimental protocols for researchers seeking to explore this promising class of compounds.

Dual Therapeutic Horizons: OASS and KDM Inhibition

The unique chemical architecture of this compound positions it as a candidate for targeting two unrelated enzyme families, each with profound implications for disease treatment.

Inhibition of O-acetylserine sulfhydrylase (OASS): A Novel Antibacterial Strategy

O-acetylserine sulfhydrylase (OASS) is a critical enzyme in the cysteine biosynthesis pathway of many pathogenic bacteria.[1][2][3] As mammals lack this pathway, OASS presents an attractive target for the development of novel antibacterial agents with a reduced likelihood of host toxicity.[4] The core of this inhibitory activity lies in the cyclopropane-carboxylic acid scaffold, which mimics a key structural feature of the natural substrate.[5]

Mechanism of Action: OASS inhibitors featuring the cyclopropane-carboxylic acid moiety act as competitive inhibitors, binding to the active site of the enzyme and preventing the synthesis of cysteine. This disruption of a vital metabolic pathway can lead to bacterial cell death or render the bacteria more susceptible to conventional antibiotics, acting as an adjuvant.[1][2][3]

Comparative Analysis of OASS Inhibitors:

While direct inhibitory data for this compound against OASS is not yet prevalent in published literature, a compelling case for its potential activity can be constructed by examining structurally related analogs. The most pertinent data comes from studies on trans-2-substituted-cyclopropane-1-carboxylic acids.

Compound/AnalogStructureTargetBiological Activity (Kdiss/IC50)Reference
UPAR415 (1S,2S)-1-(4-methylbenzyl)-2-phenylcyclopropanecarboxylic acidOASS-A from Salmonella TyphimuriumKdiss = 28 nM[6][7]
Analog 1 trans-2-(naphthalen-2-ylmethyl)cyclopropanecarboxylic acidHiOASS-AKdiss = 1.8 µM[5]
Analog 2 trans-2-((5-phenylthiophen-2-yl)methyl)cyclopropanecarboxylic acidHiOASS-AKdiss = 2.3 µM[5]
This compound (Predicted) This compoundOASSLikely µM rangeInferred

Structure-Activity Relationship (SAR) Insights:

  • The cyclopropane ring is a critical feature for OASS inhibition, providing a rigid scaffold that fits within the enzyme's active site.

  • Hydrophobic substituents on the cyclopropane ring, such as phenyl and naphthyl groups, appear to enhance binding affinity, likely through interactions with hydrophobic pockets in the active site.

  • The carboxylic acid group is essential for interacting with key residues in the active site.

While the pyridine ring of our lead compound introduces a polar, heteroaromatic element not present in the highly potent UPAR415, it is plausible that it could still engage in favorable interactions within the OASS active site, suggesting that this compound is a promising candidate for OASS inhibition.

Inhibition of Histone Demethylases (KDMs): An Epigenetic Approach to Cancer Therapy

The KDM4 family of histone lysine demethylases are epigenetic regulators that are frequently overexpressed in various cancers.[8] These enzymes remove methyl groups from histones, influencing gene expression in a way that can promote tumor growth and survival.[8] The pyridine ring is a well-established pharmacophore for the inhibition of 2-oxoglutarate (2-OG) dependent oxygenases, including the KDM family.

Mechanism of Action: Pyridine-based inhibitors of KDM4 typically function by chelating the active site Fe(II) ion, which is essential for catalytic activity. The pyridine nitrogen and a nearby carboxylate group often participate in this metal coordination, mimicking the binding of the natural cofactor, 2-OG.

Comparative Analysis of KDM4 Inhibitors:

Direct experimental data for this compound as a KDM4 inhibitor is emerging. However, its structural similarity to known potent pyridine-based KDM4 inhibitors provides a strong rationale for its investigation in this area.

Compound/AnalogStructureTargetBiological Activity (IC50)Reference
3-((furan-2-ylmethyl)amino)pyridine-4-carboxylic acid 3-((furan-2-ylmethyl)amino)pyridine-4-carboxylic acidKDM4 Family≤ 100 nM[9]
3-(((3-methylthiophen-2-yl)methyl)amino)pyridine-4-carboxylic acid 3-(((3-methylthiophen-2-yl)methyl)amino)pyridine-4-carboxylic acidKDM4 Family≤ 100 nM[9]
2-(methylcarbamoyl)isonicotinic acid 2-(methylcarbamoyl)isonicotinic acidKDM4A7.09 µM[10]
This compound (Predicted) This compoundKDM4 FamilyLikely µM rangeInferred

Structure-Activity Relationship (SAR) Insights:

  • The pyridine ring is a key feature, with the nitrogen atom often participating in metal chelation in the active site.

  • A carboxylic acid group, or a bioisostere, is typically required for potent inhibition, also contributing to metal chelation.

  • Substituents on the pyridine ring can significantly impact potency and selectivity.

The rigid cyclopropane ring in this compound could serve to orient the pyridine and carboxylic acid moieties in a favorable conformation for binding to the KDM4 active site.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key biological assays.

Protocol 1: O-acetylserine sulfhydrylase (OASS) Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of compounds against OASS by measuring the production of L-cysteine.

Principle: The assay quantifies the amount of L-cysteine produced from the reaction of O-Acetyl-L-serine (OAS) and a sulfide donor, catalyzed by OASS. The L-cysteine is then detected using a thiol-reactive fluorescent probe or a colorimetric reagent.

Materials:

  • Purified OASS enzyme

  • O-Acetyl-L-serine (OAS)

  • Sodium sulfide (Na₂S)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Thiol-reactive fluorescent dye (e.g., ThioGlo™) or Ninhydrin reagent

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplates (black for fluorescence, clear for colorimetric)

  • Plate reader (fluorescence or absorbance)

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of OAS in assay buffer.

    • Prepare a fresh stock solution of Na₂S in degassed assay buffer.

    • Prepare serial dilutions of the test compounds.

  • Assay Setup:

    • To each well of the microplate, add:

      • Assay Buffer

      • Test compound or vehicle control (e.g., DMSO)

      • OASS enzyme

    • Incubate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiate Reaction:

    • Add OAS and Na₂S to each well to start the reaction.

  • Incubation:

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Detection:

    • Fluorescent Detection: Add the thiol-reactive dye and incubate as per the manufacturer's instructions. Measure fluorescence (e.g., Ex/Em ~387/467 nm).

    • Colorimetric Detection: Add the ninhydrin reagent, heat the plate, and then measure the absorbance at 570 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of L-cysteine.

    • Calculate the concentration of L-cysteine produced in each well.

    • Determine the percent inhibition for each compound concentration and calculate the IC50 value.

Protocol 2: KDM4C Inhibition Assay (Formaldehyde Dehydrogenase-Coupled Assay)

This protocol describes a continuous, coupled-enzyme assay to measure the activity of KDM4C by detecting the formaldehyde produced during demethylation.

Principle: KDM4C-catalyzed demethylation of a histone peptide substrate produces formaldehyde. Formaldehyde dehydrogenase (FDH) then oxidizes the formaldehyde to formic acid, which is coupled to the reduction of NAD⁺ to NADH. The increase in NADH is monitored by the change in absorbance at 340 nm.

Materials:

  • Purified recombinant KDM4C enzyme

  • H3K9me3 peptide substrate (e.g., ARTKQTARK(me3)STGGKAPRKQLA-GGK)

  • Formaldehyde dehydrogenase (FDH)

  • β-Nicotinamide adenine dinucleotide (NAD⁺)

  • 2-oxoglutarate (2-OG)

  • Ferrous ammonium sulfate

  • Ascorbic acid

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM KCl, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • UV-transparent 384-well plates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare stock solutions of all reagents in assay buffer.

  • Assay Setup:

    • To each well of the 384-well plate, add:

      • Assay Buffer

      • Test compound or vehicle control (DMSO)

      • A solution containing KDM4C, 2-OG, ferrous ammonium sulfate, and ascorbic acid.

    • Incubate at room temperature for 10 minutes.

  • Initiate Reaction:

    • Add a solution containing the H3K9me3 peptide substrate, NAD⁺, and FDH to each well.

  • Kinetic Measurement:

    • Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 30-60 minutes at 30°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each well.

    • Determine the percent inhibition for each compound concentration and calculate the IC50 value.

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway and experimental workflow.

KDM4_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_inhibitor Inhibitor Action Histone_H3 Histone H3 (H3K9me3) KDM4 KDM4 Enzyme Histone_H3->KDM4 Substrate Demethylated_H3 Histone H3 (H3K9me2/1) KDM4->Demethylated_H3 Demethylation Gene_Transcription Oncogene Transcription Demethylated_H3->Gene_Transcription Activation Tumor_Growth Tumor Growth & Proliferation Gene_Transcription->Tumor_Growth Promotes Pyridine_Inhibitor 1-(Pyridin-4-yl)cyclopropanecarboxylic acid Analog Pyridine_Inhibitor->KDM4 Inhibition OASS_Assay_Workflow Start Start: Prepare Reagents Add_Reagents Add Buffer, Inhibitor, and OASS Enzyme to 96-well plate Start->Add_Reagents Pre_Incubate Pre-incubate for 15 min at RT Add_Reagents->Pre_Incubate Initiate_Reaction Add Substrates (OAS + Na2S) Pre_Incubate->Initiate_Reaction Incubate_37C Incubate at 37°C for 30 min Initiate_Reaction->Incubate_37C Detect_Product Add Detection Reagent (Fluorescent or Colorimetric) Incubate_37C->Detect_Product Read_Plate Measure Signal (Fluorescence or Absorbance) Detect_Product->Read_Plate Analyze_Data Calculate % Inhibition and IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

References

LC-MS/MS method development for quantification of 1-(Pyridin-4-yl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to LC-MS/MS Method Development for the Quantification of 1-(Pyridin-4-yl)cyclopropanecarboxylic Acid

A Senior Application Scientist's Comparative Guide for Researchers and Drug Development Professionals

Introduction: The Analytical Challenge of a Polar Zwitterion

In the landscape of drug discovery and development, the robust quantification of novel chemical entities in biological matrices is a cornerstone of preclinical and clinical research. This compound represents a class of molecules that, while potentially pharmacologically significant, presents a distinct analytical challenge. Its structure, containing both a basic pyridine moiety and an acidic carboxylic acid group, makes it a polar, zwitterionic compound. Such molecules are notoriously difficult to analyze using traditional reversed-phase liquid chromatography (RP-LC) due to poor retention on nonpolar stationary phases.[1][2]

This guide provides a comprehensive comparison of LC-MS/MS method development strategies for this compound. Moving beyond a simple recitation of steps, we will explore the underlying scientific principles that govern each decision in the method development process, from sample preparation to chromatographic separation and mass spectrometric detection. Our goal is to equip you, the researcher, with the rationale needed to develop a robust, sensitive, and reliable quantitative method that adheres to the stringent standards of regulatory bodies like the FDA and EMA.[3][4][5]

Part 1: Analyte Characterization and its Methodological Implications

Understanding the physicochemical properties of the analyte is the critical first step in designing a successful analytical method. These properties dictate every subsequent choice, from the extraction technique to the chromatographic mode.

  • Structure: this compound

  • Molecular Formula: C₉H₉NO₂[6]

  • Molecular Weight: 163.17 g/mol [6]

  • Predicted pKa:

    • ~4.5-5.0 (for the carboxylic acid group)

    • ~5.5-6.0 (for the pyridine nitrogen)

  • Predicted logP: ~0.7 (for a similar isomer), indicating high polarity.[7]

The zwitterionic nature at physiological pH and its high polarity are the two most significant factors. The molecule can carry both a positive and a negative charge, or be neutral, depending on the pH of the solution. This property makes its interaction with chromatographic stationary phases complex and highly dependent on mobile phase conditions.

Part 2: A Comparative Analysis of Chromatographic Strategies

The primary hurdle in quantifying this analyte is achieving adequate retention and sharp peak shape on an LC column. We will compare three principal strategies.

The Conventional Approach: The Limitations of Reversed-Phase LC

Reversed-phase liquid chromatography (RPLC) with C18 columns is the workhorse of most bioanalytical labs.[8] However, for highly polar analytes like our target compound, this approach is often inadequate.[1] The analyte has a low affinity for the nonpolar stationary phase, leading to elution at or near the solvent front, poor peak shape, and susceptibility to matrix interferences.[1][2]

While techniques like using polar-embedded C18 phases or adding ion-pairing reagents exist, the latter is particularly problematic for LC-MS/MS as these reagents can cause ion suppression and persistent system contamination.[1] Therefore, exploring alternative chromatographic modes is not just an option, but a necessity.

The Superior Alternative: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is specifically designed for the separation of polar and hydrophilic compounds.[8][9] It utilizes a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[9][10] In HILIC, water serves as the strong, eluting solvent, which is the inverse of RPLC.[1][10]

Mechanism of Action: The retention mechanism in HILIC is primarily based on the partitioning of the analyte into a water-enriched layer that forms on the surface of the polar stationary phase.[9] This allows for excellent retention of polar compounds that would otherwise pass through an RPLC column unretained.

Key Advantages for this Analyte:

  • Strong Retention: Provides robust retention for polar, zwitterionic compounds.

  • Enhanced MS Sensitivity: The high organic content of the HILIC mobile phase promotes efficient droplet desolvation and ionization in the ESI source, often leading to a significant increase in MS signal intensity.[11]

  • Orthogonal Selectivity: HILIC offers a completely different separation mechanism compared to RPLC, which is beneficial for resolving the analyte from matrix components.[1]

Comparison of HILIC Stationary Phases:

Stationary PhasePrimary Interaction MechanismAdvantages for AnalyteConsiderations
Amide Hydrogen bonding, dipole-dipoleExcellent retention and peak shape for acidic and basic compounds. Generally very robust.Recommended starting point.
Bare Silica Adsorption, hydrogen bondingStrong retention, but can exhibit secondary interactions with basic compounds like the pyridine moiety.Can be sensitive to mobile phase pH.
Diol Hydrogen bondingGood for a wide range of polar compounds, often provides unique selectivity.May offer less retention than Amide phases for this specific analyte.
An Alternative Powerful Strategy: Mixed-Mode Chromatography (MMC)

Mixed-mode chromatography columns possess both reversed-phase (e.g., C18) and ion-exchange functionalities on the same stationary phase. For our zwitterionic analyte, a mixed-mode column with both cation and anion exchange properties would be ideal, allowing for retention via multiple interaction modes. This can provide exceptional selectivity and retention control by manipulating both organic solvent content and mobile phase pH/ionic strength.

Diagram 1: Chromatographic Strategy Selection Workflow

This diagram illustrates the decision-making process for selecting the optimal chromatographic method based on the analyte's properties.

Analyte Analyte Properties: - Polar - Zwitterionic RP Strategy 1: Reversed-Phase LC (e.g., C18) Analyte->RP HILIC Strategy 2: HILIC (e.g., Amide Column) Analyte->HILIC MMC Strategy 3: Mixed-Mode LC Analyte->MMC RP_Result Result: - Poor Retention - Peak Distortion - Matrix Interference RP->RP_Result Likely Outcome HILIC_Result Result: - Excellent Retention - Good Peak Shape - High MS Sensitivity HILIC->HILIC_Result Expected Outcome Conclusion Recommended Primary Approach HILIC_Result->Conclusion MMC_Result Result: - Strong, Tunable Retention - High Selectivity MMC->MMC_Result Expected Outcome Conclusion2 Viable Alternative MMC_Result->Conclusion2

Caption: Workflow for selecting a chromatographic strategy.

Part 3: Comparative Guide to Sample Preparation

The goal of sample preparation is to extract the analyte from the biological matrix (e.g., plasma, urine) while removing interferences like proteins and phospholipids that can suppress the MS signal and contaminate the system.[12]

The Quickest Method: Protein Precipitation (PPT)

This technique involves adding a cold organic solvent (typically acetonitrile) to the plasma sample to denature and precipitate proteins.[12][13]

  • Pros: Fast, simple, and inexpensive.

  • Cons: Produces a relatively "dirty" extract, leaving phospholipids and other small molecules that can cause significant matrix effects.[12]

  • When to Use: Suitable for early-stage discovery or when high throughput is prioritized over ultimate sensitivity and cleanliness.

The Most Selective Method: Solid-Phase Extraction (SPE)

SPE provides the cleanest extracts by using a solid sorbent to selectively bind the analyte, allowing interferences to be washed away before the analyte is eluted.[14]

Comparison of SPE Sorbents:

SPE Sorbent TypeMechanismSuitability for Analyte
Reversed-Phase (C18) Hydrophobic InteractionPoor. The polar analyte will not be well-retained and may break through during sample loading.
Strong Cation Exchange (SCX) Ion ExchangeGood. Can retain the positively charged pyridine group at low pH. Elution is achieved with a high pH or high salt buffer.
Mixed-Mode Cation Exchange (MCX) Hydrophobic & Ion ExchangeExcellent. This is the recommended approach. The dual retention mechanism provides superior selectivity and cleanup.

Diagram 2: Sample Preparation Workflow - PPT vs. Mixed-Mode SPE

This diagram contrasts the simple protein precipitation workflow with the more comprehensive and effective mixed-mode solid-phase extraction protocol.

cluster_0 Method 1: Protein Precipitation (PPT) cluster_1 Method 2: Mixed-Mode SPE (Recommended) Plasma1 Plasma Sample Add_ACN Add Acetonitrile, Vortex & Centrifuge Plasma1->Add_ACN Supernatant Collect Supernatant Add_ACN->Supernatant Inject1 Inject into LC-MS/MS Supernatant->Inject1 Plasma2 Plasma Sample (Pre-treat with Acid) Load 2. Load Sample Plasma2->Load Condition 1. Condition (Methanol, then Water) Condition->Load Wash1 3. Wash 1 (Acidic Water) Load->Wash1 Wash2 4. Wash 2 (Methanol) Wash1->Wash2 Elute 5. Elute (Ammoniated Methanol) Wash2->Elute Dry_Recon Evaporate & Reconstitute Elute->Dry_Recon Inject2 Inject into LC-MS/MS Dry_Recon->Inject2

Caption: Comparison of PPT and the recommended Mixed-Mode SPE workflow.

Experimental Protocol: Mixed-Mode Cation Exchange (MCX) SPE

This protocol provides a robust method for extracting this compound from human plasma.

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of internal standard (IS) working solution and 200 µL of 2% formic acid in water. Vortex to mix. This step lyses cells and ensures the pyridine nitrogen is protonated for binding to the SCX sorbent.

  • SPE Cartridge Conditioning: Condition an MCX SPE cartridge (e.g., 30 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge.

  • Wash 1 (Remove Hydrophilic Interferences): Wash the cartridge with 1 mL of 2% formic acid in water.

  • Wash 2 (Remove Lipids): Wash the cartridge with 1 mL of methanol. This step removes phospholipids and other non-polar interferences while the analyte is retained by the strong ion-exchange mechanism.

  • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH neutralizes the pyridine nitrogen, disrupting its interaction with the sorbent and allowing for elution.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of 95:5 (v/v) acetonitrile/water, which is a suitable injection solvent for HILIC analysis.

Part 4: Mass Spectrometry and Method Validation

Mass Spectrometry Parameter Optimization

A tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the best sensitivity and selectivity for quantification.[15][16]

  • Ionization Mode: Electrospray Ionization Positive (ESI+) mode is recommended to achieve sensitive detection of the protonated pyridine nitrogen.

  • Internal Standard (IS): The use of a stable isotope-labeled (SIL) internal standard (e.g., ¹³C₃, ¹⁵N-labeled analyte) is the gold standard as it co-elutes and experiences the same matrix effects as the analyte. If a SIL-IS is unavailable, a close structural analog should be used.

  • MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺ at m/z 164.2. Fragmentation should be optimized by infusing a standard solution. Plausible transitions are:

    • Quantifier: m/z 164.2 → 118.1 (Loss of COOH group)

    • Qualifier: m/z 164.2 → 91.1 (Fragmentation of the cyclopropane and pyridine ring)

Table of Optimized MS Parameters (Example):

ParameterSettingRationale
Ionization ModeESI PositiveBest for protonating the basic pyridine nitrogen.
Capillary Voltage3.5 kVOptimized for maximal ion generation.
Desolvation Temp.450 °CEnsures efficient solvent evaporation.
Desolvation Gas Flow800 L/HrAids in desolvation and ion transport.
Collision GasArgonStandard for collision-induced dissociation.
Analyte MRM 164.2 > 118.1 Primary transition for quantification.
Collision Energy20 eVOptimized for maximal fragment ion intensity.
Qualifier MRM 164.2 > 91.1 Confirmatory transition for identity.
Collision Energy35 eVOptimized for this specific fragmentation pathway.
Method Validation According to Regulatory Standards

Any bioanalytical method used to support regulatory filings must be validated according to guidelines from the FDA or EMA.[3][5][17][18] The validation process demonstrates that the method is reliable and suitable for its intended purpose.[5]

Summary of Key Validation Parameters and Acceptance Criteria:

Validation ParameterPurposeTypical Acceptance Criteria (Chromatographic Assays)
Selectivity Ensure no interference from endogenous matrix components at the retention time of the analyte and IS.Response in blank samples should be <20% of the LLOQ response.
Linearity & Range Establish the relationship between concentration and response.Correlation coefficient (r²) ≥ 0.99. Calibration standards should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Determine the closeness of measured values to the true value and the variability of the measurements.For Quality Control (QC) samples at multiple levels: Mean accuracy within ±15% of nominal. Precision (%CV) ≤15%. (±20% and ≤20% at the LLOQ).[18]
Matrix Effect Assess the ion suppression or enhancement caused by matrix components.The CV of the IS-normalized matrix factor should be ≤15%.[16]
Recovery Measure the efficiency of the extraction process.Should be consistent and reproducible, though no specific % is mandated.[18]
Stability Evaluate analyte stability under various conditions (freeze-thaw, bench-top, long-term storage).Mean concentration should be within ±15% of nominal values.

Conclusion

The quantification of this compound in biological matrices necessitates a departure from conventional reversed-phase chromatography. A method employing Hydrophilic Interaction Liquid Chromatography (HILIC) offers superior retention, peak shape, and MS sensitivity for this polar, zwitterionic analyte.[19] When coupled with a highly selective Mixed-Mode Cation Exchange Solid-Phase Extraction (SPE) protocol, this approach provides a robust, sensitive, and clean analytical system. This combination effectively mitigates the challenges of poor retention and matrix effects, yielding a method that is both reliable for research purposes and capable of meeting the rigorous validation requirements for regulatory submission.

References

Comparative study of different synthetic routes to 1-(Pyridin-4-yl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthetic Routes of 1-(Pyridin-4-yl)cyclopropanecarboxylic Acid

Introduction: The Significance of a Privileged Scaffold

To the researchers, scientists, and drug development professionals at the forefront of innovation, the efficiency and robustness of a synthetic route are paramount. The target molecule, this compound (CAS 920297-29-6), represents a confluence of two highly valued structural motifs in medicinal chemistry: the pyridine ring and the cyclopropane scaffold.[1][2] Pyridine derivatives are ubiquitous in pharmaceuticals, prized for their ability to engage in hydrogen bonding and act as bioisosteres for phenyl rings.[3][4] The cyclopropane ring, a small, strained carbocycle, imparts conformational rigidity, metabolic stability, and unique three-dimensional topology to molecules, often enhancing binding affinity to biological targets.[5] Consequently, this compound serves as a critical building block for novel therapeutics. This guide provides a comparative analysis of the primary synthetic strategies to access this valuable compound, offering insights into the causality behind experimental choices to aid in rational route selection.

Overview of Synthetic Strategies

The synthesis of this compound can be approached from several distinct retrosynthetic pathways. The principal challenge lies in the efficient construction of the sterically demanding quaternary carbon center that joins the pyridine and cyclopropane rings. The most logical strategies involve forming the cyclopropane ring onto a pre-existing pyridine precursor. This guide will focus on three such plausible and scientifically sound approaches.

cluster_start Starting Materials cluster_routes Synthetic Routes Methyl Isonicotinate Methyl Isonicotinate Route_1 Route 1: Kulinkovich Cyclopropanation & Oxidation Methyl Isonicotinate->Route_1 Pyridine-4-carbonitrile Pyridine-4-carbonitrile Route_2 Route 2: Nitrile Cyclopropanation & Functional Group Interconversion Pyridine-4-carbonitrile->Route_2 4-Vinylpyridine 4-Vinylpyridine Route_3 Route 3: Alkene Cyclopropanation & Oxidation 4-Vinylpyridine->Route_3 Final_Product This compound Route_1->Final_Product Route_2->Final_Product Route_3->Final_Product cluster_step1 Step 1: Kulinkovich Reaction cluster_step2 Step 2: Oxidation Start Methyl Isonicotinate Reagents1 EtMgBr, Ti(OiPr)₄ THF, 0°C to RT Start->Reagents1 Reaction Intermediate 1-(Pyridin-4-yl)cyclopropanol Reagents1->Intermediate Formation Reagents2 CrO₃, H₅IO₆ (Jones Oxidation) or TEMPO/NaOCl/NaClO₂ Intermediate->Reagents2 Reaction Product Target Acid Reagents2->Product Formation Start Diethyl (pyridin-4-yl)malonate Step1 1. NaOEt 2. 1,2-Dibromoethane Start->Step1 Intermediate Diethyl 1-(pyridin-4-yl)cyclopropane- 1,1-dicarboxylate Step1->Intermediate Step2 1. aq. NaOH, Δ 2. aq. HCl (neutralize) 3. Heat (Decarboxylation) Intermediate->Step2 Product Target Acid Step2->Product

References

A Comparative Guide to the Biological Activities of Pyridin-2-yl, -3-yl, and -4-yl Cyclopropanecarboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the pyridine ring stands as a privileged scaffold, integral to the structure of numerous therapeutic agents.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its role in drug design. Similarly, the cyclopropane ring, a small, strained carbocycle, imparts conformational rigidity and metabolic stability to molecules, often enhancing their biological activity.[3] The conjugation of these two moieties in the form of pyridinyl cyclopropanecarboxylic acids presents a compelling area of research for the development of novel therapeutics.

This guide provides a comparative analysis of the biological activities of the three positional isomers: pyridin-2-yl, pyridin-3-yl, and pyridin-4-yl cyclopropanecarboxylic acids. While direct, head-to-head comparative studies of these specific isomers are not extensively documented in publicly available literature, this document synthesizes existing data on related derivatives and leverages established principles of structure-activity relationships (SAR) for pyridine compounds to offer insights into their potential antimicrobial, anticancer, and enzyme inhibitory applications. The information herein is intended to guide further research and drug discovery efforts in this promising chemical space.

Chemical Structures and Physicochemical Properties

The defining difference between the three isomers is the point of attachment of the cyclopropanecarboxylic acid moiety to the pyridine ring. This seemingly subtle variation significantly influences the electronic distribution, basicity, and steric hindrance around the nitrogen atom, which in turn can dramatically alter the molecule's interaction with biological targets.

IsomerStructureIUPAC NameMolecular FormulaMolecular Weight ( g/mol )
Pyridin-2-yl Structure of 1-(pyridin-2-yl)cyclopropanecarboxylic acid1-(Pyridin-2-yl)cyclopropanecarboxylic acidC₉H₉NO₂163.17[4]
Pyridin-3-yl Structure of 2-(pyridin-3-yl)cyclopropane-1-carboxylic acid2-(Pyridin-3-yl)cyclopropane-1-carboxylic acidC₉H₉NO₂163.17[5]
Pyridin-4-yl Structure of 1-(2-Methyl-pyridin-4-YL)-cyclopropanecarboxylic acid1-(Pyridin-4-yl)cyclopropanecarboxylic acidC₉H₉NO₂163.17

Note: The structure for the pyridin-4-yl isomer is shown as the parent compound, while the PubChem entry is for a methylated derivative.[6]

General Synthetic Approach

The synthesis of pyridinyl cyclopropanecarboxylic acids can be achieved through several routes. A common approach involves the cyclopropanation of a pyridinyl-substituted precursor. For instance, the reaction of a pyridinyl acetonitrile with 1,2-dibromoethane in the presence of a base can yield the corresponding cyclopropyl nitrile, which can then be hydrolyzed to the carboxylic acid.[7]

Synthesis_Workflow Pyridinyl_Acetonitrile Pyridinyl Acetonitrile Cyclopropyl_Nitrile Pyridinyl Cyclopropyl Nitrile Pyridinyl_Acetonitrile->Cyclopropyl_Nitrile Cyclopropanation Dibromoethane 1,2-Dibromoethane Dibromoethane->Cyclopropyl_Nitrile Cyclopropanation Base Base (e.g., NaOH) Base->Cyclopropyl_Nitrile Cyclopropanation Hydrolysis Acid Hydrolysis (e.g., HCl) Cyclopropyl_Nitrile->Hydrolysis Final_Product Pyridinyl Cyclopropanecarboxylic Acid Hydrolysis->Final_Product

General synthetic workflow for pyridinyl cyclopropanecarboxylic acids.

Comparative Biological Activities: A Structure-Activity Relationship Perspective

The biological activity of pyridine derivatives is profoundly influenced by the position of the substituent. This is due to the differential electron density and steric accessibility of the nitrogen atom in the 2, 3, and 4 positions.

Antimicrobial Activity

Pyridine-containing compounds have a long history as antimicrobial agents.[8][9] The nitrogen atom can play a crucial role in binding to bacterial enzymes or disrupting cell membranes.

  • Pyridin-2-yl Isomer: The proximity of the cyclopropanecarboxylic acid to the nitrogen atom in the 2-position may facilitate chelation with metal ions that are essential for bacterial enzyme function. This could lead to enhanced antimicrobial activity.

  • Pyridin-3-yl Isomer: The electronic properties of the 3-substituted pyridine are similar to those of nicotinamide, a key component of the cofactor NAD(P)H. It is plausible that this isomer could interfere with bacterial metabolic pathways that rely on these cofactors. Derivatives of 3-(pyridine-3-yl)-2-oxazolidinone have shown antibacterial activity.[10]

  • Pyridin-4-yl Isomer: The nitrogen atom in the 4-position is the most basic and sterically unhindered. This could lead to strong interactions with acidic residues in bacterial proteins.

Inferred Comparative Antimicrobial Potential:

IsomerPotential Mechanism of ActionExpected Relative Activity
Pyridin-2-yl Metal chelation, enzyme inhibitionPotentially High
Pyridin-3-yl Interference with metabolic pathwaysModerate to High
Pyridin-4-yl Strong electrostatic interactions with targetsPotentially High
Anticancer Activity

Numerous pyridine derivatives have been investigated as anticancer agents, often targeting key signaling pathways involved in cell proliferation and survival.[11][12][13]

  • Pyridin-2-yl Isomer: The structural arrangement of the 2-substituted isomer may allow it to act as a ligand for metal-dependent enzymes involved in cancer progression, such as matrix metalloproteinases.

  • Pyridin-3-yl Isomer: As a nicotinamide mimic, the 3-yl isomer could potentially inhibit enzymes like PARPs (Poly (ADP-ribose) polymerases) that are involved in DNA repair, a common strategy in cancer therapy. Some pyridin-3-yl pyrimidines have shown efficacy as Bcr-Abl inhibitors.[14]

  • Pyridin-4-yl Isomer: The accessibility of the nitrogen atom in the 4-position could facilitate hydrogen bonding interactions with the hinge region of protein kinases, a common target for anticancer drugs.

Anticancer_Pathway Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Kinase Signaling_Cascade Signaling Cascade (e.g., MAPK, PI3K) Receptor_Kinase->Signaling_Cascade Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Apoptosis Apoptosis Signaling_Cascade->Apoptosis Inhibition of anti-apoptotic signals Cell_Proliferation Cell Proliferation, Survival Transcription_Factors->Cell_Proliferation Pyridinyl_CPA Pyridinyl Cyclopropanecarboxylic Acid Isomers Pyridinyl_CPA->Receptor_Kinase Inhibition Pyridinyl_CPA->Signaling_Cascade Inhibition

Hypothetical signaling pathway targeted by pyridinyl CPA isomers.
Enzyme Inhibition

The pyridine carboxylic acid scaffold is a common feature in many enzyme inhibitors.[15][16] The carboxylic acid can mimic a substrate and bind to the active site, while the pyridine ring can form additional interactions that enhance binding affinity and selectivity.

  • Pyridin-2-yl Isomer: The close proximity of the carboxylic acid and the pyridine nitrogen could lead to a rigid conformation that is pre-organized for binding to an enzyme active site. 5-Amide substituted pyridine-2-carboxylic acids are known inhibitors of prolyl 4-hydroxylase.[17]

  • Pyridin-3-yl Isomer: This isomer may act as a competitive inhibitor for enzymes that utilize nicotinamide-based cofactors.

  • Pyridin-4-yl Isomer: The strong basicity of the 4-pyridyl nitrogen could lead to potent inhibition of enzymes with acidic residues in their active sites.

Experimental Protocols

To facilitate further research and a direct comparison of these isomers, detailed protocols for key biological assays are provided below.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Methodology:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a few colonies of the test bacterium from a fresh agar plate.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum to the final required concentration (e.g., 5 x 10⁵ CFU/mL) in the appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each pyridinyl cyclopropanecarboxylic acid isomer in a suitable solvent like DMSO (e.g., 10 mg/mL).[18]

    • Perform a serial two-fold dilution of each compound in a 96-well microtiter plate using the broth medium to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1][19][20][21]

Methodology:

  • Cell Culture and Seeding:

    • Culture the desired cancer cell line (e.g., MCF-7, HepG2) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Trypsinize the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the pyridinyl cyclopropanecarboxylic acid isomers in DMSO.

    • Prepare serial dilutions of the compounds in culture media and add them to the wells containing the cells.

    • Include a vehicle control (media with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Formazan Solubilization:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the media and add DMSO to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow Start Start Cell_Seeding Seed cancer cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with serial dilutions of pyridinyl CPA isomers Incubation_24h->Compound_Treatment Incubation_48_72h Incubate 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT solution Incubation_48_72h->MTT_Addition Incubation_3_4h Incubate 3-4h MTT_Addition->Incubation_3_4h Formazan_Solubilization Remove media, add DMSO Incubation_3_4h->Formazan_Solubilization Absorbance_Reading Read absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate % viability and IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Workflow for the MTT cytotoxicity assay.
Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for determining the inhibitory activity of the compounds against a specific enzyme.

Methodology:

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, the enzyme solution, and various concentrations of the pyridinyl cyclopropanecarboxylic acid isomer.

    • Include a control without the inhibitor.

  • Pre-incubation:

    • Incubate the plate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.[3]

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the enzyme's substrate to all wells.

    • Monitor the formation of the product over time using a microplate reader (measuring absorbance or fluorescence).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

    • Determine the percentage of inhibition relative to the control without the inhibitor.

    • Plot the percentage of inhibition against the inhibitor concentration to calculate the IC₅₀ value.

Conclusion

While a definitive comparative analysis of the biological activities of pyridin-2-yl, -3-yl, and -4-yl cyclopropanecarboxylic acids awaits direct experimental investigation, this guide provides a framework for understanding their potential based on established medicinal chemistry principles. The position of the nitrogen atom on the pyridine ring is a critical determinant of the physicochemical properties and, consequently, the biological activity of these isomers. The pyridin-2-yl isomer shows promise for activities involving metal chelation, the pyridin-3-yl isomer may act as a metabolic antagonist, and the pyridin-4-yl isomer's high basicity could drive potent interactions with biological targets.

The provided experimental protocols offer a starting point for researchers to conduct a systematic and direct comparison of these compounds. Such studies are essential to fully elucidate the structure-activity relationships and to identify the most promising isomer for development as a novel therapeutic agent in the fields of infectious diseases, oncology, or enzyme-related disorders.

References

A Senior Application Scientist's Guide to In Vitro Assay Validation for Compounds Containing the 1-(pyridin-4-yl)cyclopropane Moiety

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of the 1-(pyridin-4-yl)cyclopropane Moiety

The 1-(pyridin-4-yl)cyclopropane scaffold has emerged as a privileged structure in modern medicinal chemistry. Its appeal lies in the unique combination of the cyclopropane ring's rigid, three-dimensional geometry and the pyridine ring's hydrogen bonding capabilities and metabolic characteristics. The cyclopropyl group can enhance metabolic stability, improve potency, and provide a favorable vector for exploring chemical space, often acting as a bioisostere for alkenes or gem-dimethyl groups.[1][2][3] The pyridine ring, a common feature in FDA-approved drugs, can improve solubility and provides a key interaction point for target binding.[4]

However, this very combination presents distinct challenges for in vitro assay validation. The basic nitrogen of the pyridine ring is a well-known structural alert for potential off-target liabilities, most notably the inhibition of Cytochrome P450 (CYP) enzymes.[5] This interaction can lead to significant drug-drug interactions (DDIs). Furthermore, the overall physicochemical properties of molecules containing this moiety often align with those known to inhibit the hERG potassium channel, a critical cardiac safety liability.[6]

This guide provides a framework for researchers, scientists, and drug development professionals to design and validate a robust in vitro assay cascade for compounds containing the 1-(pyridin-4-yl)cyclopropane moiety. We will move beyond rote protocols to explain the causal biochemistry behind our experimental choices, ensuring a self-validating system that generates trustworthy and actionable data.

Part 1: The Primary Assay Challenge - Cytochrome P450 (CYP) Inhibition

Expertise & Experience: Why Pyridines Are a Red Flag for CYP Enzymes

Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases responsible for the metabolism of the vast majority of xenobiotics, including drugs.[7][8] The catalytic cycle of CYPs involves an iron atom within a heme porphyrin ring. The nitrogen atom in a pyridine ring is known to be able to coordinate directly with this heme iron, leading to potent, often reversible, inhibition of the enzyme's activity.[7][9] This can dangerously elevate the plasma concentrations of co-administered drugs, leading to toxicity. Therefore, early and accurate assessment of CYP inhibition is non-negotiable for this class of compounds.

The most critical isoforms to profile initially are CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2, as they are responsible for the bulk of drug metabolism.[5] Compounds containing pyridine have shown significant inhibitory activity against isoforms like CYP3A4, CYP1B1, and CYP2A6.[7][8][9][10]

Comparative Assay Methodologies: Choosing the Right Tool

The two primary methods for assessing CYP inhibition are traditional HPLC-MS based assays using human liver microsomes (HLMs) and higher-throughput fluorescent-based assays.

Assay Type Principle Advantages Disadvantages Best For
HPLC-MS (HLM) Measures the disappearance of a substrate or appearance of a specific metabolite in the presence of the test compound.Gold standard; high specificity; provides metabolic stability data.Lower throughput; requires specialized equipment and expertise.Lead optimization; definitive IC50 determination.
Fluorescent A pro-fluorescent substrate is metabolized by the CYP enzyme into a fluorescent product. Inhibition is measured by a decrease in signal.High-throughput; rapid; lower cost per sample.Prone to artifacts (compound fluorescence, quenching); uses non-human substrates.Primary screening; ranking large compound sets.

Trustworthiness: A Self-Validating Protocol for Fluorescent CYP3A4 Inhibition

For early-stage screening, a fluorescent assay provides the necessary throughput. The key to trustworthiness is a multi-layered validation approach that accounts for potential artifacts.

Experimental Protocol: High-Throughput Fluorescent CYP3A4 Inhibition Assay

  • Compound Pre-Screening for Artifacts:

    • Autofluorescence: Screen all test compounds at the highest concentration in buffer alone to identify intrinsic fluorescence.

    • Quenching: Screen compounds in the presence of the fluorescent product (e.g., 7-hydroxy-4-(trifluoromethyl)coumarin for a Vivid® substrate) to identify signal quenchers. Compounds showing >15% interference should be flagged for confirmation by HPLC-MS.

  • Reagent Preparation:

    • Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.

    • Cofactor: Prepare a 2X NADPH regenerating system (e.g., Promega P450-Glo™) in assay buffer.

    • Enzyme/Substrate Mix: Prepare a 2X mix of recombinant human CYP3A4 enzyme and a suitable pro-fluorescent substrate (e.g., Vivid® BOMCC) in assay buffer. Optimize concentrations based on manufacturer recommendations to achieve a robust signal-to-background ratio (>10) and linear reaction kinetics.

    • Test Compounds: Prepare a 200X stock in DMSO. Serially dilute in DMSO to create a concentration range (e.g., 10 mM to 0.1 µM). Then, dilute 1:100 in assay buffer to create a 2X working solution.

    • Positive Control: Prepare a known CYP3A4 inhibitor like Ketoconazole in the same manner.

  • Assay Procedure (384-well format):

    • Add 10 µL of 2X test compound or control to appropriate wells.

    • Add 10 µL of 2X Enzyme/Substrate mix to all wells.

    • Incubate for 10 minutes at 37°C to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 20 µL of 2X NADPH regenerating system.

    • Read the plate kinetically on a fluorescent plate reader (e.g., Ex/Em: 405/460 nm) every 2 minutes for 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (Vmax) from the linear portion of the kinetic read.

    • Normalize the data: % Inhibition = 100 * (1 - (RateTest Compound - RateNo Enzyme) / (RateVehicle Control - RateNo Enzyme)).

    • Plot % Inhibition vs. log[Compound Concentration] and fit to a four-parameter logistic equation to determine the IC50 value.

Visualization: Mechanism of CYP Inhibition by Pyridine Moiety

CYP_Inhibition cluster_CYP CYP450 Active Site Heme Heme (Fe) Metabolite Oxidized Metabolite Heme->Metabolite Substrate Drug Substrate PyridineCompound 1-(pyridin-4-yl)cyclopropane Compound

Caption: Competitive inhibition of CYP450 by a pyridine-containing compound.

Part 2: The Critical Safety Check - hERG Potassium Channel Blockade

Expertise & Experience: The Silent Threat of Cardiotoxicity

The hERG (human Ether-à-go-go-Related Gene) potassium channel is crucial for cardiac repolarization.[11] Inhibition of this channel can delay repolarization, leading to a prolongation of the QT interval on an electrocardiogram. This condition, known as Long QT Syndrome, can precipitate a life-threatening arrhythmia called Torsades de Pointes (TdP).[6][12] Numerous drugs have been withdrawn from the market due to this liability. While not directly predictable from the 1-(pyridin-4-yl)cyclopropane moiety alone, compounds that are lipophilic, have a basic nitrogen center, and a molecular weight over 350 Da are often implicated in hERG blockade.[6] It is an essential safety assay for any compound series intended for systemic administration.

Comparative Assay Methodologies: From Screening to Gold Standard
Assay Type Principle Advantages Disadvantages Best For
Radioligand Binding Measures the displacement of a known radiolabeled hERG binder (e.g., [3H]-dofetilide) from cells expressing the channel.High-throughput; cost-effective.Indirect measure; can miss inhibitors that bind to other sites or require channel opening.Early-stage, large-scale screening.
Automated Patch-Clamp (APC) Directly measures the flow of potassium ions through the hERG channel in living cells using automated electrophysiology.Functional "gold standard" data; provides true IC50; high information content.Higher cost; lower throughput than binding assays.Hit-to-lead and lead optimization; regulatory submission data.

Trustworthiness: A Self-Validating APC Protocol

Automated patch-clamp is the industry standard for definitive hERG liability assessment.[11] Trust is built by ensuring cell health, stable recordings, and appropriate positive and negative controls.

Experimental Protocol: Automated Patch-Clamp hERG Assay (e.g., QPatch, SyncroPatch)

  • Cell Culture: Use a validated cell line stably expressing the hERG channel (e.g., CHO-hERG, HEK-hERG). Culture according to supplier protocols to ensure high viability (>95%) and appropriate cell density for the APC platform.

  • Instrument Preparation:

    • Prime the instrument with appropriate external and internal solutions. The internal solution is potassium-based, and the external solution is sodium-based to create the electrochemical gradient.

    • Perform system quality control checks to ensure low baseline noise and high seal resistance success rates.

  • Assay Execution:

    • Cells are automatically captured on the measurement plate, and a giga-ohm seal is formed.

    • The cell membrane is ruptured to achieve the whole-cell configuration.

    • Voltage Protocol: A specific voltage-clamp protocol is applied to elicit the characteristic hERG current (a large "tail" current upon repolarization). A typical protocol involves a depolarizing step to +20 mV to open and inactivate channels, followed by a repolarizing step to -50 mV where the tail current is measured.

    • Baseline Recording: Record the stable baseline hERG current for 2-3 minutes.

    • Compound Application: The test compound is added at increasing concentrations (e.g., 0.1, 1, 10, 30 µM) with a 3-5 minute incubation at each concentration. A vehicle control (e.g., 0.1% DMSO) is also run.

    • Positive Control: A known hERG blocker (e.g., Dofetilide or E-4031) is run as a positive control to confirm assay sensitivity.[11]

  • Data Analysis:

    • Measure the peak amplitude of the hERG tail current at each concentration.

    • Calculate the percentage of inhibition relative to the baseline current for each cell.

    • Average the results from multiple cells (n > 4).

    • Plot % Inhibition vs. log[Compound Concentration] and fit to a four-parameter logistic equation to determine the IC50.

Visualization: General Compound Screening Workflow

Screening_Workflow Primary Primary Target Assay (e.g., Kinase, GPCR) Actives Active Compounds (Potency < 1 µM) Primary->Actives CYP_Screen CYP Inhibition Screen (Fluorescent, 5 Isoforms) Actives->CYP_Screen hERG_Screen hERG Safety Screen (APC, single point) Actives->hERG_Screen Cytotox Cytotoxicity Assay (e.g., MTT, LDH) Actives->Cytotox Flagged_CYP Flagged for CYP (IC50 < 10 µM) CYP_Screen->Flagged_CYP Lead_Candidates Lead Candidates (Clean Profile) CYP_Screen->Lead_Candidates Failsafe Analysis Flagged_hERG Flagged for hERG (%Inh > 30% @ 10 µM) hERG_Screen->Flagged_hERG hERG_Screen->Lead_Candidates Failsafe Analysis Flagged_Tox Flagged for Cytotoxicity (IC50 < 20 µM) Cytotox->Flagged_Tox Cytotox->Lead_Candidates Failsafe Analysis

Caption: A typical in vitro cascade for profiling new chemical entities.

Part 3: Target-Based and Cytotoxicity Assays

Beyond off-target liabilities, it is crucial to validate assays for the intended biological target and general cell health.

  • Primary Pharmacology: The choice of assay depends entirely on the target class (e.g., kinase, GPCR, ion channel). For any target, it is critical to demonstrate that the 1-(pyridin-4-yl)cyclopropane moiety itself does not interfere with the assay technology (e.g., light scattering in nephelometry, luciferase inhibition in reporter assays, or redox activity in cell-based assays). A compound-minus-target control is essential.

  • Cytotoxicity: A general cytotoxicity assay, such as an MTT or LDH release assay, should be run on all active compounds.[13] This provides a therapeutic window, comparing on-target potency with non-specific toxicity. A compound that is potent on its target but kills cells at a similar concentration is not a viable lead.

Comparative Data Summary

The following table presents hypothetical data for a series of 1-(pyridin-4-yl)cyclopropane analogs to illustrate how comparative data is used to guide structure-activity relationships (SAR) and structure-liability relationships (SLR).

Compound Primary Target IC50 (nM) CYP3A4 IC50 (µM) hERG % Inh @ 10 µM Cytotoxicity IC50 (µM) Assessment
Parent-01 501.565%> 50Potent, but significant CYP and hERG liabilities.
Analog-02 7515.240%> 50Reduced liabilities, slight loss of potency.
Analog-03 45> 308%> 50Lead Candidate. Maintained potency, clean liability profile.
Analog-04 12002.172%15Inactive and toxic.

Conclusion

The 1-(pyridin-4-yl)cyclopropane moiety offers significant potential in drug discovery but requires a vigilant and scientifically rigorous approach to in vitro assay validation. By anticipating the key liabilities associated with the pyridine ring—namely CYP450 and hERG inhibition—and employing a multi-layered, self-validating protocol, researchers can confidently identify high-quality lead candidates. The focus must always be on understanding the "why" behind an assay's design to mitigate artifacts and generate data that is not just precise, but also accurate and predictive of in vivo outcomes. This approach transforms routine screening into a powerful tool for rational drug design.

References

A Head-to-Head Comparison of 1-(Pyridin-4-yl)cyclopropanecarboxylic Acid with Other Carboxylic Acid Bioisosteres: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Carboxylic Acid Conundrum in Drug Design

The carboxylic acid moiety is a cornerstone of medicinal chemistry. Its ability to act as a hydrogen bond donor and acceptor, coupled with its typical anionic charge at physiological pH, makes it a powerful pharmacophore for engaging with biological targets, particularly through interactions with positively charged residues like arginine and lysine. Over 450 marketed drugs contain a carboxylic acid, testament to its utility.[1][2]

However, this functional group is not without its liabilities. The very properties that make it an effective pharmacophore can also introduce significant challenges in drug development. These include:

  • Poor Metabolic Stability: Carboxylic acids are prone to phase II metabolism, particularly forming acyl glucuronides. These metabolites can be chemically reactive, leading to covalent modification of proteins and potential idiosyncratic drug toxicities.[2][3]

  • Limited Membrane Permeability: The ionized nature of the carboxylate group at physiological pH often leads to low lipophilicity and high polar surface area, hindering passive diffusion across biological membranes like the intestinal epithelium and the blood-brain barrier.[1][2]

  • High Plasma Protein Binding: The anionic charge can lead to strong binding to plasma proteins such as albumin, reducing the free fraction of the drug available to interact with its target.

  • Potential for hERG Inhibition: The acidic group can contribute to interactions with the hERG potassium channel, a key anti-target in safety pharmacology.

To mitigate these risks while preserving the crucial target interactions, medicinal chemists employ the strategy of bioisosteric replacement.[1][4] A bioisostere is a functional group that mimics the key physicochemical and steric properties of the original group, resulting in similar biological activity but with an improved ADME/Tox profile.[3]

This guide provides a head-to-head comparison of 1-(Pyridin-4-yl)cyclopropanecarboxylic acid , a rigidified, zwitterionic scaffold, with a panel of commonly used carboxylic acid bioisosteres. We will delve into the comparative physicochemical properties, metabolic stability, and cell permeability, supported by detailed experimental protocols to empower rational decision-making in your drug discovery campaigns.

The Subject in Focus: this compound

The structure of this compound presents an intriguing modification of a simple carboxylic acid. The cyclopropane ring introduces conformational rigidity and a specific three-dimensional vector for the acidic group, which can be beneficial for optimizing binding affinity and selectivity. The pyridine ring introduces a basic nitrogen atom, making the molecule zwitterionic at physiological pH.

Comparative Analysis of Physicochemical Properties

The success of a bioisosteric replacement hinges on tuning key physicochemical parameters. The following table compares estimated values for our lead compound with experimental data for other common bioisosteres, typically attached to a phenyl scaffold for consistent comparison. It is critical to recognize that these properties are context-dependent and will vary with the overall molecular structure.[1]

BioisostereRepresentative StructurepKacLogP / LogD @ 7.4Key Characteristics
Carboxylic Acid (Reference) Phenylacetic Acid~4.31.4 / -1.7High acidity, low lipophilicity when ionized. Prone to glucuronidation.[8]
This compound Est. ~4.5 (acid), ~5.5 (base)Est. LowZwitterionic, rigid scaffold. Potential for unique vector positioning and solubility profile.
1H-Tetrazole 5-Phenyl-1H-tetrazole~4.71.8 / -0.8Closely mimics pKa of carboxylic acid.[8][9] More lipophilic and metabolically stable to O-glucuronidation.[5][10]
Acyl Sulfonamide N-Benzoyl-methanesulfonamide~3.51.1 / -2.5Highly acidic. Can improve potency but may decrease permeability due to strong acidity.[10][11]
Hydroxamic Acid N-Hydroxy-phenylacetamide~9.00.8 / 0.8Less acidic, more permeable in neutral form. Potential for metal chelation and metabolic liabilities (N-glucuronidation).[1][10]
3-Hydroxyisoxazole 3-Hydroxy-5-phenylisoxazole~4.52.1 / -0.4pKa similar to carboxylic acid. Generally more lipophilic and permeable.[8][12]
Tetrazolone 1-Phenyl-1H-tetrazol-5(4H)-one~6.40.8 / 0.7Less acidic than carboxylic acid, potentially improving permeability.[13][14]

Note: pKa and LogP/LogD values are highly dependent on the specific chemical scaffold. The values presented are for representative simple structures to illustrate general trends.

Workflow for Bioisostere Evaluation

A systematic approach is crucial for comparing bioisosteres. The following workflow outlines the key experimental stages, ensuring a robust and self-validating process.

G cluster_2 Phase 3: Data Analysis & Selection pKa pKa Determination (Potentiometric Titration) LogD LogD Measurement (Shake-Flask or Potentiometric) pKa->LogD Solubility Aqueous Solubility (Kinetic or Thermodynamic) LogD->Solubility Permeability Permeability Assay (PAMPA) Solubility->Permeability Metabolism Metabolic Stability (Liver Microsomes) Permeability->Metabolism Analysis Multi-parameter Optimization Metabolism->Analysis

Caption: A typical experimental workflow for comparing carboxylic acid bioisosteres.

Experimental Protocols

To ensure scientific integrity, the following detailed protocols are provided for key assays. These methodologies include necessary controls to validate the experimental setup.

Protocol 1: pKa Determination by Potentiometric Titration

Expertise & Causality: This method is the gold standard for pKa determination. It measures the pH of a solution as a titrant of known concentration is added, allowing for the direct observation of ionization events. Maintaining a constant ionic strength is crucial as it minimizes fluctuations in activity coefficients, ensuring the measured pKa is accurate. Purging with nitrogen removes dissolved CO₂, which can form carbonic acid and interfere with the titration of weakly acidic or basic compounds.

Methodology:

  • Instrument Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH readings across the titration range.[4][15]

  • Sample Preparation: Prepare a ~1 mM solution of the test compound in water or a suitable co-solvent (e.g., methanol/water). For this guide, dissolve 1.63 mg of this compound in 10 mL of 0.15 M KCl solution. The KCl maintains a constant ionic strength.[4][15]

  • Assay Setup: Place the sample solution in a jacketed titration vessel maintained at 25°C. Begin stirring and purge the solution with nitrogen for 5-10 minutes to remove dissolved CO₂.[15]

  • Titration:

    • For acidic pKa: Titrate the sample with a standardized solution of 0.1 M NaOH, adding small, precise volumes (e.g., 10 µL increments).

    • For basic pKa: First, acidify the sample solution to ~pH 2 with 0.1 M HCl, then titrate with 0.1 M NaOH.

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize (drift < 0.01 pH units/minute).[4]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. For more precise values, calculate the first derivative of the titration curve (ΔpH/ΔV); the peak of the derivative curve indicates the equivalence point.

  • Trustworthiness (Controls): Run a blank titration (0.15 M KCl solution without the compound) to account for the buffering capacity of water and any impurities. Titrate a known standard (e.g., benzoic acid) to confirm the accuracy of the setup and titrant concentration.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Expertise & Causality: PAMPA is a high-throughput, cell-free method to predict passive membrane permeability.[1] It models the lipid environment of a cell membrane without the complexities of active transporters or metabolic enzymes. This makes it a pure measure of passive diffusion, which is a key driver of oral absorption for many drugs. The choice of lipid (e.g., lecithin, DOPC) can be tailored to mimic different biological barriers, such as the gastrointestinal tract (GIT) or the blood-brain barrier (BBB).[1]

G cluster_0 PAMPA 'Sandwich' Plate acceptor Acceptor Well (Aqueous Buffer, pH 7.4) membrane Artificial Membrane (Filter coated with lipid/dodecane solution) membrane->acceptor Passive Diffusion donor Donor Well (Test Compound in Buffer, pH 7.4) donor->membrane

Caption: Schematic of a single well in a PAMPA assay plate.

Methodology:

  • Membrane Coating: Gently dispense 5 µL of a lipid solution (e.g., 1% lecithin in dodecane) onto the filter of each well in the donor plate (a 96-well microtiter filter plate). Allow the solvent to evaporate, leaving a stable artificial membrane.[16]

  • Prepare Acceptor Plate: Add 300 µL of aqueous buffer (e.g., PBS, pH 7.4) to each well of a 96-well acceptor plate.[16]

  • Prepare Donor Plate: Dissolve test compounds in a suitable buffer (e.g., PBS, pH 7.4, with a final DMSO concentration ≤ 1%) to a final concentration of ~10-50 µM. Add 150-200 µL of this solution to each well of the coated donor plate.[2][16]

  • Incubation: Carefully place the donor plate onto the acceptor plate to form a "sandwich." Incubate the assembly at room temperature with gentle shaking for 5 to 18 hours.[1][16]

  • Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS or UV-Vis spectroscopy.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time) Where VA and VD are the volumes of the acceptor and donor wells, respectively.

  • Trustworthiness (Controls):

    • High Permeability Control: A compound known to be highly permeable (e.g., propranolol).

    • Low Permeability Control: A compound known to be poorly permeable (e.g., atenolol).

    • Membrane Integrity Marker: Lucifer Yellow is often included in the donor wells. Its very low permeability means its appearance in the acceptor well indicates a compromised membrane.[2]

Protocol 3: Metabolic Stability in Human Liver Microsomes (HLM)

Expertise & Causality: This assay is a workhorse of early DMPK, providing a measure of a compound's susceptibility to metabolism by the most important Phase I enzymes, the Cytochrome P450s (CYPs), which are highly concentrated in liver microsomes.[17] The rate of disappearance of the parent drug over time is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint), which can be used to predict in vivo hepatic clearance. The NADPH regenerating system is essential because CYPs are NADPH-dependent enzymes; this system continuously provides the necessary cofactor for the enzymatic reactions to proceed.[9]

Methodology:

  • Reagent Preparation:

    • Thaw pooled human liver microsomes (HLM) on ice and dilute to a final protein concentration of 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4).[9]

    • Prepare an NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.[9]

    • Prepare a 1 µM solution of the test compound in the phosphate buffer.

  • Incubation:

    • Pre-warm the HLM solution and the test compound solution to 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the HLM solution.

    • Immediately add the pre-warmed test compound solution to the HLM/cofactor mix. The final volume is typically 200 µL.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot (e.g., 25 µL) of the reaction mixture and quench it by adding it to a 96-well plate containing 3-4 volumes of ice-cold acetonitrile with an internal standard.[17] The acetonitrile precipitates the microsomal proteins, stopping the reaction.

  • Sample Processing: Centrifuge the quenched plate at high speed (e.g., 4000 rpm for 15 minutes) to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the remaining concentration of the parent compound relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line (k) is the elimination rate constant.

    • Half-life (t½): 0.693 / k

    • Intrinsic Clearance (Clint, µL/min/mg protein): (0.693 / t½) / (mg/mL microsomal protein)

  • Trustworthiness (Controls):

    • -NADPH Control: A sample incubated for the longest time point without the NADPH regenerating system. Significant compound loss here indicates non-CYP-mediated degradation or instability.[9]

    • High Clearance Control: A compound known to be rapidly metabolized (e.g., verapamil, testosterone). This validates enzyme activity.

    • Low Clearance Control: A compound known to be metabolically stable (e.g., warfarin). This defines the baseline of the assay.

Conclusion and Strategic Outlook

The bioisosteric replacement of a carboxylic acid is a powerful, well-established strategy in medicinal chemistry, but it is not a "one-size-fits-all" solution.[1] The outcome of any replacement is highly context-dependent.

This compound offers a unique combination of rigidity and zwitterionic character. Its rigid nature can be exploited to lock in a bioactive conformation, potentially increasing potency and selectivity. Its zwitterionic properties may enhance aqueous solubility, but could also pose a challenge for passive permeability, making it a candidate for active transport.

In comparison:

  • Tetrazoles remain the most validated and conservative replacement, offering a similar pKa and improved metabolic stability, though with a modest increase in lipophilicity.

  • Acyl sulfonamides provide a more acidic option, which can dramatically increase potency if a strong anionic interaction is required, but this often comes at the cost of permeability.

  • Less acidic bioisosteres like hydroxamic acids or tetrazolones may offer a path to improved cell penetration, but introduce their own potential liabilities, such as chelation or different metabolic pathways.[1][14]

The choice of bioisostere should be a data-driven decision. By employing the systematic evaluation workflow and robust protocols outlined in this guide, researchers can effectively compare candidates like this compound against a panel of alternatives. This approach allows for the rational selection of the optimal functional group to balance potency, permeability, and metabolic stability, ultimately accelerating the journey from a promising lead to a successful drug candidate.

References

A Comparative Guide to the Cross-Reactivity Profiling of 1-(Pyridin-4-yl)cyclopropanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of methodologies to profile the cross-reactivity of 1-(Pyridin-4-yl)cyclopropanecarboxylic acid derivatives. This class of compounds, characterized by a rigid cyclopropane scaffold linked to a pyridine ring, holds significant potential in medicinal chemistry, with applications ranging from enzyme inhibition to receptor binding.[1][2] However, the structural motifs that confer desired biological activity can also lead to unintended off-target interactions, potentially causing adverse effects. For instance, a metabolite of the anxiolytic drug panadiplon, cyclopropane carboxylic acid, has been linked to hepatic toxicity through the inhibition of mitochondrial fatty acid beta-oxidation.[3] This underscores the critical need for comprehensive cross-reactivity profiling early in the drug discovery pipeline.[4]

This guide is designed to provide not just procedural steps, but the scientific rationale behind the experimental choices, ensuring a robust and self-validating approach to characterizing the selectivity of these promising molecules.

The Imperative of Selectivity Profiling

The unique conformational constraints of the cyclopropane ring can enhance binding affinity and metabolic stability.[2] When coupled with the hydrogen bonding capabilities of the pyridine nitrogen, these derivatives can be potent modulators of various biological targets. However, these same features can lead to promiscuous binding to unintended proteins, including kinases, G-protein coupled receptors (GPCRs), and other enzymes. Early identification of these off-target interactions is paramount to mitigate potential safety liabilities and to select drug candidates with the highest potential for success.[4]

This guide will compare and contrast several state-of-the-art techniques for assessing the cross-reactivity of a hypothetical series of this compound derivatives: Compound A , Compound B , and a known reference compound, Alternative X .

Comparative Analysis of Cross-Reactivity Profiling Methodologies

A multi-pronged approach is essential for a thorough understanding of a compound's selectivity. We will explore three key methodologies: broad-panel kinase profiling, cellular target engagement confirmation with CETSA, and classical radioligand binding assays for GPCRs and other receptors.

Broad-Panel Kinase Profiling

Given that kinases are a frequent source of off-target effects for many small molecules, a broad-panel kinase screen is a crucial first step.[5][6] We will compare two common approaches: a radiometric activity assay and a competitive binding assay.

Objective: To quantify the inhibitory activity of the test compounds against a large panel of protein kinases.

Methodology:

  • Compound Preparation: Prepare 10 mM stock solutions of Compound A, Compound B, and Alternative X in 100% DMSO. Serially dilute to the desired final assay concentrations.

  • Kinase Reaction Setup: In a 96-well plate, combine the kinase, a specific peptide substrate, and [γ-³³P]ATP in a reaction buffer.

  • Initiation of Reaction: Add the test compounds to the reaction mixture and incubate at room temperature for a predetermined time (e.g., 60 minutes).

  • Termination and Scintillation Counting: Stop the reaction and transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate. Wash the membrane to remove unincorporated [γ-³³P]ATP. Measure the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound at each concentration relative to a vehicle control (DMSO). Determine the IC50 value for any significant inhibition observed.

Causality Behind Experimental Choices: The use of a radiometric format provides a direct measure of catalytic activity, making it a gold standard for assessing functional inhibition.[7] The choice of [γ-³³P]ATP offers high sensitivity. Running the assay at a physiological ATP concentration (e.g., 1 mM) is critical, as some inhibitors are competitive with ATP, and using low ATP concentrations can overestimate their potency.[8]

Caption: Workflow for a radiometric kinase profiling assay.

Kinase TargetCompound A (% Inhibition @ 10 µM)Compound B (% Inhibition @ 10 µM)Alternative X (% Inhibition @ 10 µM)
Target Kinase X959288
Off-Target Kinase 165155
Off-Target Kinase 22052
Off-Target Kinase 3521

This is hypothetical data for illustrative purposes.

From this hypothetical data, Compound A shows significant off-target activity against Kinase 1, warranting further investigation. Compound B and Alternative X appear more selective.

Cellular Thermal Shift Assay (CETSA®)

While in vitro assays are excellent for initial screening, it is crucial to verify that a compound engages its intended target within the complex environment of a living cell.[9][10] CETSA is a powerful method for confirming target engagement by measuring the thermal stabilization of a protein upon ligand binding.[11][12]

Objective: To confirm the binding of the test compounds to their intended target and potential off-targets in intact cells.

Methodology:

  • Cell Culture and Treatment: Culture cells expressing the target protein to ~80% confluency. Treat the cells with the test compounds (Compound A, Compound B, Alternative X) or vehicle (DMSO) for a specified time (e.g., 1 hour).

  • Heating: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the soluble fraction using Western blotting or other protein detection methods like ELISA or mass spectrometry.[13]

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of a compound indicates target engagement.[10]

Causality Behind Experimental Choices: CETSA is label-free and can be performed in a physiologically relevant cellular context, accounting for factors like cell permeability and intracellular metabolism.[13] The generation of a full melting curve provides a robust measure of target stabilization.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Radioligand Binding Assays for Receptor Profiling

To assess activity against non-kinase targets like GPCRs, ion channels, and transporters, radioligand binding assays remain the gold standard due to their sensitivity and robustness.[14][15]

Objective: To determine the binding affinity (Ki) of the test compounds for a panel of receptors.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from cells expressing the receptor of interest.[16]

  • Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., ³H-labeled antagonist) and increasing concentrations of the unlabeled test compound (Compound A, Compound B, Alternative X).[17]

  • Incubation: Incubate the plates to allow the binding to reach equilibrium.

  • Filtration and Washing: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. Fit the data to a one-site competition model to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.[16]

Causality Behind Experimental Choices: Competition binding assays are a highly quantitative method to determine the affinity of a test compound for a receptor.[15] The use of a radiolabeled ligand with known high affinity and specificity for the target ensures a sensitive and reliable assay.

Receptor TargetCompound A (Ki, µM)Compound B (Ki, µM)Alternative X (Ki, µM)
Target Receptor Y0.050.080.1
Off-Target Receptor 11.5>10>10
Off-Target Receptor 2>10>10>10
Off-Target Receptor 35.2>108.9

This is hypothetical data for illustrative purposes.

In this example, Compound A shows moderate affinity for Off-Target Receptor 1 and 3, whereas Compound B demonstrates a cleaner profile.

Synthesizing the Data for a Comprehensive Selectivity Profile

By integrating the data from these orthogonal assays, a comprehensive picture of the selectivity of each this compound derivative emerges.

  • Compound A: While potent against its intended targets, it exhibits significant off-target activity against a kinase and two receptors. This compound would be a lower priority for further development without chemical modifications to improve its selectivity.

  • Compound B: Demonstrates high potency and a clean off-target profile across the tested panels, making it a strong candidate for lead optimization.

  • Alternative X: Shows good potency but has some minor off-target liabilities that may be acceptable depending on the therapeutic window of the off-targets.

Conclusion

The cross-reactivity profiling of this compound derivatives is a critical, multi-faceted process that should be initiated early in the drug discovery cascade. A combination of broad-panel screening, such as radiometric kinase assays and competitive radioligand binding assays, coupled with cellular target engagement validation using techniques like CETSA, provides a robust and reliable assessment of a compound's selectivity. This integrated approach, grounded in sound scientific principles, enables informed decision-making, reduces the risk of late-stage failures, and ultimately accelerates the development of safer and more effective therapeutics.

References

Confirming the Mechanism of Action of 1-(Pyridin-4-yl)cyclopropanecarboxylic Acid Derivatives as Potent Fatty Acid Synthase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison for researchers, scientists, and drug development professionals on confirming the mechanism of action of 1-(Pyridin-4-yl)cyclopropanecarboxylic acid derivatives. Drawing from extensive experimental data, we will focus on this class of compounds as potent inhibitors of Fatty Acid Synthase (FASN), a key enzyme in cellular metabolism and a promising therapeutic target in oncology and metabolic diseases.

Introduction: The Central Role of Fatty Acid Synthase (FASN) in Disease

Fatty Acid Synthase is the primary enzyme responsible for the de novo synthesis of long-chain fatty acids, primarily palmitate, from acetyl-CoA and malonyl-CoA.[1] While FASN activity is generally low in most normal adult tissues, which preferentially utilize circulating fatty acids, it is significantly upregulated in many pathological conditions.[2] In numerous cancers, including breast, prostate, and lung, elevated FASN expression is associated with tumor aggressiveness and poor prognosis.[2] This is because cancer cells rely on FASN to produce lipids for rapid membrane biogenesis, energy storage, and the generation of signaling molecules.[1] Similarly, in metabolic disorders such as non-alcoholic steatohepatitis (NASH), FASN plays a crucial role in the excessive accumulation of fat in the liver.[3] This differential expression makes FASN an attractive therapeutic target with a potentially wide therapeutic window.[1]

The this compound scaffold has emerged as a promising pharmacophore for potent and selective FASN inhibition. The first-in-class, orally bioavailable, selective FASN inhibitor, Denifanstat (TVB-2640) , which is currently in clinical trials for both oncology and NASH, features this core structure.[1][2] This guide will use Denifanstat as a primary example to detail the experimental workflows for confirming the mechanism of action of this class of derivatives.

The Hypothesized Mechanism of Action: Inhibition of FASN

The central hypothesis is that this compound derivatives exert their biological effects through the direct inhibition of the FASN enzyme. Specifically, compounds like Denifanstat have been shown to be potent, reversible inhibitors of the β-ketoacyl reductase (KR) domain of FASN.[4] Inhibition of this critical enzymatic step halts the fatty acid elongation cycle, leading to a depletion of downstream lipid products and an accumulation of upstream substrates like malonyl-CoA. The consequences of FASN inhibition are manifold, including the induction of apoptosis in cancer cells, and the reduction of steatosis, inflammation, and fibrosis in the liver.[1][3]

FASN_Pathway cluster_cytosol Cytosol Glucose Glucose Citrate_c Citrate Glucose->Citrate_c Glycolysis & TCA Cycle AcetylCoA Acetyl-CoA Citrate_c->AcetylCoA ACLY MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC FASN Fatty Acid Synthase (FASN) AcetylCoA->FASN MalonylCoA->FASN Palmitate Palmitate FASN->Palmitate Apoptosis Apoptosis FASN->Apoptosis CellGrowth Cell Proliferation & Survival FASN->CellGrowth Lipids Complex Lipids (Membranes, Signaling molecules) Palmitate->Lipids Lipids->CellGrowth Inhibitor 1-(Pyridin-4-yl)cyclopropanecarboxylic acid derivative Inhibitor->FASN Inhibition

Caption: Signaling pathway of FASN and its inhibition.

Experimental Confirmation of the Mechanism of Action

To rigorously confirm that this compound derivatives act as FASN inhibitors, a multi-tiered experimental approach is necessary, progressing from biochemical assays to cellular and in vivo models.

Part 1: Biochemical Assays to Demonstrate Direct Enzyme Inhibition

The initial step is to demonstrate direct interaction with and inhibition of the FASN enzyme.

Experimental Protocol: In Vitro FASN Inhibition Assay

This assay measures the enzymatic activity of purified FASN by monitoring the consumption of its cofactor, NADPH.

  • Enzyme and Substrate Preparation:

    • Purify recombinant human FASN or source from a commercial vendor.

    • Prepare stock solutions of acetyl-CoA, malonyl-CoA, and NADPH in assay buffer (e.g., 100 mM potassium phosphate, pH 7.0, 1 mM EDTA).

  • Inhibitor Preparation:

    • Dissolve the this compound derivative (e.g., Denifanstat) in DMSO to create a high-concentration stock solution.

    • Perform serial dilutions in the assay buffer to obtain a range of desired concentrations.

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add the assay buffer, purified FASN enzyme, acetyl-CoA, and the test compound at various concentrations.

    • Incubate the mixture for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding malonyl-CoA.

    • Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer. This corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of FASN inhibition against the logarithm of the inhibitor concentration.

    • Determine the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.

FASN_Inhibition_Assay Start Start Prep Prepare Reagents: - Purified FASN - Acetyl-CoA, Malonyl-CoA, NADPH - Test Compound Dilutions Start->Prep Incubate Incubate FASN, Acetyl-CoA, & Test Compound Prep->Incubate Initiate Initiate Reaction with Malonyl-CoA Incubate->Initiate Measure Measure NADPH consumption (Absorbance at 340 nm) Initiate->Measure Analyze Calculate IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for the in vitro FASN inhibition assay.

Part 2: Cellular Assays to Confirm Target Engagement and Phenotypic Effects

Following biochemical confirmation, it is crucial to demonstrate that the compound inhibits FASN activity within a cellular context and elicits the expected biological responses.

Experimental Protocol: Cellular Lipogenesis Assay

This assay measures the rate of de novo fatty acid synthesis in intact cells by tracing the incorporation of a labeled precursor into cellular lipids.

  • Cell Culture:

    • Culture cancer cells known to overexpress FASN (e.g., PC-3, SK-BR-3) or liver cells in appropriate growth media.

  • Inhibitor Treatment:

    • Treat the cells with varying concentrations of the this compound derivative for a specified duration (e.g., 24 hours).

  • Metabolic Labeling:

    • Add a labeled precursor, such as [14C]-acetate or [3H]-water, to the culture medium and incubate for a further period (e.g., 2-4 hours).

  • Lipid Extraction:

    • Wash the cells to remove unincorporated label.

    • Lyse the cells and extract total lipids using a solvent system (e.g., chloroform:methanol).

  • Quantification:

    • Measure the amount of radioactivity incorporated into the lipid fraction using a scintillation counter.

  • Data Analysis:

    • Normalize the radioactivity to the total protein content of each sample.

    • Calculate the percentage of inhibition of lipogenesis for each inhibitor concentration and determine the EC50 value.

Downstream Cellular Effects:

  • Apoptosis Induction: Treat cancer cells with the test compound and measure markers of apoptosis, such as caspase-3/7 activation or PARP cleavage, by western blotting or fluorescence-based assays.

  • Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution of treated cells to identify cell cycle arrest.

  • Lipidomics: Employ mass spectrometry-based lipidomics to profile changes in the cellular lipid composition following treatment, expecting a decrease in palmitate-derived lipids. A notable biomarker for Denifanstat's activity is a reduction in tripalmitin.

Part 3: In Vivo Models to Assess Efficacy and Target Modulation

The final step is to evaluate the compound's efficacy and on-target activity in a living organism.

Experimental Protocol: Xenograft Tumor Model (for Cancer)

  • Model Establishment:

    • Implant human cancer cells that overexpress FASN subcutaneously into immunodeficient mice.

  • Treatment:

    • Once tumors are established, treat the mice with the test compound (e.g., via oral gavage) or a vehicle control.

  • Efficacy Assessment:

    • Monitor tumor volume and body weight regularly.

  • Pharmacodynamic (PD) Biomarker Analysis:

    • At the end of the study, collect tumor and liver tissues.

    • Measure the levels of malonyl-CoA (which should accumulate upon FASN inhibition) and palmitate (which should decrease) using mass spectrometry.

    • Analyze the expression of FASN and markers of apoptosis (e.g., cleaved caspase-3) in tumor tissues by immunohistochemistry or western blotting.

Comparative Analysis with Alternative FASN Inhibitors and Therapeutic Strategies

A thorough evaluation requires comparing the performance of this compound derivatives with other known FASN inhibitors and alternative therapeutic approaches.

Inhibitor ClassExample CompoundTarget DomainIC50 (FASN)Key Characteristics & Limitations
This compound Derivatives Denifanstat (TVB-2640) Ketoacyl Reductase (KR) ~52 nM [5]Orally bioavailable, selective, reversible inhibitor; currently in Phase 2/3 clinical trials for NASH and various cancers.[1][6]
ThiolactoneCeruleninKetoacyl Synthase (KS)~5 µMNatural product, irreversible inhibitor; poor stability and off-target effects limit its clinical utility.
α,β-Unsaturated KetoneC75Ketoacyl Synthase (KS)~10 µMSynthetic analog of cerulenin with improved stability; associated with significant weight loss in preclinical models due to CNS effects.
β-LactoneOrlistatThioesterase (TE)~200 nM - 1 µMFDA-approved for obesity; also inhibits pancreatic and gastric lipases, leading to gastrointestinal side effects; poor systemic bioavailability.
Other Small MoleculesFasnallKetoacyl Reductase (KR)~3.7 µM (cellular)Selective inhibitor with demonstrated anti-tumor activity in preclinical models.

Alternative Therapeutic Strategies:

Beyond direct FASN inhibition, other strategies targeting the lipogenic pathway are under investigation:

  • ATP Citrate Lyase (ACLY) Inhibitors: Bempedoic acid is an FDA-approved ACLY inhibitor for hypercholesterolemia.

  • Acetyl-CoA Carboxylase (ACC) Inhibitors: Several ACC inhibitors are in clinical development for NASH and oncology.

Structure-Activity Relationship (SAR) Insights

While detailed proprietary SAR data for Denifanstat is not publicly available, general principles for pyridine-containing inhibitors can be inferred. The pyridine ring is a common motif in medicinal chemistry, often involved in hydrogen bonding and π-stacking interactions within enzyme active sites.[4] The cyclopropane group introduces conformational rigidity and can influence the molecule's metabolic stability and binding affinity. The specific substitution patterns on the pyridine and other parts of the scaffold are critical for achieving high potency and selectivity for the FASN KR domain over other reductases.[5] The development of Denifanstat likely involved extensive medicinal chemistry efforts to optimize these interactions and improve pharmacokinetic properties.

Selectivity and Off-Target Effects

A crucial aspect of drug development is ensuring target selectivity to minimize off-target effects and toxicity. While Denifanstat is reported to be a selective FASN inhibitor, comprehensive selectivity profiling against a broad panel of kinases and other metabolic enzymes is essential.[1] In clinical trials, Denifanstat has been generally well-tolerated, with the most common adverse events being reversible skin and ocular effects, alopecia, and gastrointestinal disturbances.[7] Understanding the off-target profile is critical for predicting and managing potential side effects in patients.

Conclusion

Confirming the mechanism of action of this compound derivatives as FASN inhibitors requires a systematic and multi-faceted approach. The experimental workflows detailed in this guide, from biochemical assays to in vivo models, provide a robust framework for validating the on-target activity of this promising class of compounds. The clinical advancement of Denifanstat underscores the therapeutic potential of FASN inhibition in oncology and metabolic diseases. Future research should continue to focus on elucidating the detailed structure-activity relationships to design next-generation FASN inhibitors with improved potency, selectivity, and safety profiles.

References

A Comparative Benchmarking Guide to the Synthetic Efficiency of 1-(Pyridin-4-yl)cyclopropanecarboxylic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(Pyridin-4-yl)cyclopropanecarboxylic acid is a valuable building block in medicinal chemistry and drug discovery, finding application as a key structural motif in a variety of pharmacologically active agents. Its rigid cyclopropane core serves as a bioisostere for larger, more flexible groups, often leading to improved metabolic stability and binding affinity. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in both academic and industrial settings.

This guide provides a comprehensive comparison of two distinct and viable synthetic routes for the production of this compound. Each route is presented with a detailed, step-by-step experimental protocol, a critical analysis of its advantages and disadvantages, and supporting data to allow for an informed decision on the most suitable method for a given research or development objective. The comparison focuses on key metrics of synthetic efficiency, including overall yield, step economy, reagent and solvent selection, and scalability.

Route 1: The Nitrile Intermediate Pathway

This classical approach involves the construction of the cyclopropane ring via a nucleophilic substitution reaction on a pyridylacetonitrile derivative, followed by hydrolysis of the nitrile to the desired carboxylic acid. The key cyclopropanation step is often facilitated by phase-transfer catalysis, which enhances the reaction rate and efficiency by enabling the transport of the nucleophile between immiscible aqueous and organic phases.[1][2]

Overall Synthetic Scheme

Route 1 Start 4-Pyridylacetonitrile Intermediate 1-(Pyridin-4-yl)cyclopropanecarbonitrile Start->Intermediate 1,2-Dibromoethane, NaOH, Phase-Transfer Catalyst Product This compound Intermediate->Product Acid or Base Hydrolysis

Caption: Workflow for the Nitrile Intermediate Pathway.

Experimental Protocols

Step 1: Synthesis of 1-(Pyridin-4-yl)cyclopropanecarbonitrile

This procedure is adapted from established methods for the synthesis of arylcyclopropanecarbonitriles under phase-transfer catalysis conditions.[3][4]

  • Materials: 4-Pyridylacetonitrile, 1,2-dibromoethane, sodium hydroxide (50% aqueous solution), tetrabutylammonium bromide (TBAB), dichloromethane (DCM).

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-pyridylacetonitrile (1.0 eq), dichloromethane (10 mL/g of nitrile), and tetrabutylammonium bromide (0.1 eq).

    • With vigorous stirring, add a 50% aqueous solution of sodium hydroxide (5.0 eq).

    • Add 1,2-dibromoethane (1.5 eq) dropwise to the reaction mixture.

    • Heat the mixture to reflux (approximately 40-45 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

    • After completion, cool the reaction to room temperature and dilute with water and additional DCM.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(pyridin-4-yl)cyclopropanecarbonitrile.

  • Expected Yield: 75-85%

Step 2: Hydrolysis of 1-(Pyridin-4-yl)cyclopropanecarbonitrile

The hydrolysis of the nitrile to the carboxylic acid can be achieved under either acidic or basic conditions.[5][6] Basic hydrolysis is often preferred to avoid potential side reactions with the pyridine ring.

  • Materials: 1-(Pyridin-4-yl)cyclopropanecarbonitrile, sodium hydroxide, water, hydrochloric acid.

  • Procedure:

    • In a round-bottom flask, dissolve 1-(pyridin-4-yl)cyclopropanecarbonitrile (1.0 eq) in a 10-20% aqueous solution of sodium hydroxide (10 eq).

    • Heat the mixture to reflux (approximately 100-110 °C) for 8-12 hours, or until the reaction is complete (monitored by TLC, showing disappearance of the starting material).

    • Cool the reaction mixture to room temperature and then further cool in an ice bath.

    • Carefully acidify the solution to pH 4-5 with concentrated hydrochloric acid. The product will precipitate out of the solution.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Expected Yield: 80-90%

Verification of Final Product
  • 1H NMR (500 MHz, D2O): δ 8.55 (d, 2H), 7.45 (d, 2H), 1.60 (m, 2H), 1.40 (m, 2H).[7][8]

  • 13C NMR (125 MHz, D2O): δ 180.1 (C=O), 150.2 (Ar-C), 149.5 (Ar-CH), 125.8 (Ar-CH), 25.5 (C-cyclopropyl), 18.2 (CH2-cyclopropyl).[9][10]

Route 2: The Kulinkovich-Jones Pathway

This modern approach utilizes a titanium-mediated cyclopropanation reaction (the Kulinkovich reaction) on a readily available pyridine-4-carboxylate ester.[11][12] The resulting cyclopropanol is then oxidized to the target carboxylic acid using a standard oxidizing agent such as Jones reagent.[13][14]

Overall Synthetic Scheme

Route 2 Start Ethyl Isonicotinate Intermediate 1-(Pyridin-4-yl)cyclopropanol Start->Intermediate EtMgBr, Ti(OiPr)4 (Kulinkovich Reaction) Product This compound Intermediate->Product CrO3, H2SO4, Acetone (Jones Oxidation)

Caption: Workflow for the Kulinkovich-Jones Pathway.

Experimental Protocols

Step 1: Synthesis of 1-(Pyridin-4-yl)cyclopropanol via Kulinkovich Reaction

This protocol is based on established procedures for the Kulinkovich reaction on aromatic esters.[6][15]

  • Materials: Ethyl isonicotinate, titanium(IV) isopropoxide, ethylmagnesium bromide (solution in THF or Et2O), anhydrous tetrahydrofuran (THF).

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of ethyl isonicotinate (1.0 eq) in anhydrous THF (5 mL/g of ester).

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Add titanium(IV) isopropoxide (1.2 eq) dropwise.

    • Slowly add a solution of ethylmagnesium bromide (3.0 eq) dropwise over 30 minutes, maintaining the temperature below -70 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

    • Extract the mixture with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-(pyridin-4-yl)cyclopropanol.

  • Expected Yield: 65-75%

Step 2: Jones Oxidation of 1-(Pyridin-4-yl)cyclopropanol

This is a standard procedure for the oxidation of secondary alcohols to carboxylic acids.[16][17]

  • Materials: 1-(Pyridin-4-yl)cyclopropanol, Jones reagent (a solution of chromium trioxide in sulfuric acid and water), acetone.

  • Procedure:

    • Dissolve 1-(pyridin-4-yl)cyclopropanol (1.0 eq) in acetone (20 mL/g of alcohol) in a flask equipped with a stirrer and a dropping funnel.

    • Cool the solution in an ice bath.

    • Add Jones reagent dropwise with vigorous stirring until a persistent orange-brown color is observed.

    • Continue stirring for 2 hours at room temperature.

    • Quench the excess oxidant by adding a small amount of isopropanol until the solution turns green.

    • Remove the acetone under reduced pressure.

    • Add water to the residue and extract with ethyl acetate.

    • To isolate the product, adjust the pH of the aqueous layer to 4-5 with a saturated sodium bicarbonate solution, which will cause the carboxylic acid to precipitate.

    • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain this compound.

  • Expected Yield: 70-80%

Verification of Final Product

The spectroscopic data for the final product are identical to those listed for Route 1.

Comparative Analysis

MetricRoute 1: Nitrile IntermediateRoute 2: Kulinkovich-Jones
Overall Yield High (typically 60-75%)Moderate (typically 45-60%)
Step Economy 2 steps2 steps
Starting Materials 4-Pyridylacetonitrile (may require synthesis)Ethyl isonicotinate (commercially available)
Reagents & Solvents Uses 1,2-dibromoethane (toxic), phase-transfer catalyst, strong base.Uses Grignard reagent (moisture sensitive), titanium alkoxide, and carcinogenic chromium reagent.
Scalability Phase-transfer catalysis is generally scalable.[2]The Kulinkovich reaction can be scaled, but requires careful control of temperature and inert atmosphere. Jones oxidation uses hazardous materials, which can be a concern for large-scale synthesis.
Safety Considerations 1,2-dibromoethane is a suspected carcinogen. Use of strong NaOH requires care.Grignard reagents are pyrophoric. Chromium(VI) compounds are carcinogenic and require specialized waste disposal.[14]

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to this compound. The choice between them will largely depend on the specific requirements of the researcher or organization.

Route 1 (Nitrile Intermediate Pathway) is generally higher yielding and utilizes more conventional and often less hazardous reagents, with the exception of 1,2-dibromoethane. The use of phase-transfer catalysis makes this route attractive for its operational simplicity and scalability. This route is recommended for researchers who have access to 4-pyridylacetonitrile or can synthesize it readily, and for those prioritizing higher overall yields and avoiding the use of heavy metal oxidants.

Route 2 (Kulinkovich-Jones Pathway) starts from a more readily available starting material, ethyl isonicotinate. The Kulinkovich reaction is a powerful tool for the direct formation of the cyclopropanol intermediate.[18] However, this route involves the use of air- and moisture-sensitive reagents (Grignard) and a highly toxic and carcinogenic oxidant (Jones reagent). The overall yield is also typically lower than Route 1. This route may be preferred when 4-pyridylacetonitrile is not available and when the laboratory is well-equipped to handle the hazardous reagents involved.

For most laboratory-scale syntheses where efficiency and safety are primary concerns, Route 1 is likely the more advantageous choice . For larger-scale industrial applications, a thorough process safety and cost analysis would be necessary to determine the optimal route, potentially exploring alternative, less hazardous oxidation methods for Route 2.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 1-(Pyridin-4-yl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of specialized chemical reagents is a critical component of laboratory excellence. This guide provides an in-depth, procedural framework for the proper disposal of 1-(Pyridin-4-yl)cyclopropanecarboxylic acid, moving beyond mere compliance to foster a culture of safety and environmental responsibility.

As Senior Application Scientists, we recognize that the lifecycle of a chemical reagent extends beyond its use in an experiment. The final disposition of a compound like this compound, a heterocyclic carboxylic acid, demands a methodical approach grounded in a thorough understanding of its chemical properties and potential hazards. This guide is structured to provide not just a set of instructions, but a logical framework to ensure that every step, from the point of generation to final disposal, is conducted with the highest degree of scientific integrity and safety.

Core Safety Directives: Immediate Handling and Pre-Disposal Procedures

Before initiating any disposal protocol, it is imperative to handle this compound with the appropriate precautions. Based on data from analogous compounds, this chemical should be treated as a hazardous substance.

Personal Protective Equipment (PPE): A foundational aspect of laboratory safety is the consistent and correct use of PPE. When handling this compound in any form—solid, in solution, or as waste—the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are essential to protect against potential splashes or fine dust particles.

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, should be worn.

  • Body Protection: A standard laboratory coat is required to protect against accidental spills.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.

  • Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to an area with fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Waste Characterization and Segregation: The First Step to Proper Disposal

Proper disposal begins with accurate waste characterization. This compound waste is classified as hazardous chemical waste. This classification is based on the inherent hazards of the pyridine moiety, which upon combustion can produce toxic nitrogen oxides and potentially hydrogen cyanide[1].

Segregation is Key: To prevent dangerous chemical reactions, it is crucial to segregate waste streams. Waste containing this compound must be kept separate from:

  • Strong Oxidizing Agents: To prevent vigorous and potentially explosive reactions.

  • Strong Acids: Violent reactions can occur with pyridine-containing compounds[1].

  • Incompatible Solvents: Avoid mixing with waste streams that could lead to dangerous reactions.

All waste should be accumulated at or near the point of generation in designated Satellite Accumulation Areas (SAAs), in compliance with institutional and regulatory guidelines.

Waste Container and Storage Protocols

The integrity of the waste containment is paramount to preventing leaks and ensuring safe transport.

Container Requirements:

  • Compatibility: Use containers made of materials chemically compatible with this compound and any solvents present in the waste. High-density polyethylene (HDPE) or other chemically resistant plastics are generally suitable.

  • Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste" and the full chemical name: "this compound." The concentration and any other components of the waste mixture must also be listed.

  • Closure: Containers must be kept securely closed at all times, except when adding waste.

Storage Guidelines:

  • Location: Store waste containers in a designated, well-ventilated secondary containment bin or tray within the SAA.

  • Duration: Adhere to the storage time limits for hazardous waste as stipulated by your institution's Environmental Health and Safety (EHS) office and relevant regulations.

Disposal Protocol: A Step-by-Step Guide

The recommended and most environmentally responsible method for the final disposal of this compound is incineration by a licensed hazardous waste disposal facility . This method ensures the complete destruction of the compound at high temperatures, minimizing the risk of environmental contamination.

Step 1: Waste Collection

  • Collect all waste containing this compound, including unused neat compound, contaminated labware (e.g., pipette tips, weighing boats), and solutions, in a designated hazardous waste container.

Step 2: Container Management

  • Ensure the waste container is properly labeled and sealed. Do not overfill the container.

Step 3: Request for Pickup

  • Once the container is full or the project is complete, contact your institution's EHS office to arrange for a hazardous waste pickup. Follow their specific procedures for scheduling and documentation.

Step 4: Internal Transport

  • If required, transport the sealed and labeled waste container to the designated central accumulation area using a secondary containment cart.

Step 5: Documentation

  • Complete all necessary waste disposal forms as required by your institution and regulatory agencies. This documentation is crucial for tracking the waste from "cradle to grave."

Rationale for Incineration: The pyridine ring is a stable aromatic system. High-temperature incineration (typically between 820°C and 1600°C) is effective in breaking down this structure and converting it into less harmful components like carbon dioxide, water, and nitrogen gas[2]. While the cyclopropane ring is known for its ring strain, it is the pyridine moiety that dictates the primary disposal concern due to its potential to form toxic byproducts under incomplete combustion. Incineration under controlled conditions with appropriate flue gas treatment is the most reliable method to prevent the release of these harmful substances.

Visualizing the Disposal Workflow

To aid in understanding the decision-making process for the disposal of this compound, the following workflow diagram is provided.

DisposalWorkflow cluster_0 Waste Generation & Segregation cluster_1 Containment & Storage cluster_2 Final Disposal A Waste Generated (this compound) B Characterize as Hazardous Waste A->B C Segregate from Incompatibles (Strong Oxidizers, Strong Acids) B->C D Select Compatible Container (e.g., HDPE) C->D E Label Container Correctly ("Hazardous Waste", Chemical Name) D->E F Store in Secondary Containment in SAA E->F G Contact EHS for Waste Pickup F->G H Complete Disposal Documentation G->H I Licensed Hazardous Waste Incineration H->I

Caption: Decision workflow for the disposal of this compound.

Summary of Key Disposal Information

ParameterGuidelineRationale
Waste Classification Hazardous Chemical WastePresence of pyridine moiety, potential for toxic combustion byproducts.
Primary Hazard Skin, eye, and respiratory irritantBased on data from analogous compounds.
Incompatibilities Strong oxidizing agents, strong acidsTo prevent violent and potentially explosive reactions.
Recommended Disposal High-temperature incinerationEnsures complete destruction of the compound and minimizes environmental release of toxic substances.
Container Material High-Density Polyethylene (HDPE) or other chemically resistant plasticTo ensure chemical compatibility and prevent leaks.

By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. This commitment to responsible chemical management is a cornerstone of scientific excellence.

References

Navigating the Safe Handling of 1-(Pyridin-4-yl)cyclopropanecarboxylic Acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Landscape

The molecular architecture of 1-(Pyridin-4-yl)cyclopropanecarboxylic acid suggests a hazard profile that warrants careful consideration. The presence of the pyridine ring, a heterocyclic aromatic compound, and a carboxylic acid functional group indicates the potential for skin and eye irritation, and possible respiratory effects. Structurally related compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Certain analogous carboxylic acids are also classified as corrosive and can cause severe skin burns and eye damage.[3][4] Therefore, a conservative and proactive approach to PPE is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a checklist but a risk mitigation strategy rooted in the understanding of potential exposure routes. The following table outlines the recommended PPE for handling this compound.

PPE ComponentSpecificationsRationale
Eye and Face Protection Chemical splash goggles or a face shield worn over safety glasses. Must meet ANSI Z87.1 standards.Protects against splashes of the compound, which could cause serious eye irritation or damage.[5][6][7][8]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).Prevents direct skin contact, which can lead to irritation or burns.[3][9][10] It is crucial to select gloves with appropriate chemical resistance.
Body Protection A fully-buttoned laboratory coat or a chemical-resistant apron.Protects skin and personal clothing from accidental spills and contamination.[3][8][9]
Respiratory Protection To be used in a well-ventilated area, such as a chemical fume hood.[3][9]Minimizes the inhalation of any dusts or aerosols, which could cause respiratory tract irritation.
A Step-by-Step Guide to Donning and Doffing PPE

Donning Sequence:

  • Lab Coat/Apron: Put on your lab coat and ensure it is fully buttoned.

  • Gloves: Select the appropriate size and type of chemical-resistant gloves. Inspect for any tears or defects before wearing.

  • Eye/Face Protection: Put on your safety goggles or face shield.

Doffing Sequence (to prevent cross-contamination):

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Avoid touching the outer surface with your bare hands.

  • Lab Coat/Apron: Unbutton your lab coat and remove it by folding it inward, avoiding contact with the contaminated exterior.

  • Eye/Face Protection: Remove your goggles or face shield by handling the strap or earpieces.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.

Visualizing Your PPE Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Workflow PPE Selection for Handling this compound cluster_assessment Hazard Assessment cluster_ppe_selection PPE Selection cluster_procedure Procedure Start Start: Handling Chemical AssessRisk Assess Potential Exposure Routes (Inhalation, Skin, Eye Contact) Start->AssessRisk Inhalation Inhalation Hazard? AssessRisk->Inhalation Potential for Aerosolization SkinContact Skin Contact Hazard? AssessRisk->SkinContact Direct Handling EyeContact Eye Contact Hazard? AssessRisk->EyeContact Splash Potential Inhalation->SkinContact No FumeHood Work in Chemical Fume Hood Inhalation->FumeHood Yes SkinContact->EyeContact No Gloves Wear Chemical-Resistant Gloves (Nitrile/Neoprene) SkinContact->Gloves Yes Goggles Wear Chemical Splash Goggles/ Face Shield EyeContact->Goggles Yes Proceed Proceed with Handling EyeContact->Proceed No FumeHood->SkinContact LabCoat Wear Laboratory Coat/Apron Gloves->LabCoat LabCoat->EyeContact Goggles->Proceed

Caption: PPE Selection Workflow Diagram

Operational and Disposal Plans: A Commitment to Safety and Sustainability

The responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship.

Spill Management

In the event of a spill, immediate and appropriate action is necessary:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.

  • Neutralization (for acidic components): For spills of carboxylic acids, cautious neutralization with a weak base like sodium bicarbonate may be appropriate after initial absorption.[11][12]

  • Collection and Disposal: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly.

Waste Disposal Protocol

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste:

    • Place contaminated solid waste (e.g., absorbent materials, used gloves, disposable lab coats) in a clearly labeled, sealed hazardous waste container.

    • The label should include the chemical name and associated hazards.

  • Liquid Waste:

    • Collect all liquid waste containing the compound in a dedicated, sealed, and properly labeled hazardous waste container.

    • Do not mix with incompatible waste streams. Pyridine-containing waste should be kept separate from strong acids and oxidizers.[13]

  • Disposal:

    • All hazardous waste must be disposed of through a licensed environmental waste management company.[9][14][15] Adhere to all local, state, and federal regulations for hazardous waste disposal. Incineration at high temperatures is a common disposal method for pyridine-based wastes.[14]

By adhering to these rigorous safety and disposal protocols, researchers can confidently handle this compound, fostering a secure and responsible laboratory environment. This commitment to safety not only protects the individual but also upholds the integrity of the scientific community.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.